molecular formula C20H14O4 B121213 [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid CAS No. 13653-84-4

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Cat. No.: B121213
CAS No.: 13653-84-4
M. Wt: 318.3 g/mol
InChI Key: FZTIWOBQQYPTCJ-UHFFFAOYSA-N
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Description

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid (H2TPDC) is a high-purity, rigid linear organic linker crucial for constructing advanced porous materials. Its molecular structure features a terphenyl core with a carboxylic acid group at each terminal 4,4'-position, making it an ideal building block for synthesizing metal-organic frameworks (MOFs) and porous organic frameworks. This compound is formally classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal applications. As a key ligand in materials science, H2TPDC enables the development of MOFs with exceptional properties. Research demonstrates its utility in creating nanostructures with dysprosium clusters that exhibit unique six-fold bonding motifs and strong perpendicular magnetic anisotropy . Furthermore, Zr-based MOFs incorporating this ligand show enhanced water stability and a high capacity for carbon dioxide storage, highlighting its relevance in addressing environmental challenges . The ligand's rigid and linear geometry allows for the formation of well-defined, stable porous architectures, which are also being explored for applications such as iodine adsorption . With a molecular formula of C20H14O4 and a molecular weight of 318.32 g/mol, this compound is typically supplied as a white powder or crystal .

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTIWOBQQYPTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391880
Record name 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid
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Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13653-84-4
Record name 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Terphenyl-4,4''-dicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13653-84-4

This technical guide provides a comprehensive overview of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid, a key organic building block. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its synthesis, properties, and applications, particularly in the burgeoning field of Metal-Organic Frameworks (MOFs).

Physicochemical Properties

This compound, also known as p-Terphenyl-4,4''-dicarboxylic acid, is a rigid, linear organic molecule. Its structure lends itself to the formation of ordered, porous materials. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 13653-84-4[1][2]
Molecular Formula C₂₀H₁₄O₄
Molecular Weight 318.32 g/mol
Appearance White to pale yellow solid/powder[3]
Purity Typically ≥90-97%[2][4]
Melting Point >300 °C
Solubility Soluble in solvents like DMF and DMSO[5]
InChI Key FZTIWOBQQYPTCJ-UHFFFAOYSA-N

Synthesis

General Experimental Protocol: Suzuki Coupling for Terphenyl Scaffolds

This protocol is a generalized procedure based on the synthesis of structurally similar terphenyl compounds.

Materials:

  • 1,4-Dibromobenzene

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Cesium fluoride)

  • Solvent system (e.g., a mixture of dioxane and water, or DMF and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1,4-dibromobenzene, 2.2 equivalents of 4-carboxyphenylboronic acid, and 3-4 equivalents of the base.

  • Solvent Addition: Add the chosen solvent system (e.g., a 2:1 mixture of dioxane and water).

  • Degassing: Sparge the mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous phase with a dilute acid (e.g., 1M HCl) to precipitate the dicarboxylic acid product.

  • Purification: The crude product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., acetone or ethanol) to remove impurities. Further purification can be achieved by recrystallization from a high-boiling point solvent such as DMF.

The following diagram illustrates the logical workflow of this synthesis.

G cluster_synthesis Suzuki Coupling Synthesis Workflow reactants 1,4-Dibromobenzene + 4-Carboxyphenylboronic Acid reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Pd Catalyst + Base catalyst->reaction_mixture solvent Solvent (e.g., Dioxane/Water) solvent->reaction_mixture degassing Degassing (Inert Atmosphere) reaction_mixture->degassing heating Heating (80-100 °C, 12-24h) degassing->heating workup Acidification & Precipitation heating->workup purification Filtration & Recrystallization workup->purification product This compound purification->product

A logical workflow for the synthesis of this compound.

Applications in Metal-Organic Frameworks (MOFs)

The primary application of this compound is as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2][5] MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, catalysis, and drug delivery.[10][11][12] The terphenyl dicarboxylic acid linker provides a robust and linear scaffold for the construction of highly ordered, porous frameworks.[4]

Experimental Protocol: Solvothermal Synthesis of a MOF

This is a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate, Copper nitrate, Zirconium chloride)

  • A high-boiling point polar solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • A modulator (optional, e.g., formic acid, benzoic acid) to control crystal growth

Procedure:

  • Solution Preparation: In a glass vial or a Teflon-lined autoclave, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker can be varied to target different framework topologies.

  • Modulator Addition (Optional): If a modulator is used, it is added to the solution at this stage.

  • Sonication: Sonicate the mixture for a few minutes to ensure complete dissolution and homogeneity.

  • Heating: Seal the reaction vessel and place it in an oven. Heat the mixture to a temperature between 100 °C and 250 °C for a period of 12 to 72 hours.[5]

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The crystalline MOF product is then isolated by filtration or centrifugation.

  • Washing and Activation: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent (e.g., ethanol or acetone) to facilitate the removal of the high-boiling point solvent from the pores. The MOF is then "activated" by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.[3]

The following diagram illustrates the solvothermal synthesis process for MOFs.

G cluster_mof_synthesis Solvothermal MOF Synthesis Workflow linker This compound solution Precursor Solution linker->solution metal_salt Metal Salt (e.g., Zn(NO₃)₂) metal_salt->solution solvent Solvent (e.g., DMF) solvent->solution heating Heating in Autoclave (100-250 °C, 12-72h) solution->heating crystallization MOF Crystal Formation heating->crystallization isolation Isolation (Filtration/Centrifugation) crystallization->isolation washing Washing with Solvents isolation->washing activation Activation (Heating under Vacuum) washing->activation activated_mof Activated Porous MOF activation->activated_mof

A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its role in the construction of MOFs makes it highly relevant to the field of drug development.[13] MOFs are being extensively investigated as advanced drug delivery systems.[11][14] Their high porosity and tunable pore sizes allow for the encapsulation of drug molecules, while their modifiable surface chemistry enables targeted delivery.[12]

MOFs constructed from terphenyl-based linkers are of interest for drug delivery due to the potential for high drug loading capacities and the inherent stability of the framework. However, it is important to note that the biocompatibility and toxicity of any MOF intended for biomedical applications must be rigorously evaluated.[15][16] Factors influencing biocompatibility include the nature of the metal ions and organic linkers, as well as the size and surface properties of the MOF particles.[17][18]

Currently, there is limited specific research on the use of MOFs derived from this compound in drug delivery systems or their interaction with specific biological signaling pathways. The broader class of terphenyl compounds has been investigated for various biological activities, but this is not directly transferable to the dicarboxylic acid derivative or the MOFs constructed from it.[19] Future research in this area would need to focus on loading these specific MOFs with therapeutic agents and assessing their efficacy and safety in relevant biological models.

The following diagram illustrates the potential role of MOFs in a drug delivery context.

G cluster_drug_delivery MOF-Based Drug Delivery Concept mof Porous MOF (e.g., from Terphenyl Linker) loading Drug Loading (Encapsulation in Pores) mof->loading drug Drug Molecule drug->loading drug_loaded_mof Drug-Loaded MOF loading->drug_loaded_mof administration Administration to Patient drug_loaded_mof->administration targeting Targeting to Disease Site (e.g., Tumor) administration->targeting release Controlled Drug Release (Stimuli-Responsive) targeting->release biocompatibility Biocompatibility & Clearance targeting->biocompatibility therapeutic_effect Therapeutic Effect release->therapeutic_effect

A conceptual diagram of a Metal-Organic Framework as a drug delivery vehicle.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[20][21] It can cause skin and serious eye irritation, and may cause respiratory irritation.[21] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in materials chemistry, with its primary application being the synthesis of robust and porous Metal-Organic Frameworks. While its direct role in drug development is currently indirect, the MOFs derived from this linker hold significant promise for future applications in advanced drug delivery systems. Further research is needed to fully explore the potential of these specific MOFs in a biomedical context, including detailed studies on drug loading and release, biocompatibility, and interactions with biological systems.

References

A Technical Guide to [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid, a key organic linker in the field of materials science. It details the molecule's structure, physicochemical properties, and primary applications, with a focus on its role in the synthesis of Metal-Organic Frameworks (MOFs). This guide is intended for researchers, scientists, and professionals in drug development who are interested in the use of advanced porous materials. Included are summaries of quantitative data, a representative synthesis protocol, and a workflow visualization for its application in MOF synthesis.

Introduction

This compound, also known as p-Terphenyl-4,4''-dicarboxylic acid, is a rigid, linear organic compound that has garnered significant interest as a building block in supramolecular chemistry.[1] Its structure consists of three phenyl rings connected in a para linkage, with carboxylic acid groups at the terminal 4 and 4'' positions. This well-defined geometry makes it an exceptional dicarboxylate linker for the rational design and synthesis of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs). The applications of MOFs derived from this linker are diverse, spanning gas storage, separation, catalysis, and chemical sensing.[2][3] For professionals in drug development, its relevance lies in the construction of MOFs that can serve as advanced platforms for drug delivery.[2]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its elongated and rigid structure, which dictates the topology and porosity of the resulting coordination polymers. Its key properties are summarized below.

Data Presentation: Summary of Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[4]
Synonyms p-Terphenyl-4,4''-dicarboxylic acid
CAS Number 13653-84-4[1][4][5]
Molecular Formula C20H14O4[1][4][5]
Molecular Weight 318.33 g/mol [4]
Appearance White powder/crystal[6]
Typical Purity ≥95%[4]
SMILES O=C(O)C1=CC=C(C2=CC=C(C3=CC=C(C(=O)O)C=C3)C=C2)C=C1[4][5]
InChI Key FZTIWOBQQYPTCJ-UHFFFAOYSA-N
Storage Store sealed in a dry place at room temperature.[5]

Synthesis and Characterization

The synthesis of this compound is typically achieved through cross-coupling reactions, followed by hydrolysis. Spectroscopic methods such as 1H NMR, FT-IR, and mass spectrometry are used for structural confirmation.[7]

Experimental Protocol: Representative Synthesis

A common and effective method for synthesizing the terphenyl backbone is the Suzuki cross-coupling reaction, followed by saponification of the resulting ester. The following protocol is a representative example adapted from literature procedures for analogous compounds.[8]

Step 1: Suzuki Coupling to form Dimethyl [1,1':4',1''-terphenyl]-4,4''-dicarboxylate

  • To a 250 mL round-bottom flask, add 1,4-dibromobenzene (1 eq), 4-(methoxycarbonyl)phenylboronic acid (2.5 eq), and potassium carbonate (K2CO3, 7.4 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water as the solvent.

  • Add a palladium catalyst, such as Pd(dppf)Cl2 (0.16 eq).

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 12-14 hours.

  • After cooling to room temperature, add deionized water to precipitate the crude product.

  • Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., DMF/water) to yield the pure diester product.

Step 2: Hydrolysis to this compound

  • Dissolve the dimethyl ester product from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add an excess of potassium hydroxide (KOH) to the solution.

  • Heat the mixture to 60°C and stir for 12 hours to ensure complete hydrolysis.

  • After cooling, acidify the solution with dilute hydrochloric acid (HCl) until a white precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

Key Applications in Research and Development

The primary utility of this molecule is as a linker for constructing MOFs. Its derivatives, functionalized with groups like amino (-NH2) or methyl (-CH3), are also used to tune the properties of the resulting frameworks.[9][10]

Linker for Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality readily coordinates with metal ions (e.g., Zn(II), Cu(II), Zr(IV)) to form robust, porous frameworks.[2] For example, solvothermal reactions of this compound derivatives with zinc(II) and copper(II) salts have produced 1D and 2D MOFs.[2] These materials have demonstrated utility as heterogeneous catalysts in reactions such as the cyanosilylation of aldehydes, offering high efficiency and reusability.[2]

Relevance to Drug Development

While not an active pharmaceutical ingredient, this compound is a critical component in building MOFs for biomedical applications. The inherent porosity and tunable nature of these MOFs make them excellent candidates for drug delivery systems. Drugs can be loaded into the pores of the MOF and released in a controlled manner. The ability to functionalize the terphenyl linker provides a strategy for introducing biocompatibility or targeted delivery capabilities.

Mandatory Visualizations

Experimental Workflow: MOF Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a Metal-Organic Framework using this compound as the organic linker.

MOF_Synthesis_Workflow Workflow for Solvothermal MOF Synthesis metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) mixing Mixing & Sonication metal_salt->mixing linker This compound linker->mixing solvent Solvent (e.g., DMF/Ethanol) solvent->mixing reaction Solvothermal Reaction (Sealed Vessel, 100-150°C) mixing->reaction Transfer workup Isolation & Washing (Filtration, Solvent Exchange) reaction->workup Cooling activation Activation (Heating under Vacuum) workup->activation product Porous MOF Crystal activation->product

Caption: A diagram illustrating the solvothermal synthesis of a Metal-Organic Framework.

Safety and Handling

This compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-established and versatile organic linker. Its rigid, linear geometry is fundamental to the construction of highly ordered and porous Metal-Organic Frameworks. For researchers in materials science and drug development, this molecule represents a foundational component for creating advanced materials with applications in catalysis, chemical sensing, and as potential vehicles for controlled drug release. The continued exploration of this and related linkers promises to yield novel materials with tailored functionalities.

References

An In-depth Technical Guide to the Solubility of p-Terphenyl-4,4''-dicarboxylic Acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Terphenyl-4,4''-dicarboxylic acid in dimethyl sulfoxide (DMSO). Due to the limited availability of precise quantitative data in public literature, this document summarizes the existing qualitative information, presents solubility data for structurally analogous compounds to provide a scientific estimation, and offers a detailed experimental protocol for the accurate determination of its solubility.

Introduction

p-Terphenyl-4,4''-dicarboxylic acid is a rigid, linear organic linker molecule of significant interest in the fields of materials science and medicinal chemistry. Its robust structure makes it a key building block for the synthesis of metal-organic frameworks (MOFs). In the context of drug development, understanding the solubility of such compounds in common organic solvents like DMSO is critical for screening, formulation, and various in vitro and in vivo studies. DMSO is a widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.

Solubility Data

Table 1: Solubility of p-Terphenyl-4,4''-dicarboxylic Acid and Structurally Related Compounds in DMSO

CompoundStructureSolubility in DMSONotes
p-Terphenyl-4,4''-dicarboxylic acid p-Terphenyl-4,4''-dicarboxylic acidSlightly soluble [1]Solubility may be enhanced with sonication[1].
p-Terphenyl p-Terphenyl2 mg/mL [2]Requires ultrasonication and heating to 60°C[2].
Dimethyl biphenyl-4,4'-dicarboxylate Dimethyl biphenyl-4,4'-dicarboxylate~0.25 mg/mL [3]This is the dimethyl ester of a related dicarboxylic acid.

Note: The structures are illustrative and sourced from public chemical supplier databases.

The qualitative assessment suggests that p-Terphenyl-4,4''-dicarboxylic acid has low solubility in DMSO. The higher solubility of the parent hydrocarbon, p-terphenyl, is expected, as the dicarboxylic acid's strong intermolecular hydrogen bonding in the solid state makes it more difficult for the solvent to solvate individual molecules. The solubility of the dimethyl ester of the shorter biphenyl-4,4'-dicarboxylic acid provides a reference point for a molecule with a similar rigid backbone but without the acidic protons.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent. The following protocol is a detailed methodology for determining the solubility of p-Terphenyl-4,4''-dicarboxylic acid in DMSO.

3.1. Materials and Equipment

  • p-Terphenyl-4,4''-dicarboxylic acid (high purity, >98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Spatula

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of p-Terphenyl-4,4''-dicarboxylic acid to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Record the total mass of the vial and the compound.

    • Add a known volume of DMSO to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The presence of undissolved solid should be visible throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of p-Terphenyl-4,4''-dicarboxylic acid in DMSO of known concentrations.

    • Calibration Curve: Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve of absorbance versus concentration. The wavelength of maximum absorbance (λmax) for p-Terphenyl-4,4''-dicarboxylic acid should be determined by scanning a dilute solution.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of DMSO to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of p-Terphenyl-4,4''-dicarboxylic acid in DMSO at the specified temperature.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for determining the solubility of p-Terphenyl-4,4''-dicarboxylic acid in DMSO.

G Workflow for Solubility Determination A 1. Preparation of Saturated Solution (Excess solid + DMSO) B 2. Equilibration (Orbital shaker, 24-48h at constant T) A->B C 3. Sample Collection (Allow solid to settle) B->C D 4. Filtration (0.22 µm syringe filter) C->D F 6. Sample Dilution & Analysis D->F E 5. Preparation of Standards & Calibration Curve (HPLC or UV-Vis) G 7. Calculation of Solubility E->G F->G

Caption: Experimental workflow for determining the solubility of p-Terphenyl-4,4''-dicarboxylic acid.

Conclusion

References

An In-depth Technical Guide to the Synthesis of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid, a molecule of significant interest in the development of advanced materials, including metal-organic frameworks (MOFs). The guide focuses on the most robust and well-documented methods, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several key organic transformations. The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. Alternative, though less commonly detailed for this specific molecule, routes include synthesis via Grignard reagents and the oxidation of a dialkyl-terphenyl precursor. This guide will provide an in-depth exploration of the Suzuki coupling pathway and an overview of the other potential methods.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[1] For the synthesis of this compound, a common strategy involves a two-step process: the initial synthesis of the dimethyl ester derivative, followed by hydrolysis to yield the final dicarboxylic acid.

Step 1: Synthesis of Dimethyl [1,1':4',1''-Terphenyl]-4,4''-dicarboxylate

This step involves the palladium-catalyzed cross-coupling of a phenyl-1,4-diboronic acid ester with two equivalents of a methyl 4-halobenzoate.

A general and effective procedure for this reaction is as follows:

  • Reaction Setup: To a round-bottom flask, add phenyl-1,4-diboronic acid bis(pinacol) ester (1 equivalent), methyl 4-bromobenzoate (2.2 equivalents), a suitable base such as silver(I) carbonate (Ag₂CO₃) (3 equivalents), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 equivalents).[1]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.[1]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for approximately 16 hours under an inert atmosphere.[1]

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired dimethyl [1,1':4',1''-terphenyl]-4,4''-dicarboxylate.[1]

Step 2: Hydrolysis to this compound

The synthesized dimethyl ester is then hydrolyzed to the final dicarboxylic acid.

A typical hydrolysis procedure is as follows:

  • Reaction Setup: The dimethyl [1,1':4',1''-terphenyl]-4,4''-dicarboxylate is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.

  • Base Addition: An aqueous solution of a strong base, such as potassium hydroxide (KOH), is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis.

  • Work-up and Purification: After cooling, the organic solvents are removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid (HCl), leading to the precipitation of the dicarboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Quantitative Data for the Suzuki Coupling Pathway
ParameterValueReference
Step 1: Ester Synthesis
Reactant 1Phenyl-1,4-diboronic acid bis(pinacol) ester[1]
Reactant 2Methyl 4-bromobenzoate[1]
CatalystPd(PPh₃)₄[1]
BaseAg₂CO₃[1]
SolventAnhydrous THF[1]
TemperatureReflux[1]
Reaction Time16 hours[1]
Yield of Dimethyl EsterHigh[1]
Step 2: Hydrolysis
BasePotassium Hydroxide
SolventTHF/Methanol/Water
Acid for Work-upHydrochloric Acid
Yield of Dicarboxylic AcidQuantitative[2]
Final Product Purity >95%[3]

¹H NMR Data for Dimethyl [1,1':4',1''-Terphenyl]-4,4''-dicarboxylate:

  • δ = 3.95 (s, 6 H), 7.72 (d, 4 H, J = 8.4 Hz), 7.74 (s, 4 H), 8.13 (d, 4 H, J = 8.4 Hz).[1]

Visualized Experimental Workflow: Suzuki Coupling Pathway

Suzuki_Synthesis A Phenyl-1,4-diboronic acid bis(pinacol) ester C Pd(PPh₃)₄, Ag₂CO₃ Anhydrous THF, Reflux, 16h A->C B Methyl 4-bromobenzoate B->C D Dimethyl [1,1':4',1''-terphenyl] -4,4''-dicarboxylate C->D Suzuki Coupling E KOH, THF/Methanol Reflux D->E Intermediate Potassium salt intermediate E->Intermediate Hydrolysis F [1,1':4',1''-Terphenyl] -4,4''-dicarboxylic acid G HCl (aq) workup G->F Acidification Intermediate->G

Caption: Suzuki coupling synthesis of this compound.

Alternative Synthetic Pathways

While the Suzuki coupling is the most prominently documented route, other classical organometallic and oxidation reactions present viable, albeit less detailed in the literature for this specific product, synthetic strategies.

Grignard Reaction Pathway

A Grignard-based synthesis would likely involve the formation of a di-Grignard reagent from 1,4-dihalobenzene, followed by reaction with a suitable electrophile. A plausible, though not explicitly detailed, route would be the reaction of the di-Grignard reagent of 4,4''-dibromo-p-terphenyl with carbon dioxide to form the dicarboxylic acid.

Conceptual Workflow:

  • Grignard Reagent Formation: Reaction of 4,4''-dibromo-p-terphenyl with magnesium metal in an ethereal solvent to form the di-Grignard reagent.

  • Carboxylation: The di-Grignard reagent is then reacted with solid carbon dioxide (dry ice).

  • Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed with a strong acid to yield the final dicarboxylic acid.

Oxidation Pathway

Another potential synthetic route is the oxidation of a precursor molecule, such as 4,4''-dimethyl-[1,1':4',1''-terphenyl]. This method relies on the oxidation of the methyl groups to carboxylic acids.

Conceptual Workflow:

  • Oxidation Reaction: 4,4''-dimethyl-[1,1':4',1''-terphenyl] is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, under heating.

  • Work-up: The reaction mixture is worked up to isolate the dicarboxylic acid, which may involve filtration to remove manganese dioxide (if KMnO₄ is used) and subsequent acidification to precipitate the product.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling to form the dimethyl ester, followed by hydrolysis. This pathway is well-documented, high-yielding, and tolerates a variety of functional groups. While Grignard-based carboxylation and oxidation of an alkyl-substituted precursor represent theoretically sound alternatives, detailed experimental protocols for this specific molecule are less readily available in the current body of scientific literature. For researchers and professionals in drug development and materials science, the Suzuki coupling approach offers the most established and reproducible method for obtaining this valuable compound.

References

Spectroscopic Profile of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid (CAS No: 13653-84-4; Molecular Formula: C₂₀H₁₄O₄; Molecular Weight: 318.33 g/mol ).[1][2][3][4] Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data and established principles of spectroscopic analysis for aromatic carboxylic acids. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related terphenyl derivatives.

Introduction

This compound is a rigid, linear organic molecule featuring a central benzene ring linked to two terminal benzoic acid moieties. This structure imparts a high degree of symmetry and planarity, making it a valuable building block in supramolecular chemistry, materials science, and drug development. Its ability to form extended hydrogen-bonded networks and coordinate with metal centers has led to its use in the synthesis of metal-organic frameworks (MOFs) and other functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated based on computational models and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet (broad)2H-COOH
~8.10Doublet4HProtons ortho to -COOH
~7.90Doublet4HProtons meta to -COOH
~7.85Singlet4HProtons on the central phenyl ring

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167-COOH
~143Quaternary carbon of the outer phenyl rings attached to the central ring
~139Quaternary carbon of the central phenyl ring
~131Quaternary carbon of the outer phenyl rings attached to -COOH
~130CH meta to -COOH
~128CH on the central phenyl ring
~127CH ortho to -COOH
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch of carboxylic acid dimer
~1700StrongC=O stretch of carboxylic acid
~1600, ~1480MediumC=C aromatic ring stretches
~1300MediumC-O stretch
~920Medium, BroadO-H bend (out-of-plane) of carboxylic acid dimer
~850StrongC-H bend (out-of-plane) for para-disubstituted rings
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
318.08[M]⁺ (Molecular Ion)
301.08[M-OH]⁺
273.08[M-COOH]⁺
228.09[M-2COOH]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Securely cap the NMR tube and vortex until the sample is fully dissolved. Gentle heating may be required for sparingly soluble compounds.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0-14 ppm is typically sufficient.

  • For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is appropriate.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (solid)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Kimwipes

Procedure:

  • Ensure the ATR crystal of the FT-IR spectrometer is clean. If necessary, clean it with a Kimwipe lightly moistened with isopropanol or ethanol and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • After data acquisition, raise the press arm and carefully clean the sample from the crystal using a dry Kimwipe, followed by a Kimwipe lightly moistened with a suitable solvent.

  • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI) in Negative Ion Mode

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes for sample preparation

  • Syringe and filter for sample introduction

Procedure:

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable high-purity solvent.

  • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Set the ESI source to operate in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the full scan mass spectrum over a suitable m/z range (e.g., 100-500).

  • Identify the peak corresponding to the deprotonated molecular ion [M-H]⁻.

  • If desired, perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to induce fragmentation and obtain structural information.

  • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of H₂O or CO₂.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight & Formula Confirmation MS->Molecular_Weight Conclusion Verified Structure & Purity Structure->Conclusion Functional_Groups->Conclusion Molecular_Weight->Conclusion

A logical workflow for the spectroscopic characterization of the target molecule.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While predicted data offers a valuable starting point, it is imperative for researchers to obtain experimental data for their specific samples to ensure accurate identification and quality control. The methodologies and expected spectral features outlined herein are designed to facilitate this process, thereby supporting the advancement of research and development in fields that utilize this versatile terphenyl derivative.

References

An In-depth Technical Guide to [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid, a key organic linker in the development of advanced materials and a scaffold of interest in medicinal chemistry. This document details its chemical and physical properties, commercial availability, synthesis protocols, and significant applications, with a focus on its role in the formation of Metal-Organic Frameworks (MOFs) and its potential in drug discovery.

Chemical Properties and Commercial Availability

This compound, also known as p-Terphenyl-4,4''-dicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid. Its structure, consisting of three phenyl rings, provides a well-defined and robust backbone for the construction of supramolecular architectures.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 13653-84-4[1][2]
Molecular Formula C₂₀H₁₄O₄[1][2]
Molecular Weight 318.32 g/mol [1]
Appearance White to off-white or pale yellow solid/powder
IUPAC Name 4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylic acid

A variety of commercial suppliers offer this compound and its derivatives. The purity and available quantities can vary by supplier.

Table 2: Commercial Suppliers and Product Specifications

SupplierProduct NamePurityAvailable Quantities
Sigma-Aldrich p-Terphenyl-4,4''-dicarboxylic acid≥95%250 mg, 1 g, 5 g, 25 g
Biosynth [p-Terphenyl]-4,4''-dicarboxylic acidNot specifiedCustom
Advanced ChemBlocks This compound95%Custom
BLD Pharm This compoundNot specifiedCustom[3]
Apollo Scientific This compoundNot specifiedCustom
Pharmaffiliates [1,1′:4′,1′′-Terphenyl]-4,4′′-dicarboxylic acidNot specifiedCustom[4]
SIKÉMIA [p-Terphenyl]-4,4”-dicarboxylic acid – TPDCNot specifiedCustom[5]

Physical and Spectroscopic Data

The physical properties of this compound are critical for its application in materials science and for its processing in various experimental setups.

Table 3: Physical Properties of this compound

PropertyValueReference
Melting Point >300 °C
Solubility Sparingly soluble in aqueous solutions. Soluble in DMSO and dimethylformamide (DMF) at approximately 0.25 mg/mL and 1 mg/mL, respectively.[6]
Storage Temperature Room temperature, sealed in a dry environment.

Spectroscopic data is essential for the characterization and quality control of the compound.

Table 4: Spectroscopic Data for this compound Derivatives

Derivative¹H NMR (δ ppm)¹³C NMR (δ ppm)Reference
Dimethyl ester7.89 (dd), 6.99 (s), 3.95 (s), 3.81 (s)Not specified[7]
2',5'-difluoro13.25 (s, 2H), 8.14 (d, 4H), 7.74 (d, 4H)167.0, 156.1–154.1 (d), 131.8, 130.8, 130.3, 129.6, 128.4 (m)

Note: Detailed NMR data for the parent dicarboxylic acid is available from specialized databases such as ChemicalBook.

Experimental Protocols: Synthesis

The most common and efficient method for the synthesis of this compound and its derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This method offers high yields and good functional group tolerance.

3.1. General Suzuki Coupling Protocol for the Synthesis of Terphenyl Dicarboxylic Acid Esters

This protocol is a generalized procedure based on literature reports for the synthesis of terphenyl dicarboxylic acid esters, which can then be hydrolyzed to the final diacid product.

Diagram 1: Suzuki Coupling Reaction Workflow

Suzuki_Coupling ArylHalide Aryl Halide/Triflate ReactionMixture Reaction Mixture ArylHalide->ReactionMixture ArylboronicAcid Arylboronic Acid/Ester ArylboronicAcid->ReactionMixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionMixture Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., Toluene, Dioxane, THF/H₂O) Solvent->ReactionMixture Heating Heating (e.g., 80-100 °C) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Terphenyl Ester Product Purification->Product

Caption: General workflow for the Suzuki coupling reaction.

Materials:

  • 1,4-Dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene)

  • 4-Carboxyphenylboronic acid or its ester derivative

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, Cesium carbonate)

  • Solvent system (e.g., Toluene, 1,4-Dioxane, or a mixture of THF and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask or a pressure vessel, combine the 1,4-dihalobenzene, 2.2 equivalents of the arylboronic acid derivative, and 2-3 equivalents of the base.

  • Solvent and Catalyst Addition: Add the solvent system to the flask. Degas the mixture by bubbling with an inert gas for 15-30 minutes. Add the palladium catalyst (typically 1-5 mol%) under the inert atmosphere.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single organic solvent was used, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).

  • Hydrolysis to Dicarboxylic Acid: Dissolve the purified ester in a mixture of THF and ethanol. Add an excess of an aqueous solution of a strong base (e.g., NaOH or KOH). Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture, acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. Filter the solid, wash with water, and dry to obtain the final product.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker for the synthesis of MOFs. Its rigidity and linear geometry allow for the construction of porous, crystalline materials with high surface areas and tunable properties.

4.1. General Protocol for MOF Synthesis

Diagram 2: MOF Synthesis Workflow

MOF_Synthesis Linker This compound ReactionVessel Reaction Vessel (e.g., Solvothermal Reactor) Linker->ReactionVessel MetalSalt Metal Salt (e.g., Zn(NO₃)₂, ZrCl₄) MetalSalt->ReactionVessel Solvent Solvent (e.g., DMF, DEF) Solvent->ReactionVessel Solvothermal Solvothermal/Hydrothermal Synthesis (Heating) ReactionVessel->Solvothermal Washing Washing & Solvent Exchange Solvothermal->Washing Activation Activation (Solvent Removal) Washing->Activation MOF_Product Porous MOF Material Activation->MOF_Product

Caption: General workflow for the synthesis of MOFs.

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., acetic acid, benzoic acid)

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial or a Teflon-lined autoclave, dissolve the metal salt and the dicarboxylic acid linker in the solvent. A modulator can be added to control the crystal size and morphology.

  • Solvothermal Synthesis: Seal the reaction vessel and place it in an oven. Heat the mixture at a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.

  • Isolation and Washing: After cooling the reactor to room temperature, the crystalline MOF product is collected by filtration or centrifugation. The product is then washed several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To obtain a porous material, the solvent molecules occluded within the pores of the MOF must be removed. This is typically achieved by exchanging the high-boiling point synthesis solvent with a more volatile solvent (e.g., ethanol or acetone) over several days, followed by heating the material under vacuum.

The resulting MOFs have shown potential in applications such as gas storage and separation, and catalysis.[11]

Relevance in Drug Development and Biological Activity

While this compound itself is primarily explored as a material science building block, the broader class of terphenyl compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities.[12] Natural and synthetic terphenyls have demonstrated cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory properties.

5.1. Inhibition of the PD-1/PD-L1 Pathway

Of particular note for drug development professionals is the emergence of terphenyl-based molecules as inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction.[13][14][15] This pathway is a critical immune checkpoint that is often exploited by cancer cells to evade immune surveillance. Small molecule inhibitors that can block this interaction have the potential to restore anti-tumor immunity.

Diagram 3: PD-1/PD-L1 Inhibition by Terphenyl Compounds

PD1_Inhibition cluster_cancer Cancer Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition Signal Activation T-Cell Activation Inhibition->Activation Blocks Terphenyl Terphenyl Inhibitor Terphenyl->PDL1 Binds to & Blocks

Caption: Mechanism of PD-1/PD-L1 inhibition.

The terphenyl scaffold provides a rigid framework that can be functionalized to optimize binding to the PD-L1 dimer interface, thereby preventing its interaction with PD-1 on T-cells and restoring T-cell-mediated anti-tumor activity.[14] The dicarboxylic acid functional groups on the terphenyl backbone could serve as key interaction points or as handles for further chemical modification to improve pharmacokinetic and pharmacodynamic properties.

5.2. Other Potential Biological Activities

Terphenyl compounds have also been investigated for other therapeutic applications, including:

  • Antimicrobial activity: Some natural terphenyls have shown activity against various bacteria and fungi.[12]

  • Antioxidant properties: The phenolic nature of some hydroxylated terphenyls imparts free radical scavenging capabilities.[12]

  • Enzyme inhibition: Certain terphenyls have been found to inhibit enzymes such as α-glucosidase and phosphodiesterases.[12]

The exploration of this compound and its derivatives in these and other therapeutic areas is an active area of research.

Conclusion

This compound is a versatile and valuable molecule for both materials science and medicinal chemistry. Its well-defined structure and chemical functionality make it an ideal building block for the creation of highly ordered materials like MOFs. Furthermore, the terphenyl scaffold is a promising platform for the design of novel therapeutics, particularly in the exciting field of cancer immunotherapy. This guide provides a foundational understanding of this compound for researchers and developers looking to harness its potential in their respective fields.

References

An In-depth Technical Guide to H2TPDC: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation H2TPDC is an abbreviation used for several distinct chemical compounds, leading to potential ambiguity. This guide clarifies the identity of these molecules and provides a detailed technical overview of the most prominent compound, thiophene-2,5-dicarboxylic acid, with additional information on other relevant H2TPDC variants.

Deciphering the H2TPDC Nomenclature

The abbreviation H2TPDC has been used to refer to at least three different dicarboxylic acids. The correct identification is crucial for research and development activities.

  • Thiophene-2,5-dicarboxylic acid : The most common compound referred to as H2TPDC in various chemical contexts. Its IUPAC name is thiophene-2,5-dicarboxylic acid [1].

  • [p-Terphenyl]-4,4''-dicarboxylic acid : A linear terphenyl dicarboxylic acid, also sometimes abbreviated as H2TPDC in the context of metal-organic frameworks (MOFs)[2]. Its full IUPAC name is [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid [2].

  • 2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid : A functionalized terphenyl dicarboxylic acid, with the abbreviation H2TPDC-NH2 also in use[3]. Its IUPAC name is 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid [4].

This guide will focus primarily on thiophene-2,5-dicarboxylic acid due to its broader range of applications, including in pharmaceuticals and polymer chemistry.

Thiophene-2,5-dicarboxylic Acid: A Comprehensive Overview

Thiophene-2,5-dicarboxylic acid (H2TDC), a heterocyclic organic compound, is a versatile building block in organic synthesis and materials science. Its rigid structure and the presence of two carboxylic acid groups make it a valuable precursor for a variety of functional materials.

Physicochemical Properties

A summary of the key quantitative data for thiophene-2,5-dicarboxylic acid is presented in the table below.

PropertyValueReference
Molecular Formula C6H4O4S[1]
Molecular Weight 172.16 g/mol [1]
CAS Number 4282-31-9[1]
Melting Point >300 °C
Purity ≥99% (commercially available)
Appearance White to light yellow crystalline powder
Solubility Very soluble in water[5]
Experimental Protocols: Synthesis of Thiophene-2,5-dicarboxylic Acid

Several synthetic routes for thiophene-2,5-dicarboxylic acid have been reported. Below are two detailed experimental protocols.

Protocol 1: Synthesis from 2,5-Diiodothiophene [6]

This method involves the di-lithiation of 2,5-diiodothiophene followed by carboxylation with carbon dioxide.

  • Materials : 2,5-diiodothiophene, anhydrous tetrahydrofuran (THF), anhydrous ether, 1.5 M n-butyllithium in hexane, carbon dioxide (gas), 2N sulfuric acid, calcium sulfate.

  • Procedure :

    • To a solution of 2.5 g of 2,5-diiodothiophene in 5 ml of anhydrous THF and 5 ml of anhydrous ether at -5°C under a nitrogen atmosphere, add 14.92 ml of 1.5 M n-butyllithium dropwise over 30 minutes.

    • Allow the mixture to stand for two hours at 0°C.

    • Introduce carbon dioxide gas into the mixture for 30 minutes at 0°C and then for another 30 minutes at 10°C.

    • Stir the reaction mixture at room temperature overnight.

    • Add water and separate the aqueous layer.

    • Acidify the aqueous layer with 2N sulfuric acid.

    • Extract the solution with ether.

    • Combine the organic phases, wash with water and brine, and dry over calcium sulfate.

    • Filter the solution and remove the solvent to yield thiophene-2,5-dicarboxylic acid (approximately 60% pure).

Protocol 2: Synthesis from Adipic Acid and Thionyl Chloride [7]

This industrial process involves the reaction of adipic acid with thionyl chloride.

  • Materials : Adipic acid, thionyl chloride, pyridine, sodium hydroxide solution (30%), sulfuric acid (93%), activated carbon, filtration aid (e.g., Kieselgur).

  • Procedure :

    • Add 1 part of adipic acid to 3 to 6 parts of thionyl chloride mixed with a catalytic amount of pyridine.

    • Add a further 4 to 7 parts of thionyl chloride in the temperature range of 85°C to 95°C.

    • Heat the reaction mixture to a reflux temperature of 90°C.

    • After the reaction is complete, remove excess thionyl chloride and volatile by-products under reduced pressure.

    • Bring the reaction to completion in the temperature range of 140°C to 160°C to obtain the acid chloride.

    • Add the hot melt of the acid chloride (m.p. 45°-47°C) incrementally to a mixture of water and 30% sodium hydroxide solution, maintaining the temperature between 40°-50°C.

    • Adjust the pH of the resulting solution to 4.8-5.0 with sulfuric acid.

    • Clarify the solution with activated carbon and a filtration aid.

    • Add 93% sulfuric acid dropwise to the filtrate at 20° to 25°C to precipitate the product.

    • Isolate the fine beige crystals by filtration, wash with water, and dry to yield thiophene-2,5-dicarboxylic acid (purity of 96-99%).

Applications in Research and Drug Development

Thiophene-2,5-dicarboxylic acid is a valuable compound with a range of applications:

  • Polymer Chemistry : It serves as a monomer for the synthesis of novel polyesters and other polymers with applications in high-performance materials.

  • Metal-Organic Frameworks (MOFs) : The dicarboxylate functionality allows it to act as a linker in the formation of MOFs, which have potential applications in gas storage, separation, and catalysis.

  • Pharmaceutical Synthesis : It is an important intermediate in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs[5]. Thiophene-containing compounds, in general, have shown a wide range of pharmacological activities, including anti-inflammatory properties[8]. The carboxylic acid groups on the thiophene ring are particularly important for interaction with biological targets[8].

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of thiophene-2,5-dicarboxylic acid from adipic acid.

SynthesisWorkflow Synthesis of Thiophene-2,5-dicarboxylic Acid from Adipic Acid AdipicAcid Adipic Acid Reaction1 Reaction at 85-95°C AdipicAcid->Reaction1 ThionylChloride Thionyl Chloride + Pyridine (catalyst) ThionylChloride->Reaction1 Distillation Removal of excess Thionyl Chloride Reaction1->Distillation Reaction2 Completion at 140-160°C Distillation->Reaction2 AcidChloride Thiophene-2,5-dicarboxylic acid dichloride Reaction2->AcidChloride Hydrolysis Hydrolysis with NaOH AcidChloride->Hydrolysis Salt Sodium salt of Thiophene-2,5-dicarboxylic acid Hydrolysis->Salt Acidification Acidification with H2SO4 Salt->Acidification Product Thiophene-2,5-dicarboxylic Acid Acidification->Product

References

An In-depth Technical Guide to the Thermal Stability of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide combines known physical properties with detailed, standardized experimental protocols for thermal analysis and illustrative data from a structurally related compound to provide a thorough understanding of its expected thermal behavior.

Introduction

This compound is a rigid, aromatic dicarboxylic acid. Its robust structure, characterized by a linear arrangement of three phenyl rings, suggests a high degree of thermal stability. This property is crucial for its applications in materials science, particularly as a linker in the synthesis of metal-organic frameworks (MOFs), and in the development of high-performance polymers where thermal resilience is a key requirement. Understanding the thermal decomposition profile of this molecule is essential for defining the operational limits of materials derived from it.

Physicochemical Properties

The inherent stability of this compound is reflected in its fundamental physical properties. The high melting point is indicative of strong intermolecular forces and a stable crystal lattice.

PropertyValue
Molecular FormulaC₂₀H₁₄O₄
Molecular Weight318.33 g/mol
Melting Point>300 °C
Boiling Point (Predicted)589.4 ± 43.0 °C at 760 mmHg
Decomposition TemperatureData not available in cited literature

Synthesis Overview

A common and effective method for the synthesis of this compound and its derivatives is the Suzuki cross-coupling reaction.[1] This palladium-catalyzed reaction provides a versatile route to constructing the terphenyl backbone.

A representative synthesis involves the coupling of a diboronic acid or its ester derivative with an aryl halide. For instance, phenyl-1,4-diboronic acid can be reacted with a 4-halobenzoic acid derivative in the presence of a palladium catalyst and a base.[1] The general scheme for such a reaction is depicted below.

G General Synthesis via Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A Phenyl-1,4-diboronic acid or its ester F This compound (after hydrolysis if ester is used) A->F + B 2 eq. 4-Halobenzoic acid derivative B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, CsF) D->F E Solvent (e.g., Toluene, DMF) E->F

Figure 1: Generalized Suzuki coupling reaction for synthesis.

Thermal Stability Analysis

Illustrative Thermal Analysis Data (Terephthalic Acid)

To provide a practical example of the thermal analysis of a rigid aromatic dicarboxylic acid, data for terephthalic acid (C₈H₆O₄) is presented below. Terephthalic acid is a smaller analogue, and its thermal behavior provides a useful, albeit not identical, reference.

AnalysisObservationTemperature Range (°C)
TGAOnset of major weight loss~300-350
TGASublimation and decomposition250 - 465[2]
DSCEndothermic peak (sublimation)~328[2]
DSCExothermic peak (decomposition)~461[2]

Note: This data is for terephthalic acid and is for illustrative purposes only.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on solid organic compounds such as this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the finely ground this compound powder into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the initial significant deviation from the baseline of the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions such as melting and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature above the expected decomposition, for instance, 450 °C, at a heating rate of 10 °C/min.

  • Data Analysis: Monitor the differential heat flow between the sample and the reference. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks in the DSC thermogram.

G Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Obtain pure sample of This compound B Grind to a fine powder A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Determine onset of mass loss (TGA) C->E F Identify endothermic/exothermic events (DSC) D->F G Correlate TGA and DSC data E->G F->G H Establish Thermal Decomposition Profile G->H

Figure 2: Standard workflow for thermal analysis of a solid compound.

Structural Rationale for High Thermal Stability

The high thermal stability of this compound is a direct consequence of its molecular structure. The key contributing factors are the strength of the chemical bonds and the overall molecular architecture.

G Structural Basis for Thermal Stability cluster_features Key Structural Features A This compound Structure B Aromatic Phenyl Rings (sp² C-C and C-H bonds) A->B C Strong C-C Single Bonds linking the rings A->C D Rigid, Linear Conjugated System A->D E High Bond Dissociation Energies B->E C->E F Limited Conformational Flexibility D->F G High Energy Input Required for Bond Scission E->G F->G H High Thermal Stability G->H

Figure 3: Relationship between structure and thermal stability.

Conclusion

This compound is a thermally robust molecule, a property attributable to its rigid, aromatic structure. While specific decomposition data is not widely published, its high melting point of over 300 °C suggests that significant thermal decomposition will only occur at higher temperatures. The provided experimental protocols for TGA and DSC offer a clear framework for researchers to determine the precise thermal decomposition profile of this compound for its application in high-temperature materials and other advanced technologies. The illustrative data for terephthalic acid serves as a useful, albeit simplified, model for its expected thermal behavior.

References

An In-depth Technical Guide on the Presumed Crystal Structure of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid. Due to the absence of a publicly available crystal structure for this specific compound, this document leverages crystallographic data from its structural analogs, namely the linear isomer p-terphenyl-4,4''-dicarboxylic acid and the foundational aromatic dicarboxylic acid, isophthalic acid. Through an examination of these related structures, this paper infers the likely molecular geometry, crystal packing motifs, and hydrogen bonding networks of the title compound. Detailed experimental protocols for the synthesis of terphenyl dicarboxylic acids and for single-crystal X-ray diffraction are provided to facilitate further research and experimental validation of the predicted structural features. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the structural properties of aromatic dicarboxylic acids.

Introduction

Aromatic dicarboxylic acids are crucial building blocks in the fields of supramolecular chemistry, materials science, and pharmaceuticals. Their rigid molecular frameworks and capacity for hydrogen bonding enable the construction of complex and highly ordered structures such as Metal-Organic Frameworks (MOFs) and liquid crystals. The specific substitution pattern of the carboxyl groups on the aromatic backbone plays a pivotal role in dictating the three-dimensional architecture and, consequently, the material's physicochemical properties.

This compound is a linear and rigid molecule that has garnered interest as a linker in the design of functional materials. Understanding its crystal structure is paramount for predicting its behavior in solid-state applications and for the rational design of novel materials. In the absence of direct experimental data, a predictive analysis based on structurally related compounds offers valuable insights into its potential solid-state conformation and intermolecular interactions.

Predicted Crystal Structure of this compound

Direct experimental crystallographic data for this compound is not currently available in open-access crystallographic databases. Therefore, this section presents an inferred structural analysis based on the known crystal structures of two key analogs: isophthalic acid, which provides insight into the hydrogen bonding of a dicarboxylic acid on a single phenyl ring, and the general structural characteristics of the linear p-terphenyl backbone.

2.1. Inferred Molecular Geometry

The this compound molecule is expected to be largely planar, although some torsion between the phenyl rings is likely. The central phenyl ring is connected at the 1' and 4' positions to two other phenyl rings, which are in turn substituted with carboxylic acid groups at their 4 and 4'' positions, respectively. This linear arrangement suggests that the molecule will adopt an elongated conformation. The carboxylic acid groups are predicted to be coplanar or nearly coplanar with their respective terminal phenyl rings to maximize conjugation.

2.2. Anticipated Crystal Packing and Hydrogen Bonding

The crystal packing of this compound will be primarily governed by hydrogen bonding between the carboxylic acid moieties and π-π stacking interactions between the aromatic terphenyl backbones. Carboxylic acids typically form strong hydrogen-bonded dimers, and it is highly probable that this motif will be present, linking molecules into extended chains or sheets.

Drawing a parallel with isophthalic acid, which forms infinite chains through hydrogen bonds, a similar catemeric or dimeric hydrogen bonding network is anticipated for this compound. The extended and rigid nature of the terphenyl backbone will likely favor a parallel or herringbone packing arrangement to maximize van der Waals interactions and π-π stacking.

2.3. Crystallographic Data of Structural Analogs

Compound Isophthalic Acid
Chemical FormulaC₈H₆O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.758(2)
b (Å)16.364(6)
c (Å)11.703(4)
α (°)90
β (°)90.30(2)
γ (°)90
Volume (ų)719.5
Z4
Key FeaturesMolecules are linked into infinite chains via hydrogen bonds between the carboxylic acid groups. The two hydrogen bonds are not equivalent, with O---O distances of 2.682 Å and 2.581 Å.

Experimental Protocols

This section provides detailed methodologies for the synthesis of terphenyl dicarboxylic acids and for the determination of their crystal structures using single-crystal X-ray diffraction.

3.1. Synthesis of this compound

A common synthetic route to this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1,4-Dibromobenzene

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

Procedure:

  • In a round-bottom flask, dissolve 1,4-dibromobenzene and 4-carboxyphenylboronic acid in the solvent mixture.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the dicarboxylic acid product.

  • Collect the solid product by vacuum filtration and wash it with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or DMSO/water).

3.2. Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Crystal Growth:

  • High-quality single crystals are essential for accurate structure determination.

  • Slow evaporation of a saturated solution of the purified compound is a common method. Suitable solvents include DMF, DMSO, or ethanol.

  • Vapor diffusion is another effective technique, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Slow cooling of a saturated solution can also yield single crystals.

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • The final refined structure is validated using crystallographic software and deposited in a crystallographic database.

Workflow and Logical Relationships

The workflow for the predictive analysis of the crystal structure of this compound is depicted below. This diagram illustrates the logical steps taken in the absence of direct experimental data, relying on the analysis of structural analogs.

G Workflow for Predictive Crystal Structure Analysis A Target Compound: This compound B Public Database Search (e.g., CCDC) A->B C Crystal Structure Found? B->C D Direct Analysis of Crystal Structure C->D Yes E No Direct Structure Available C->E No M Final Technical Guide D->M F Identify Structural Analogs E->F G Analog 1: Isophthalic Acid (Known Structure) F->G H Analog 2: p-Terphenyl Backbone (Known Geometry) F->H I Analyze Analog Structures: - Molecular Geometry - Hydrogen Bonding - Crystal Packing G->I H->I J Infer Properties of Target Compound I->J K Propose Likely Crystal Structure: - Molecular Conformation - Intermolecular Interactions - Packing Motifs J->K L Experimental Validation: - Synthesis & Crystallization - Single-Crystal XRD K->L L->M

Caption: Predictive workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust prediction of its solid-state architecture can be formulated through the analysis of its structural analogs. It is anticipated that the molecule will adopt a linear and largely planar conformation. The crystal packing will likely be dominated by the formation of hydrogen-bonded chains or dimers of the carboxylic acid groups, complemented by significant π-π stacking interactions of the terphenyl backbones. The experimental protocols provided herein offer a clear pathway for the synthesis, crystallization, and subsequent structural determination of this and related compounds. This guide serves as a foundational resource for researchers aiming to utilize this compound in the design and synthesis of novel functional materials.

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Properties of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and thermal analysis of this compound, with a specific focus on its melting point. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Physicochemical Properties

This compound, also known as p-terphenyl-4,4''-dicarboxylic acid, is a rigid organic linker molecule. Its structure consists of a central benzene ring linked to two other benzene rings at the para positions, each of which is functionalized with a carboxylic acid group. This linear and symmetrical structure makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and other supramolecular architectures.[1]

Table 1: General Properties of this compound

PropertyValueReferences
CAS Number 13653-84-4[2][3][4]
Molecular Formula C₂₀H₁₄O₄[2][3][4][5]
Molecular Weight 318.33 g/mol [2][4][6]
Appearance Pale Yellow to Light Yellow Solid[4][5]
Purity ≥95%[2][4][6]
Solubility Slightly soluble in DMSO (sonication may be required)[5]
Storage Store in a dry, well-sealed container at room temperature or between 0-8 °C.[2][4][5]

Thermal Properties and Melting Point Determination

The melting point of this compound is consistently reported to be above 300 °C.[5][6] This high melting point is indicative of the molecule's thermal stability, which is a desirable characteristic for applications in materials science.

Table 2: Thermal Properties of this compound

PropertyValueReferences
Melting Point >300 °C[5][6]
Boiling Point (Predicted) 589.4 ± 43.0 °C[5]
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the thermal properties of materials, including melting point, glass transition temperature, and heats of fusion and crystallization.[7][8]

Objective: To determine the melting point of this compound.

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed sample pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure the pan is hermetically sealed to prevent any loss of sample during heating.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected melting point, for instance, 400 °C.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.

Synthesis of this compound

The synthesis of this compound and its derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol is a generalized procedure based on the synthesis of similar terphenyl derivatives.[9][10]

Objective: To synthesize this compound.

Materials:

  • 1,4-Dibromobenzene

  • 4-(Ethoxycarbonyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A suitable base (e.g., cesium fluoride or potassium carbonate)

  • Solvent mixture (e.g., DMF and water)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents for extraction and washing (e.g., ethyl acetate, ethanol)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1,4-dibromobenzene, 2.2 equivalents of 4-(ethoxycarbonyl)phenylboronic acid, a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 1-2 mol%), and a suitable base (e.g., 3 equivalents of cesium fluoride).

  • Solvent Addition: Add a degassed solvent mixture, such as DMF and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90-100 °C) for a specified time (e.g., 24-48 hours) until the reaction is complete, as monitored by a suitable technique like TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude diethyl [1,1':4',1''-terphenyl]-4,4''-dicarboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture at reflux until the hydrolysis is complete.

  • Purification:

    • Cool the reaction mixture and acidify it with hydrochloric acid to precipitate the dicarboxylic acid.

    • Collect the precipitate by filtration, wash it with water, and dry it to obtain this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 1,4-Dibromobenzene + 2 eq. 4-(Ethoxycarbonyl)phenylboronic acid B Pd(PPh₃)₄, Base DMF/H₂O, Heat A->B C Diethyl [1,1':4',1''-terphenyl]-4,4''-dicarboxylate B->C D 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) C->D E This compound D->E

Caption: Generalized Suzuki coupling reaction for the synthesis of the target molecule.

Diagram 2: DSC Experimental Workflow

DSC_Workflow A Weigh 3-5 mg of sample into an aluminum pan B Hermetically seal the pan A->B C Place sample and reference pans in the DSC cell B->C D Purge with inert gas (N₂) C->D E Equilibrate at 30 °C D->E F Heat at 10 °C/min to 400 °C E->F G Record heat flow vs. temperature F->G H Analyze thermogram for endothermic melting peak G->H

Caption: Workflow for determining the melting point using Differential Scanning Calorimetry.

References

A Deep Dive into the Theoretical Landscape of Terphenyl Dicarboxylic Acid Linkers in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The architectural versatility of metal-organic frameworks (MOFs) and other advanced materials is largely dictated by the organic linkers that bridge metal clusters. Among these, terphenyl dicarboxylic acid linkers have emerged as a critical component for creating robust, porous structures with tailored functionalities. Their rigid, linear geometry provides a predictable framework for constructing materials with high thermal and mechanical stability.[1] This guide delves into the theoretical studies of terphenyl dicarboxylic acid linkers, offering a comprehensive overview of their computational analysis, the experimental protocols for their study, and their applications, particularly in the realm of drug development.

Core Concepts: The Significance of Terphenyl Dicarboxylic Acid Linkers

[p-Terphenyl]-4,4''-dicarboxylic acid and its derivatives are characterized by a linear terphenyl backbone with carboxylic acid groups at the para positions of the terminal phenyl rings.[1] This specific arrangement results in a rigid and well-defined molecular length, which is fundamental for the creation of highly ordered supramolecular structures.[1] The two carboxylic acid groups serve as crucial anchor points for coordination with metal ions, enabling the formation of extended crystalline networks that define MOFs.[1] The inherent rigidity of the terphenyl core contributes significantly to the thermal stability and mechanical robustness of the resulting materials.[1]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships of these linkers and the materials derived from them.[2][3] Computational models allow for the prediction of geometric parameters, electronic properties, and reactivity, guiding the rational design of novel materials with desired characteristics.

Quantitative Insights from Theoretical Studies

Computational analyses provide a wealth of quantitative data that is essential for understanding the behavior of terphenyl dicarboxylic acid linkers. The following tables summarize key parameters obtained from theoretical studies, primarily DFT calculations.

CompoundDihedral Angle (Central-Terminal Phenyl Rings) (°)C=O Bond Length (Å)O-H Bond Length (Å)HOMO (eV)LUMO (eV)Band Gap (eV)
[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
2',5'-difluoro-[1,1':4',1''-terphenyl]−4,4''-dicarboxylic acid43.8Data not available in search resultsData not available in search results-6.91-1.525.39
2',3',5',6'-tetrafluoro-[1,1':4',1''-terphenyl]−4,4''-dicarboxylic acid66.8Data not available in search resultsData not available in search results-7.40-1.905.50
2',5'-bis(trifluoromethyl)-[1,1':4',1''-terphenyl]−4,4''-dicarboxylic acid75.8Data not available in search resultsData not available in search results-7.78-2.235.55

Table 1: Geometric and Electronic Properties of Fluorinated Terphenyl Dicarboxylic Acid Linkers. The introduction of fluorine substituents significantly influences the dihedral angle between the phenyl rings, which in turn affects the overall geometry and porosity of the resulting MOFs. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[2]

Experimental Protocols: A Methodological Overview

The synthesis and characterization of terphenyl dicarboxylic acid linkers and their corresponding MOFs involve a series of well-defined experimental procedures.

Synthesis of Fluorinated Terphenyl Dicarboxylic Acid Linkers

A common and efficient method for synthesizing these linkers is the Suzuki-Miyaura coupling reaction.[2]

Detailed Protocol:

  • Reaction Setup: To a solution of the appropriate dibrominated central phenyl ring (e.g., 1,4-dibromo-2,5-difluorobenzene) and 4-carboxyphenylboronic acid in a solvent such as tetrahydrofuran (THF), an aqueous solution of a base, typically potassium carbonate, is added.[2]

  • Degassing: The resulting mixture is subjected to repeated cycles of argon sparging followed by degassing under vacuum to remove any dissolved oxygen, which can poison the catalyst.[2]

  • Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is then added to the reaction mixture.[2]

  • Reaction Conditions: The reaction is typically heated under reflux for a specified period.

  • Workup and Purification: After cooling, the reaction mixture is acidified, and the resulting precipitate is collected by filtration. The crude product is then purified, often by recrystallization from a suitable solvent like dimethylformamide (DMF).[2]

Computational Modeling Protocol

Theoretical calculations are crucial for understanding the molecular structure and electronic properties of these linkers. Density Functional Theory (DFT) is a widely used computational method.[2]

Typical DFT Calculation Workflow:

  • Software: Quantum chemistry software packages like Gaussian are commonly employed.[2]

  • Functional and Basis Set: A suitable density functional, such as APFD, and a basis set like 6-31+G(d,p) are selected. The choice of functional and basis set is critical for obtaining accurate results.[2]

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

  • Property Calculations: Once the geometry is optimized, various properties such as molecular orbital energies (HOMO, LUMO), vibrational frequencies, and electrostatic potential can be calculated.

  • Analysis: The computational results are then analyzed and visualized using software like GaussView and Avogadro.[2]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study of terphenyl dicarboxylic acid linkers.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_workup Purification A Dibrominated Phenyl Ring E Degassing (Ar sparging & vacuum) A->E B 4-Carboxyphenylboronic Acid B->E C Potassium Carbonate (aq) C->E D THF (Solvent) D->E F Add Pd(PPh3)4 Catalyst E->F G Reflux F->G H Acidification G->H I Filtration H->I J Recrystallization (DMF) I->J K Purified Terphenyl Dicarboxylic Acid Linker J->K

Caption: Workflow for the synthesis of terphenyl dicarboxylic acid linkers.

DFT_Workflow cluster_properties Calculated Properties A Initial Molecular Structure B Select Functional & Basis Set (e.g., APFD/6-31+G(d,p)) A->B C Geometry Optimization B->C D Property Calculations C->D E Analysis & Visualization (GaussView, Avogadro) C->E F HOMO/LUMO Energies D->F G Vibrational Frequencies D->G H Electrostatic Potential D->H F->E G->E H->E

Caption: A typical workflow for DFT calculations on terphenyl linkers.

MOF_Assembly Linker Terphenyl Dicarboxylic Acid Linker MOF Metal-Organic Framework (MOF) Linker->MOF Coordination Metal Metal Ion/Cluster Metal->MOF Coordination

Caption: The fundamental assembly of a Metal-Organic Framework.

Applications in Drug Development and Beyond

The unique properties of MOFs constructed from terphenyl dicarboxylic acid linkers make them promising candidates for various applications, including drug delivery. The tunable pore size and high surface area of these materials allow for the encapsulation and controlled release of therapeutic agents. Furthermore, the introduction of functional groups, such as fluorine, can modify the host-guest interactions within the MOF pores, potentially leading to more selective drug loading and release.[2]

Beyond drug delivery, these materials are being explored for applications in gas storage and separation, catalysis, and sensing.[4][5] The ability to computationally screen and predict the properties of MOFs before their synthesis accelerates the discovery of new materials for specific applications.[5]

Future Directions

The field of theoretical studies on terphenyl dicarboxylic acid linkers is continuously evolving. Future research will likely focus on:

  • Advanced Computational Models: Employing more sophisticated computational methods to accurately predict the dynamic behavior of MOFs in different environments.

  • Machine Learning: Utilizing machine learning algorithms to accelerate the screening of vast libraries of potential linkers and MOF structures for specific applications.[5]

  • Defect Engineering: Investigating the role of linker vacancies and other defects on the properties of MOFs, and how these can be controlled to enhance performance.[6]

References

Methodological & Application

Application Notes and Protocols for MOF Synthesis Using [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1] The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.[1]

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid (H₂TPDC) is a rigid, linear dicarboxylic acid linker that has been successfully employed in the synthesis of robust and highly porous MOFs. Its elongated terphenyl backbone allows for the construction of frameworks with large pores and high surface areas. The most prominent example of a MOF synthesized with this linker is UiO-68 , a Zirconium-based MOF known for its exceptional thermal and chemical stability.[2] This document provides detailed protocols for the synthesis and characterization of MOFs using H₂TPDC, with a focus on the UiO-68 framework.

MOF Properties and Applications

MOFs synthesized from this compound and its derivatives exhibit properties that make them suitable for various applications:

  • Gas Storage and Separation: The high porosity and large pore volume are advantageous for storing gases like hydrogen and methane. The specific dimensions and chemical environment of the pores can be tuned by using functionalized terphenyl linkers to achieve selective gas separation, such as CO₂ from methane.[3]

  • Catalysis: The robust framework can serve as a support for catalytic metal sites. MOFs based on terphenyl dicarboxylic acid derivatives have been shown to act as efficient and reusable heterogeneous catalysts in organic reactions.

  • Luminescence and Sensing: The aromatic terphenyl unit can impart fluorescent properties to the MOF, which can be utilized for chemical sensing applications. For instance, a mixed-linker UiO-68 type MOF containing H₂TPDC has been used as a luminescent sensor for pharmaceuticals in water.[3]

  • Drug Delivery: The porous structure allows for the encapsulation of therapeutic agents for controlled release. The stability of Zr-based MOFs like UiO-68 is particularly beneficial for biomedical applications.[2]

Quantitative Data of MOFs based on Terphenyl Dicarboxylic Acid Linkers

The following table summarizes key quantitative data for MOFs synthesized with this compound and its functionalized derivatives. This allows for a comparison of how different linkers influence the properties of the resulting frameworks.

MOF DesignationMetal NodeLinkerBET Surface Area (m²/g)Pore Size (Å)Other Quantitative Data
UiO-68 type (Mixed-Linker) Zr(IV)This compound (H₂TPDC) & H₂BTDZ¹377018 - 22Adsorption capacity for Ibuprofen: 161 mg/g; Adsorption capacity for Diclofenac: 100 mg/g
Zr-F₂ MOF Zr(IV)2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid~1300Not ReportedHigh thermal stability (~400 °C)
Cd-MOF Cd(II)2′,5′-Dimethoxy-[1,1′:4′,1″-terphenyl]-4,4″-dicarboxylic acidNot ReportedNot ReportedCO₂ uptake of 26.75 cm³/g at 295 K

¹ H₂BTDZ = 4,4'-(benzothiadiazole-4,7-diyl)dibenzoic acid

Experimental Protocols

The following protocols are generalized for the synthesis of Zirconium-based MOFs, such as UiO-68, using this compound. Optimization of parameters like temperature, time, and modulator concentration may be required.

Protocol 1: Solvothermal Synthesis of UiO-68

This protocol is adapted from the general synthesis procedure for the UiO series of MOFs.

Materials and Reagents:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂TPDC)

  • N,N-Dimethylformamide (DMF)

  • Modulator: Benzoic acid or Acetic acid (optional, for controlling crystal size)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and H₂TPDC in DMF. A typical molar ratio is 1:1 for the metal salt and the linker.

  • If a modulator is used, add it to the solution. The amount of modulator can be varied to control the size and morphology of the MOF crystals.

  • Seal the autoclave tightly.

  • Place the autoclave in a preheated oven at 120 °C for 24 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the resulting white powder by filtration or centrifugation.

  • Wash the product with fresh DMF to remove any unreacted starting materials.

  • Further wash the product with a solvent like ethanol or methanol.

  • Dry the product under vacuum to obtain the activated MOF.

Protocol 2: Activation of the MOF

Activation is a crucial step to remove the solvent molecules from the pores of the MOF.

Procedure:

  • After washing the synthesized MOF with a low-boiling-point solvent (e.g., methanol or acetone), immerse the powder in fresh methanol for 2-3 days, replacing the methanol daily.

  • Decant the solvent and transfer the MOF to a vacuum oven.

  • Heat the MOF under vacuum at a temperature below its decomposition point (for UiO-68, a temperature of 150-200 °C is generally safe) for at least 12 hours. The high thermal stability of UiO-68 allows for effective activation at elevated temperatures.[2]

Protocol 3: Characterization by Powder X-Ray Diffraction (PXRD)

PXRD is a standard technique to confirm the crystallinity and phase purity of the synthesized MOF.

Procedure:

  • Grind a small amount of the activated MOF into a fine powder.

  • Mount the powdered sample on a flat sample holder.

  • Collect the PXRD pattern using a diffractometer, typically with Cu Kα radiation.

  • Compare the obtained diffraction pattern with the simulated pattern for UiO-68 from the literature or crystallographic databases to confirm the successful synthesis of the desired framework.

Visualizations

General MOF Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using this compound.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_processing Product Processing Metal Metal Salt (e.g., ZrCl₄) Mixing Mixing & Sonication Metal->Mixing Linker H₂TPDC Linker Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (e.g., 120°C, 24h) Mixing->Solvothermal Filtration Filtration/ Centrifugation Solvothermal->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Activation Activation (Heating under Vacuum) Washing->Activation Product Activated MOF (e.g., UiO-68) Activation->Product

Caption: A schematic of the solvothermal synthesis workflow for MOFs.

Relationship between Components and MOF Properties

This diagram illustrates how the choice of metal node and the functionalization of the terphenyl dicarboxylic acid linker influence the final properties and potential applications of the synthesized MOF.

MOF_Properties_Relationship cluster_components Building Blocks cluster_properties Tunable Properties cluster_applications Potential Applications Metal Metal Node (e.g., Zr, Cu, Zn, Cd) MOF Resulting MOF (e.g., UiO-68) Metal->MOF Linker [1,1':4',1''-Terphenyl]-4,4''- dicarboxylic acid Linker->MOF Func Functional Groups (-NH₂, -F, -OCH₃, etc.) Func->Linker Porosity Porosity & Surface Area MOF->Porosity Stability Thermal/Chemical Stability MOF->Stability Functionality Chemical Functionality MOF->Functionality Gas Gas Storage/ Separation Porosity->Gas Drug Drug Delivery Porosity->Drug Catalysis Catalysis Stability->Catalysis Sensing Sensing Functionality->Sensing

Caption: Interplay of MOF components, properties, and applications.

References

Application Notes and Protocols for the Synthesis of Terphenyl Compounds via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of terphenyl compounds utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Terphenyls are a significant class of organic compounds with applications in materials science, liquid crystals, and as scaffolds in medicinal chemistry. The Suzuki coupling offers a versatile and efficient method for the formation of the requisite carbon-carbon bonds. This guide outlines the necessary reagents, reaction conditions, and purification procedures, and includes troubleshooting advice for common issues. Quantitative data from representative procedures are summarized for comparative analysis.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of starting materials make it an ideal method for the synthesis of complex molecules like terphenyls. Terphenyls, consisting of a central benzene ring substituted with two phenyl groups, can be synthesized through a double Suzuki coupling of a dihaloarene with two equivalents of an arylboronic acid or through sequential couplings to generate unsymmetrical derivatives.[2][3]

Catalytic Cycle of Suzuki Coupling

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Coupling_Cycle Catalytic Cycle of Suzuki Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime XBOH2 X-B(OH)₂ Transmetal->XBOH2 RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A general workflow for the synthesis of terphenyl compounds via Suzuki coupling is depicted below. The process begins with the careful preparation of reagents and assembly of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the final product.

Suzuki_Workflow General Workflow for Terphenyl Synthesis via Suzuki Coupling prep Reagent Preparation & Degassing assembly Reaction Assembly (Inert Atmosphere) prep->assembly reaction Reaction at Elevated Temperature assembly->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for Suzuki coupling.

Data Presentation: Synthesis of p-Terphenyl Derivatives

The following table summarizes the results from a ligand-free, heterogeneous Pd/C-catalyzed twofold Suzuki-Miyaura coupling reaction for the synthesis of various p-terphenyl derivatives.[2][5]

EntryDihaloareneArylboronic AcidProductYield (%)
1Methyl 5-bromo-2-iodobenzoatePhenylboronic acidMethyl 2',5'-diphenyl-[1,1':4',1''-terphenyl]-3'-carboxylate88
2Methyl 5-bromo-2-iodobenzoate4-Methylphenylboronic acidMethyl 2',5'-di-p-tolyl-[1,1':4',1''-terphenyl]-3'-carboxylate91
3Methyl 5-bromo-2-iodobenzoate4-Methoxyphenylboronic acidMethyl 2',5'-bis(4-methoxyphenyl)-[1,1':4',1''-terphenyl]-3'-carboxylate90
4Methyl 5-bromo-2-iodobenzoate4-Fluorophenylboronic acidMethyl 2',5'-bis(4-fluorophenyl)-[1,1':4',1''-terphenyl]-3'-carboxylate85
5Methyl 5-bromo-2-iodobenzoate4-Chlorophenylboronic acidMethyl 2',5'-bis(4-chlorophenyl)-[1,1':4',1''-terphenyl]-3'-carboxylate82
6Methyl 5-bromo-2-iodobenzoate4-(Trifluoromethyl)phenylboronic acidMethyl 2',5'-bis(4-(trifluoromethyl)phenyl)-[1,1':4',1''-terphenyl]-3'-carboxylate78

Experimental Protocols

General Protocol for Ligand-Free Suzuki Coupling Synthesis of p-Terphenyls[3][6]

This protocol describes a general procedure for the synthesis of p-terphenyl derivatives using a heterogeneous palladium on carbon (Pd/C) catalyst.

Materials:

  • Dihaloarene (e.g., Methyl 5-bromo-2-iodobenzoate) (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium on carbon (10% Pd, 10 mol%)

  • Potassium carbonate (K₂CO₃) (6.0 equiv)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a condenser, add the dihaloarene (1.0 equiv), arylboronic acid (2.2 equiv), Pd/C (10 mol%), and potassium carbonate (6.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed acetonitrile via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol for Sequential Suzuki Coupling for Unsymmetrical p-Terphenyls in a Flow Reactor[4][7]

This protocol outlines a method for the synthesis of unsymmetrical p-terphenyls using a flow chemistry setup. This approach allows for sequential, regioselective couplings.

Materials:

  • 1,4-Dibromo-2-nitrobenzene (starting material)

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Palladium catalyst (phosphine-free)

  • Base (e.g., Potassium carbonate)

  • Solvent system

  • Flow reactor system

Procedure:

  • Prepare separate stock solutions of the 1,4-dibromo-2-nitrobenzene, arylboronic acid 1, palladium catalyst, and base in the chosen solvent.

  • Introduce the solutions into the flow reactor system using syringe pumps at defined flow rates.

  • The first Suzuki coupling occurs at room temperature, leading to regioselective coupling at the ortho-position to the nitro group.

  • The output from the first reaction coil, containing the mono-coupled intermediate, is then mixed in-line with a solution of arylboronic acid 2.

  • This mixture is passed through a second heated reaction coil to facilitate the second Suzuki coupling.

  • The final product stream is collected and can be purified using standard laboratory techniques as described in the general protocol.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inactive catalyst- Impure reagents- Insufficiently degassed solvent- Ineffective base- Use a fresh batch of catalyst.- Purify starting materials.- Thoroughly degas the solvent.- Use a freshly opened or properly stored base.[6]
Dehalogenation of Starting Material - Presence of a hydride source (e.g., from solvent or base)- Use a non-protic solvent and a non-hydroxide base.- Employ bulky, electron-rich phosphine ligands.[6]
Protodeboronation of Boronic Acid - Instability of the boronic acid- Use more stable boronic acid derivatives (e.g., MIDA esters).- Minimize reaction time and temperature where possible.[6]
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is performed under a strictly inert atmosphere.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of both symmetrical and unsymmetrical terphenyl compounds. The protocols provided herein, along with the troubleshooting guide, offer a solid foundation for researchers to successfully synthesize these valuable molecules. The choice between a batch, ligand-free approach and a continuous flow, sequential method will depend on the specific target molecule and available laboratory equipment. Careful attention to reagent purity and reaction setup, particularly the exclusion of oxygen, is critical for achieving high yields and minimizing side products.

References

Applications of Terphenyl-Based Ligands in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terphenyl-based ligands, characterized by their bulky and rigid m-terphenyl backbone, have emerged as a pivotal class of ancillary ligands in transition metal catalysis. Their unique steric and electronic properties have enabled significant advancements in a variety of catalytic transformations, leading to enhanced reactivity, stability, and selectivity of the catalytic systems. These ligands are particularly effective in promoting challenging cross-coupling reactions and other transformations that are sluggish with less sterically demanding ligands. This document provides detailed application notes and experimental protocols for the use of terphenyl-based ligands in key catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Terphenyl-based phosphine ligands are particularly renowned for their exceptional performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The steric bulk of these ligands promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Terphenyl-based phosphine ligands, such as XPhos, have proven to be highly effective in promoting the coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives.[2]

Application Note:

Catalyst systems based on palladium and terphenyl-phosphine ligands like XPhos are highly active for the Suzuki-Miyaura coupling of aryl and vinyl sulfonates and halides.[1] These systems are particularly advantageous for reactions involving sterically hindered substrates or unreactive aryl chlorides. The bulky nature of the XPhos ligand facilitates the reductive elimination step and stabilizes the active Pd(0) catalyst.[3] Microwave-assisted protocols can significantly shorten reaction times.[1]

Quantitative Data Summary:

EntryAryl Halide/SulfonateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhos (0.005 mol%)Et₃NH₂O6020>99[4]
24-Iodoanisole4-Formylphenylboronic acidPdCl₂(XPhos)₂ (5 mol%)TBAOHn-BuOH/H₂O1100.595[1]
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPdCl₂(XPhos)₂ (5 mol%)NaOHn-BuOH/H₂O1100.598[1]
42-Chloropyridine3,5-Dimethylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1001892[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using a Terphenyl-Based Phosphine Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl or vinyl halide/sulfonate (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like PdCl₂(XPhos)₂) (0.005 - 5 mol%)

  • Terphenyl-based phosphine ligand (e.g., XPhos) (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, TBAOH, NaOH) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, n-BuOH/H₂O)

  • Schlenk flask or microwave reactor vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add the palladium source, the terphenyl-based phosphine ligand (if applicable), the base, the aryl halide/sulfonate, and the arylboronic acid.

  • Add the degassed solvent to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time. Reaction progress can be monitored by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Adduct) Pd(0)L->Ar-Pd(II)-X(L) Ar-X (Oxidative Addition) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) (Diaryl-Pd Complex) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Ar'B(OH)₂ Base (Transmetalation) Ar-Pd(II)-Ar'(L)->Pd(0)L (Reductive Elimination) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L)->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Terphenyl-based phosphine ligands, such as BrettPhos, have demonstrated exceptional activity and selectivity in this transformation, enabling the coupling of a wide range of amines with aryl halides and pseudohalides, including challenging aryl chlorides and mesylates.[4][5]

Application Note:

The use of BrettPhos in palladium-catalyzed amination allows for the coupling of aryl mesylates, which are often less reactive than the corresponding halides.[4] This catalyst system also exhibits high selectivity for the monoarylation of primary amines.[4] The choice of base and solvent is crucial for optimal performance, with sodium tert-butoxide (NaOtBu) and toluene or dioxane being commonly employed.[6] For some substrates, the use of a pre-catalyst, such as a G3-BrettPhos palladacycle, can be advantageous.

Quantitative Data Summary:

EntryAryl Halide/MesylateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref
14-tert-Butylphenyl mesylateAniline[Pd(cinnamyl)Cl]₂ / BrettPhos (1.5 mol% Pd)NaOtBuToluene100398[4]
24-ChlorotolueneMorpholinePd₂(dba)₃ / BrettPhos (1 mol% Pd)NaOtBuToluene80199[5]
31-Chloro-4-nitrobenzenen-HexylaminePd(OAc)₂ / BrettPhos (0.5 mol% Pd)NaOtBuDioxane100295[5]
42-BromopyridinePiperidineG3-BrettPhos (1 mol%)K₃PO₄t-AmylOH1101691[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination using a Terphenyl-Based Phosphine Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide or mesylate (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (0.5 - 2 mol%)

  • Terphenyl-based phosphine ligand (e.g., BrettPhos) (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, the terphenyl-based phosphine ligand (if applicable), and the base to a Schlenk flask.

  • Add the aryl halide/mesylate and the amine to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired arylamine.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd source, ligand, and base to Schlenk flask B Add aryl halide and amine A->B C Add anhydrous, degassed solvent B->C D Heat with stirring C->D E Monitor progress (TLC/GC-MS) D->E F Cool to room temperature E->F G Dilute and filter F->G H Aqueous wash G->H I Dry and concentrate H->I J Purify (Chromatography) I->J

Buchwald-Hartwig Experimental Workflow

Ring-Opening Polymerization of Lactide

Terphenyl-based ligands, particularly bulky alkoxide and phenolate systems, have been successfully employed in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA).

Application Note:

Group 3 metal complexes supported by dianionic alkoxy-amino-bis(phenolate) ligands, which can incorporate a terphenyl-like steric bulk, are highly active and selective initiators for the ROP of rac-lactide.[2] These catalysts can produce highly heterotactic PLAs with narrow molecular weight distributions, indicating a living polymerization process.[2] The steric and electronic properties of the ligand framework play a crucial role in controlling the stereoselectivity of the polymerization.

Quantitative Data Summary:

EntryCatalystMonomer[M]/[I]SolventTemp (°C)TimeConversion (%)PDIPrRef
1[Y(L6){N(SiHMe₂)₂}(THF)]rac-lactide100Toluene205 min>981.150.90[2]
2[Y(L6)(OiPr)(THF)]rac-lactide100Toluene2010 min>981.060.92[2]
3[La(L6){N(SiHMe₂)₂}(THF)]rac-lactide100Toluene202 min>981.250.85[2]

PDI = Polydispersity Index; Pr = Probability of racemic linkages (a measure of heterotacticity)

Experimental Protocol: General Procedure for Ring-Opening Polymerization of rac-Lactide

This protocol is a general guideline and should be performed under strict inert and anhydrous conditions.

Materials:

  • rac-Lactide (recrystallized and thoroughly dried)

  • Terphenyl-based metal alkoxide catalyst

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Schlenk flask or glovebox reactor

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk flask with the desired amount of rac-lactide.

  • Dissolve the lactide in the anhydrous, degassed solvent.

  • In a separate vial, prepare a stock solution of the catalyst in the same solvent.

  • Initiate the polymerization by adding the required amount of the catalyst solution to the stirred monomer solution.

  • Allow the reaction to proceed at the desired temperature for the specified time.

  • Quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer by GPC (for molecular weight and PDI) and NMR spectroscopy (for tacticity).

Logical Relationship of Ligand Structure to Polymer Properties:

ROP_Logic Ligand Terphenyl-based Ligand (Steric & Electronic Properties) Catalyst Metal-Ligand Complex (Catalyst Geometry & Lewis Acidity) Ligand->Catalyst influences ROP Ring-Opening Polymerization (Stereocontrol) Catalyst->ROP controls Polymer Polylactide Properties (Tacticity, Molecular Weight, PDI) ROP->Polymer determines

Ligand Influence on Polymer Properties

References

Application Notes and Protocols: Functionalization of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid is a rigid, linear organic molecule widely utilized as a building block in supramolecular chemistry and materials science. Its terphenyl core provides a robust and well-defined scaffold, while the terminal carboxylic acid groups offer reactive sites for further modification. Functionalization can be strategically applied to two key areas: the central phenyl ring of the terphenyl backbone and the terminal carboxylic acid groups. These modifications allow for the precise tuning of the molecule's electronic, steric, and chemical properties, leading to a wide range of applications in materials science, catalysis, and drug development.

Part 1: Functionalization of the Terphenyl Backbone

Application Note: Modifying the central phenyl ring of the this compound backbone is a key strategy for tuning the properties of resulting materials. The introduction of functional groups such as amino (-NH₂), fluoro (-F), alkyl (-CH₃), or alkoxy (-OR) alters the linker's steric hindrance, electronic nature, and coordination behavior. This "pre-functionalization" is critical in the rational design of Metal-Organic Frameworks (MOFs), where these changes directly influence pore size, stability, and the chemical environment within the pores. For instance, amino-functionalized linkers can act as basic sites for catalysis or as recognition sites for sensing applications[1]. Fluorination can enhance the stability and hydrophobicity of MOFs, making them suitable for gas storage and separation[2].

Logical Relationship: Backbone Functionalization Strategy

cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Target Molecule A Substituted Phenylboronic Acid C Suzuki-Miyaura Cross-Coupling A->C B Dihalobenzene B->C D Functionalized This compound C->D Yields a functionalized terphenyl scaffold

Caption: General workflow for synthesizing functionalized terphenyl dicarboxylic acids.

Table 1: Applications of Backbone-Functionalized this compound Derivatives

Functional Group on Central RingDerivative NameApplication(s)Reference(s)
Amino (-NH₂)2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidLuminescent sensing of metal ions (Al³⁺, Cr³⁺, Fe³⁺) and nitroaromatics (TNP)[1][1]
Diamino (-NH₂)₂2',3'-diamino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidPrecursor for multidentate linkers in Zr-MOFs for tunable emission properties[3][3][4]
Fluoro (-F)2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidRobust Metal-Organic Frameworks (MOFs) for gas storage[2][2]
Propoxy (-OCH₂CH₂CH₃)3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidCatalysis (cyanosilylation of aldehydes)[5][5]
Methyl (-CH₃)2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidCoordination polymers with unique luminescent and magnetic properties[6][6][7]
Carboxyl (-COOH)5′-(4-Carboxyphenyl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acidConstruction of 3D coordination polymers[8][8]

Experimental Protocol 1: Synthesis of 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid

This protocol is a representative example based on the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing terphenyl derivatives[9].

Materials:

  • Methyl 4-bromobenzoate

  • 2-amino-1,4-phenylenediboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, combine 2-amino-1,4-phenylenediboronic acid (1 equivalent), methyl 4-bromobenzoate (2.2 equivalents), and K₂CO₃ (4 equivalents).

    • Add a 2:1 mixture of dioxane and water.

    • Degas the mixture by bubbling with nitrogen or argon for 20 minutes.

    • Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

    • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diester intermediate by column chromatography.

  • Hydrolysis (Saponification):

    • Dissolve the purified diester in a mixture of THF and methanol.

    • Add an aqueous solution of NaOH (excess, e.g., 5 equivalents).

    • Heat the mixture to reflux (approx. 60-70°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with 2M HCl until a precipitate forms (pH ~2-3).

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with deionized water to remove salts.

    • Dry the product under vacuum to yield 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid as a solid.

Part 2: Functionalization of the Carboxylic Acid Groups

Application Note: The two carboxylic acid groups are the primary reactive handles for derivatization. They can be converted into a variety of functional groups, including esters and amides, or used directly as carboxylates to coordinate with metal ions. This versatility is fundamental to the molecule's use in diverse fields. In materials science, coordination to metal centers is the basis for constructing porous MOFs[2][5]. In drug development and polymer chemistry, conversion to amides and esters allows for the creation of new polymers, covalent attachment to biomolecules, or modification of pharmacokinetic properties.

2a. Coordination to Metal Centers: Metal-Organic Framework (MOF) Synthesis

Application Note: The dicarboxylate form of the molecule acts as a linear "strut" or "linker" that connects metal ions or metal clusters "nodes" to form extended, crystalline networks known as Metal-Organic Frameworks (MOFs). The choice of metal (e.g., Zn, Cu, Zr) and the specific terphenyl linker dictates the resulting MOF's topology, porosity, and stability[5]. These materials have exceptionally high surface areas and tunable pore environments, making them prime candidates for gas storage, heterogeneous catalysis, and chemical sensing[1][2][5].

Experimental Workflow: Solvothermal MOF Synthesis

A Terphenyl Dicarboxylic Acid Linker D Combine in Teflon-lined Autoclave A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->D C Solvent (e.g., DMF/Ethanol) C->D E Seal and Heat (e.g., 120°C for 72h) D->E F Slow Cooling to Room Temperature E->F G Isolate Crystals (Filtration/Washing) F->G H Solvent Exchange & Activation G->H I Porous MOF Material H->I

Caption: Typical workflow for the synthesis of a Metal-Organic Framework.

Experimental Protocol 2: Solvothermal Synthesis of a Zn-MOF

This protocol is adapted from the synthesis of Zn(II) and Cu(II) MOFs using a terphenyl dicarboxylic acid derivative[5].

Materials:

  • 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, place the linker H₂L (e.g., 0.1 mmol).

    • Add the metal salt, Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol).

    • Add the solvent system, for example, a 10 mL mixture of DMF and ethanol (2:1 v/v).

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the homogeneous mixture into a 25 mL Teflon-lined autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120°C over 2 hours and hold at this temperature for 72 hours.

    • Cool the oven slowly to room temperature over 24 hours.

  • Product Isolation and Activation:

    • Colorless block-like crystals should be visible in the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

    • Collect the crystals by filtration.

    • To activate the MOF (i.e., remove guest solvent molecules from the pores), wash the crystals with a more volatile solvent like ethanol or acetone, and then dry under high vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.

Table 2: Quantitative Data for MOFs Based on Functionalized Terphenyl Linkers

MOF Name/SystemLinker Functional GroupMetal IonBET Surface Area (m²/g)Catalytic Yield (%) (Reaction)Reference
Zr-F₂ MOF2',5'-difluoroZr(IV)~1300N/A (Gas Storage Application)[2]
Zn-MOF (Framework 1)3,3''-dipropoxyZn(II)Not Reported>99% (Cyanosilylation of 4-nitrobenzaldehyde)[5]
Cu-MOF (Framework 3)3,3''-dipropoxyCu(II)Not Reported~40% (Cyanosilylation of 4-nitrobenzaldehyde)[5]
UiO-68@NH₂2'-aminoZr(IV)Not ReportedN/A (Sensing Application)[1]
2b. Amide Bond Formation

Application Note: Converting the carboxylic acids to amides is a fundamental transformation in organic synthesis. This reaction is essential for creating polyamide materials and for attaching the terphenyl scaffold to amine-containing molecules, such as peptides, proteins, or small-molecule drugs. The high stability of the amide bond makes it ideal for creating robust covalent linkages. Common methods involve activating the carboxylic acid with a coupling reagent to facilitate nucleophilic attack by an amine[10][11].

Experimental Workflow: EDC/NHS-Mediated Amide Coupling

A Terphenyl Dicarboxylic Acid D 1. Activation: Acid + EDC/NHS A->D B EDC and NHS B->D C Primary/Secondary Amine (R-NH₂) F 2. Coupling: Intermediate + Amine C->F E NHS-activated Ester Intermediate D->E Forms active ester E->F G Stable Amide Product + Urea Byproduct F->G Amine attacks ester

Caption: Workflow for amide coupling using EDC and NHS as activating agents.

Experimental Protocol 3: Diamide Synthesis using EDC/NHS Coupling

This protocol is a general procedure for forming amide bonds with both carboxylic acid groups[10].

Materials:

  • This compound (1 equivalent)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (2.4 equivalents)

  • N-Hydroxysuccinimide (NHS) (2.4 equivalents)

  • Primary or secondary amine (e.g., benzylamine) (2.2 equivalents)

  • Base (e.g., DIPEA or triethylamine) (4-5 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve this compound in anhydrous DMF under an inert atmosphere.

    • Add NHS (2.4 equivalents) and EDC·HCl (2.4 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester. The progress can be monitored by the disappearance of the starting acid via LC-MS.

  • Amine Coupling:

    • In a separate flask, dissolve the amine (2.2 equivalents) in a small amount of anhydrous DMF.

    • Add the amine solution and the base (e.g., DIPEA) to the activated ester mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired diamide.

2c. Esterification

Application Note: Esterification of the carboxylic acid groups is used to modify the solubility and electronic properties of the terphenyl molecule. In drug development, esters can serve as pro-drugs, which are cleaved in vivo to release the active carboxylic acid. In polymer science, esterification with diols can lead to the formation of polyesters. The Steglich esterification is a mild and efficient method that works well even for sterically hindered alcohols[12].

Experimental Workflow: Steglich Esterification

A Terphenyl Dicarboxylic Acid D Combine all reagents in aprotic solvent A->D B Alcohol (R-OH) B->D C DCC and DMAP C->D E Stir at 0°C to RT D->E F Ester Product + DCU (Precipitate) E->F G Filter to remove DCU F->G H Work-up and Purify G->H

Caption: General workflow for Steglich esterification using DCC and DMAP.

Experimental Protocol 4: Diester Synthesis via Steglich Esterification

This protocol is based on a general method for DCC/DMAP-catalyzed esterification[12][13].

Materials:

  • This compound (1 equivalent)

  • Alcohol (e.g., tert-butyl alcohol) (3 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound, the alcohol, and a catalytic amount of DMAP in anhydrous DCM.

    • Stir the solution under an inert atmosphere (nitrogen or argon).

    • Cool the flask to 0°C in an ice bath.

  • Esterification Reaction:

    • Add DCC (2.2 equivalents) to the cooled solution portion-wise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • After the addition is complete, stir the reaction at 0°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude diester product by column chromatography or recrystallization.

References

Synthesis of Zirconium MOFs with Terphenyl Dicarboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of zirconium-based Metal-Organic Frameworks (MOFs) using terphenyl dicarboxylic acid linkers offers a pathway to novel materials with significant potential. The inherent porosity, high surface area, and exceptional stability of these MOFs make them prime candidates for advanced drug delivery systems and other biomedical applications.

This document provides detailed application notes and experimental protocols for the synthesis of zirconium MOFs utilizing functionalized terphenyl dicarboxylic acid linkers. The protocols are based on established literature, offering a foundation for the reproducible synthesis and exploration of these promising materials.

Application Notes

Zirconium MOFs constructed with terphenyl dicarboxylic acid and its derivatives, often categorized under the UiO-68 series, exhibit several properties that are highly advantageous for drug development. The extended length of the terphenyl linker, compared to the more common benzene or biphenyl linkers, results in larger pore apertures and higher pore volumes. This allows for the encapsulation of a wider range of therapeutic molecules, including larger biologics.

The functionalization of the central phenyl ring of the terphenyl linker provides a powerful tool for tuning the MOF's properties. For instance, the incorporation of amino groups can enhance the loading of certain drugs through hydrogen bonding interactions and provide sites for post-synthetic modification. Methyl groups can increase the hydrophobicity of the pores, which can be beneficial for the encapsulation of nonpolar drug molecules. Fluoro-functionalization can also alter the surface properties and interactions with guest molecules.

The exceptional thermal and chemical stability of these zirconium-based MOFs is a key advantage for drug delivery applications. They can remain intact under various physiological conditions, allowing for controlled and sustained release of the encapsulated cargo. Furthermore, the low toxicity of zirconium is a critical factor for biomedical applications.

Potential Applications in Drug Development:

  • High-Capacity Drug Loading: The large pores and high surface area enable the loading of significant quantities of active pharmaceutical ingredients (APIs).

  • Controlled Release Systems: The robust framework allows for the gradual release of drugs over extended periods.

  • Targeted Delivery: The functional groups on the linkers can be used to attach targeting moieties, enabling the specific delivery of drugs to diseased cells or tissues.

  • Biomolecule Encapsulation: The larger pore sizes can accommodate proteins, peptides, and nucleic acids, protecting them from degradation and facilitating their delivery.

  • Bioimaging: The incorporation of fluorescent linkers or the encapsulation of imaging agents can enable the use of these MOFs as contrast agents for bioimaging applications.

Quantitative Data Summary

The following table summarizes key quantitative data for zirconium MOFs synthesized with different functionalized terphenyl dicarboxylic acid linkers.

MOF DesignationLinker Functional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Thermal Stability (°C)
UiO-68-NH₂ Amino (-NH₂)~2200-2600~1.1 - 1.5~1.2 & ~1.8> 500[1]
UiO-68-Me₄ Tetramethyl (-CH₃)₄~2500-2800~1.2 - 1.6~1.3 & ~1.9> 450
Zr-F₂-TPDC Difluoro (-F)₂~1300[1][2]Not ReportedNot Reported~400[1][2]

Experimental Workflow and Logical Relationships

The synthesis of these zirconium MOFs generally follows a solvothermal process. The diagram below illustrates the typical experimental workflow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation cluster_3 Characterization Reactant_Mixing Reactant Mixing (Zr Salt, Linker, Modulator) Solvent_Addition Solvent Addition (e.g., DMF) Reactant_Mixing->Solvent_Addition Dissolution Solvothermal_Synthesis Solvothermal Synthesis (Heating in Oven) Solvent_Addition->Solvothermal_Synthesis Transfer to Autoclave Centrifugation_Washing Centrifugation & Washing Solvothermal_Synthesis->Centrifugation_Washing Product Collection Solvent_Exchange Solvent Exchange Centrifugation_Washing->Solvent_Exchange Drying_Activation Drying & Activation Solvent_Exchange->Drying_Activation PXRD PXRD Drying_Activation->PXRD N2_Sorption N₂ Sorption Drying_Activation->N2_Sorption TGA TGA Drying_Activation->TGA SEM SEM Drying_Activation->SEM

Caption: General experimental workflow for the synthesis of zirconium terphenyl dicarboxylic acid MOFs.

The properties of the resulting MOF are highly dependent on the synthesis parameters. The following diagram illustrates the logical relationship between key synthesis variables and the final MOF characteristics.

G cluster_0 Synthesis Parameters cluster_1 MOF Properties Linker_Functionalization Linker Functionalization (-NH₂, -Me₄, -F₂) Surface_Area_Porosity Surface Area & Porosity Linker_Functionalization->Surface_Area_Porosity Influences Defect_Density Defect Density Linker_Functionalization->Defect_Density Affects Modulator_Concentration Modulator Concentration (e.g., Benzoic Acid) Crystal_Size_Morphology Crystal Size & Morphology Modulator_Concentration->Crystal_Size_Morphology Controls Modulator_Concentration->Defect_Density Regulates Reaction_Temperature Reaction Temperature Reaction_Temperature->Crystal_Size_Morphology Affects Yield_Crystallinity Yield & Crystallinity Reaction_Temperature->Yield_Crystallinity Impacts Reaction_Time Reaction Time Reaction_Time->Yield_Crystallinity Determines

References

Application of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid in High-Performance Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid, also known as p-terphenyl-4,4''-dicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid that serves as a valuable monomer in the synthesis of high-performance polymers. Its terphenyl core imparts exceptional thermal stability, mechanical strength, and liquid crystalline behavior to the resulting polymers, making them suitable for a range of advanced applications. This document provides an overview of its application in polymer chemistry, with a focus on the synthesis of aromatic polyamides, and includes detailed experimental protocols.

Application Notes

The incorporation of the rigid and symmetrical terphenyl moiety into polymer backbones leads to materials with a desirable combination of properties. Aromatic polyamides, or aramids, synthesized from this compound and various aromatic diamines exhibit:

  • High Thermal Stability: The rigid polymer chains have high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for use in high-temperature environments.

  • Excellent Mechanical Properties: These polymers can be cast into strong and flexible films with high tensile strengths and moduli, ideal for applications requiring robust materials.

  • Good Solubility in Organic Solvents: Despite their rigidity, the introduction of flexible ether linkages or bulky side groups in the polymer backbone can enhance their solubility in common organic solvents, facilitating processing.

  • Liquid Crystalline Behavior: The linearity of the terphenyl unit promotes the formation of liquid crystalline phases, which is crucial for the production of high-strength fibers and films.

These properties make polymers derived from this compound and its derivatives candidates for applications in aerospace, electronics, and biomedical fields, including for specialty membranes and advanced composites.

Data Presentation

The following table summarizes the properties of a series of aromatic polyamides synthesized from a derivative of this compound, namely 2′,5′‐bis(4‐carboxyphenoxy)‐p‐terphenyl, and various aromatic diamines. This data provides a representative example of the performance characteristics that can be achieved.

Polymer IDAromatic DiamineInherent Viscosity (dL/g)¹Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Glass Transition Temperature (Tg, °C)²
PA-1 4,4'-Oxydianiline0.68108172.43237
PA-2 4,4'-(1,3-Phenylenedioxy)dianiline0.7998122.15193
PA-3 4,4'-(1,4-Phenylenedioxy)dianiline0.6510292.24221
PA-4 1,3-Bis(4-aminophenoxy)benzene0.629161.95205
PA-5 2,2-Bis[4-(4-aminophenoxy)phenyl]propane0.449582.01215
PA-6 p-PhenylenediamineInsoluble----
PA-7 BenzidineInsoluble----

¹ Measured in N,N-dimethylacetamide (DMAc) at a concentration of 0.5 g/dL at 30°C. ² Determined by differential scanning calorimetry (DSC) at a heating rate of 20°C/min in nitrogen.

Experimental Protocols

A common and effective method for the synthesis of aromatic polyamides from this compound is the direct phosphorylation polycondensation, also known as the Yamazaki-Higashi reaction. This method allows for the formation of high molecular weight polymers under relatively mild conditions.

Protocol: Synthesis of Aromatic Polyamides via Direct Phosphorylation Polycondensation

Materials:

  • This compound (or a derivative thereof)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and the chosen aromatic diamine.

  • Solvent and Reagent Addition: To the flask, add anhydrous NMP, anhydrous pyridine, and anhydrous calcium chloride. The typical concentration of the monomers is around 10-15% (w/v).

  • Initiation: Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved. Then, add triphenyl phosphite (TPP) as the condensing agent.

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-5 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Collect the precipitated polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove any residual solvents and reagents.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Polymer Purification start Start reactants Mix Dicarboxylic Acid, Diamine, NMP, Pyridine, CaCl2 start->reactants dissolve Stir at Room Temperature (Dissolution) reactants->dissolve add_tpp Add Triphenyl Phosphite (TPP) dissolve->add_tpp polymerization Heat to 100-120°C (3-5 hours) add_tpp->polymerization end_synthesis Viscous Polymer Solution polymerization->end_synthesis precipitation Precipitate in Methanol end_synthesis->precipitation filtration Filter Polymer precipitation->filtration washing Wash with Hot Methanol and Deionized Water filtration->washing drying Dry in Vacuum Oven washing->drying final_product Final Polymer drying->final_product

Caption: Experimental workflow for the synthesis and purification of aromatic polyamides.

logical_relationship cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties cluster_application Potential Applications terphenyl This compound (Rigid, Linear Core) thermal High Thermal Stability terphenyl->thermal imparts mechanical Excellent Mechanical Properties terphenyl->mechanical contributes to liquid_crystal Liquid Crystalline Behavior terphenyl->liquid_crystal promotes aerospace Aerospace Components thermal->aerospace mechanical->aerospace electronics Electronics mechanical->electronics solubility Good Solubility (with modification) biomedical Biomedical Devices solubility->biomedical

Caption: Relationship between monomer structure, polymer properties, and applications.

Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 2,5-Thiophenedicarboxylic Acid (H₂TPDC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) using the organic linker 2,5-thiophenedicarboxylic acid (H₂TPDC). The conditions outlined are suitable for forming porous crystalline structures with various metal ions, which are of significant interest for applications in gas storage, catalysis, and drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of metal and organic linker dictates the resulting structure and properties of the MOF. 2,5-Thiophenedicarboxylic acid (H₂TPDC) is a rigid dicarboxylate linker that has been successfully employed in the synthesis of robust MOFs with interesting topologies and high surface areas.

Solvothermal synthesis is a widely used method for the preparation of MOFs.[1][2] This technique involves heating a solution of the metal salt and the organic linker in a sealed vessel at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the MOF structure. Key parameters influencing the synthesis include the choice of metal source, solvent, temperature, reaction time, and the molar ratio of the reactants.[1]

Solvothermal Synthesis Conditions for H₂TPDC-based MOFs

The following tables summarize the solvothermal synthesis conditions for MOFs prepared with H₂TPDC and various metal ions, along with the reported properties of the resulting materials.

Metal IonMetal SourceSolvent(s)Temperature (°C)Time (h)Molar Ratio (Metal:H₂TPDC)Resulting MOFBET Surface Area (m²/g)Micropore Volume (cm³/g)
Al³⁺Aluminum nitrate nonahydrateDMF120721:2.25Al-MIL-53-TDC11500.48
Ga³⁺-DMF---Ga-MIL-53-TDC--
In³⁺Indium(III) chlorideDMF/Dioxane1201442.13:1YCM-21, -22, -23Not specifiedNot specified
Zn²⁺Zinc nitrate hexahydrateDMF100-15024-723:1Zn-H₂TPDC MOFNot specifiedNot specified
Ln³⁺Lanthanide nitratesDMF12048-Ln-H₂TPDC MOFNot specifiedNot specified

Note: "-" indicates data not specified in the provided search results. The data for Al-MIL-53-TDC was obtained from a microwave-assisted solvothermal synthesis.

Experimental Protocols

The following are generalized solvothermal synthesis protocols for preparing MOFs with H₂TPDC. Researchers should note that these are starting points, and optimization of specific parameters may be necessary to achieve desired properties.

Protocol 1: Synthesis of Al-MIL-53-TDC

This protocol is adapted from the synthesis of similar MIL-53 structures.[3][4]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • 2,5-Thiophenedicarboxylic acid (H₂TPDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a Teflon-lined autoclave, dissolve aluminum nitrate nonahydrate and 2,5-thiophenedicarboxylic acid in DMF at a molar ratio of 1:2.25.

  • Stir the mixture until all solids are dissolved.

  • Seal the autoclave and place it in a preheated oven at 120°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the resulting white solid by filtration.

  • Wash the product with fresh DMF three times, followed by a final wash with methanol.

  • Dry the final product in air overnight.

  • Activate the material by heating under vacuum to remove residual solvent from the pores.

Protocol 2: Synthesis of Indium-H₂TPDC MOFs (YCM Series)

This protocol is based on the reported synthesis of YCM-21, -22, and -23.[5][6][7]

Materials:

  • Indium(III) chloride (InCl₃)

  • 2,5-Thiophenedicarboxylic acid (H₂TPDC)

  • N,N-Dimethylformamide (DMF)

  • Dioxane

Procedure:

  • In a suitable vessel, prepare a solution of Indium(III) chloride and 2,5-thiophenedicarboxylic acid in a mixture of DMF and dioxane. The reported molar ratio of InCl₃ to H₂TPDC is approximately 2.13:1.

  • Seal the reaction vessel and heat it in an oven at 120°C for 6 days (144 hours).

  • After the reaction period, cool the vessel to room temperature.

  • Isolate the crystalline product by filtration.

  • Wash the product thoroughly with the reaction solvent mixture (DMF/dioxane).

  • Dry the sample under vacuum.

Protocol 3: General Synthesis of Zinc-H₂TPDC MOF

This is a general protocol based on common conditions for zinc-based MOFs.[8][9]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2,5-Thiophenedicarboxylic acid (H₂TPDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Dissolve zinc nitrate hexahydrate and 2,5-thiophenedicarboxylic acid in DMF. A typical molar ratio of metal to ligand is around 3:1.

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a temperature between 100°C and 150°C for 24 to 72 hours.

  • After cooling to room temperature, decant the solvent.

  • Wash the solid product by soaking in fresh DMF for 24 hours, followed by soaking in chloroform.

  • Collect the purified product by filtration and dry under vacuum.

Visualization of the Solvothermal Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of MOFs using H₂TPDC as the organic linker.

solvothermal_synthesis_workflow cluster_reactants Reactant Preparation cluster_process Solvothermal Reaction cluster_purification Product Isolation & Purification metal_source Metal Salt (e.g., Al(NO₃)₃, Zn(NO₃)₂, InCl₃) mixing Mixing & Dissolution metal_source->mixing linker Organic Linker (H₂TPDC) linker->mixing solvent Solvent (e.g., DMF, Dioxane) solvent->mixing heating Heating in Autoclave (100-220°C, 24-144h) mixing->heating cooling Cooling to Room Temp. heating->cooling filtration Filtration cooling->filtration washing Washing with Solvent filtration->washing drying Drying washing->drying activation Activation (Solvent Removal) drying->activation product Final MOF Product activation->product

Caption: General workflow for the solvothermal synthesis of H₂TPDC-based MOFs.

This diagram outlines the key stages of the solvothermal synthesis process, from the initial preparation of reactants to the final isolation and activation of the MOF product. The process begins with the dissolution of a metal salt and the H₂TPDC linker in a suitable solvent. This mixture is then heated in a sealed autoclave, where the elevated temperature and pressure drive the crystallization of the MOF. After the reaction, the system is cooled, and the solid product is isolated through filtration. Subsequent washing and drying steps are crucial for removing unreacted starting materials and residual solvent. Finally, an activation step, typically involving heating under vacuum, is performed to clear the pores of the MOF, making its internal surface area accessible for various applications.

References

Application Notes and Protocols for Creating Porous Materials with [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of porous materials, specifically Metal-Organic Frameworks (MOFs), using [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid as a primary organic linker. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development.

Introduction to Porous Materials from this compound

This compound is a rigid and linear organic linker that is well-suited for the construction of robust and porous MOFs. Its terphenyl backbone provides thermal and chemical stability to the resulting framework, while the terminal carboxylic acid groups readily coordinate with metal ions or clusters to form extended crystalline structures. The inherent porosity of these materials can be tuned by selecting different metal centers and synthesis conditions, making them attractive candidates for a variety of applications, including gas storage, catalysis, and drug delivery.

Derivatives of this linker, such as those with functional groups on the central phenyl ring, have also been successfully employed to create MOFs with tailored properties. For instance, the introduction of alkoxy groups can influence the coordination environment and the resulting framework topology.

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized using this compound and its derivatives. It is important to note that the specific properties of a MOF can vary significantly depending on the synthesis conditions, metal source, and activation procedures.

Table 1: Porosity and Surface Area of Terphenyl-Dicarboxylate Based MOFs

MOF DesignationMetal CenterLigandBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Zr-F2 MOFZr2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid~1300Not Reported[1]
UiO-68-Me4Zr2',3',5',6'-tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid2950 - 3475Not Reported[2]
UiO-68-NH2Zr2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid2950 - 3350Not Reported[2]
BUT-233Eu5',5⁗-(10,20-diphenylporphyrin-5,15-diyl)bis([1,1':3',1″-terphenyl]-4,4'' dicarboxylic acid)649Not Reported[3]

Table 2: Drug Loading and Release in Porous MOFs

MOF SystemDrugLoading Capacity (wt%)Release ConditionsKey FindingsReference
Functionalized Cu(II) MOFIbuprofen25.50%Phosphate-buffered saline (PBS)Functionalization with ethylenediamine enhanced drug loading due to acid-base interactions.[4]
Cu-MOF-1/Cu-MOF-2Montelukast SodiumNot specified, but 1:1 MOF:drug ratio showed superior loadingPBS (pH 7.4, 2.6, 3.5)Drug release is pH-dependent.[5]

Table 3: Catalytic Activity of Terphenyl-Dicarboxylate Based MOFs

MOF CatalystReactionSubstratesProduct Yield (%)RecyclabilityReference
[Zn(L)(DMF)2]n (L = 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate)Cyanosilylation of aldehydes4-nitrobenzaldehyde, TMSCN>95% (after 6h)Reusable for at least a few cycles without significant loss of activity.[4]

Experimental Protocols

General Solvothermal Synthesis of a Zn-[1,1':4',1''-Terphenyl]-4,4''-dicarboxylate MOF

This protocol is a general guideline adapted from the synthesis of related structures.[4] Optimization of parameters such as temperature, time, and reactant ratios may be necessary to obtain a crystalline and phase-pure product.

Materials:

  • This compound (H₂TPDC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules trapped within the pores. Centrifuge and decant the supernatant after each wash.

  • Dry the final product in a vacuum oven at 80 °C overnight.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Autoclaves are high-pressure vessels and should be handled with extreme care. Ensure the autoclave is properly sealed and do not exceed the recommended temperature and pressure limits.

Protocol for Drug Loading (Ibuprofen)

This protocol is a general procedure for the encapsulation of a model drug, ibuprofen, into a porous MOF.

Materials:

  • Activated MOF powder

  • Ibuprofen

  • Ethanol

  • Orbital shaker

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 1 mg/mL).

  • Suspend a known amount of activated MOF (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).

  • Place the suspension on an orbital shaker and agitate at room temperature for 24-48 hours to allow for drug loading.

  • After the loading period, centrifuge the mixture to separate the drug-loaded MOF from the solution.

  • Carefully collect the supernatant.

  • Wash the drug-loaded MOF with a small amount of fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of ibuprofen loaded into the MOF by measuring the concentration of ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength. The loading capacity can be calculated using the following formula: Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

Protocol for In Vitro Drug Release Study

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4 for physiological conditions)

  • Thermostatically controlled water bath with shaking

  • Centrifuge or syringe filters

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 20 mL) in a sealed container.

  • Place the container in a shaking water bath maintained at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Separate the MOF particles from the collected aliquot by centrifugation or filtration.

  • Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for Catalytic Activity Testing (Knoevenagel Condensation)

This protocol outlines a general procedure for evaluating the catalytic performance of a MOF in a Knoevenagel condensation reaction.

Materials:

  • Activated MOF catalyst

  • Benzaldehyde

  • Malononitrile

  • Ethanol (or another suitable solvent)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) for product analysis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated MOF catalyst (e.g., 5 mol% relative to the limiting reactant).

  • Add the solvent (e.g., 10 mL of ethanol).

  • Add the reactants: benzaldehyde (e.g., 1 mmol) and malononitrile (e.g., 1 mmol).

  • Heat the reaction mixture to a specific temperature (e.g., 60 °C) and stir vigorously.

  • Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Analyze the final product mixture to determine the conversion and selectivity.

  • To test for recyclability, wash the recovered catalyst with a suitable solvent, dry it, and reuse it in a subsequent reaction under the same conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation Ligand + Metal Salt Ligand + Metal Salt Mixing & Sonication Mixing & Sonication Ligand + Metal Salt->Mixing & Sonication Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing & Sonication Autoclave Reaction Autoclave Reaction Mixing & Sonication->Autoclave Reaction 120°C, 48h Cooling Cooling Autoclave Reaction->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing (DMF, Ethanol) Washing (DMF, Ethanol) Centrifugation->Washing (DMF, Ethanol) Drying (Vacuum Oven) Drying (Vacuum Oven) Washing (DMF, Ethanol)->Drying (Vacuum Oven) Activated MOF Activated MOF Drying (Vacuum Oven)->Activated MOF

Caption: Solvothermal synthesis and activation workflow for terphenyl-dicarboxylate MOFs.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Activated MOF Activated MOF Incubation & Shaking Incubation & Shaking Activated MOF->Incubation & Shaking Drug Solution Drug Solution Drug Solution->Incubation & Shaking Separation & Washing Separation & Washing Incubation & Shaking->Separation & Washing Drug-Loaded MOF Drug-Loaded MOF Separation & Washing->Drug-Loaded MOF Dispersion in PBS Dispersion in PBS Drug-Loaded MOF->Dispersion in PBS Incubation at 37°C Incubation at 37°C Dispersion in PBS->Incubation at 37°C Sampling at Time Intervals Sampling at Time Intervals Incubation at 37°C->Sampling at Time Intervals UV-Vis Analysis UV-Vis Analysis Sampling at Time Intervals->UV-Vis Analysis Release Profile Release Profile UV-Vis Analysis->Release Profile

Caption: Workflow for drug loading and in vitro release studies using porous MOFs.

Cellular_Uptake_Pathway MOF Nanoparticles MOF Nanoparticles Cell Membrane Cell Membrane MOF Nanoparticles->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Lysosome->Drug Release Acidic pH Trigger MOF Degradation MOF Degradation Lysosome->MOF Degradation Therapeutic Effect Therapeutic Effect Potential Cytotoxicity Potential Cytotoxicity MOF Degradation->Potential Cytotoxicity

Caption: General cellular uptake and processing pathway for MOF-based drug delivery systems.[6]

References

Application Notes and Protocols: The Role of Rigid Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic molecules, referred to as linkers. The choice of the organic linker is a critical determinant of the final properties of the MOF. Rigid linkers, in particular, play a pivotal role in creating robust, stable frameworks with well-defined and permanent porosity. This is crucial for applications requiring high stability and specific pore environments, such as in drug delivery, gas storage, and catalysis.

The rigidity of the linker ensures the formation of a predictable and stable network, preventing pore collapse upon removal of guest solvent molecules.[1] Furthermore, the geometry and length of the rigid linker dictate the topology, pore size, and surface area of the resulting MOF. By systematically varying the linker, researchers can fine-tune these properties for specific applications. For instance, in drug delivery, the pore size can be tailored to accommodate therapeutic molecules of a particular size, while the chemical functionality of the linker can be modified to control drug loading and release kinetics.[1][2]

These application notes provide a summary of quantitative data on how rigid linkers influence MOF properties, detailed protocols for the synthesis and characterization of benchmark MOFs with rigid linkers, and a visual representation of the underlying structure-property relationships.

Data Presentation: Impact of Rigid Linkers on MOF Properties

The following tables summarize key quantitative data for two well-studied MOF series, illustrating the effect of linker functionalization (UiO-66 series) and linker length (IRMOF series) on their physicochemical properties.

Table 1: Properties of Functionalized UiO-66 Series with Rigid Linkers

MOFLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition (°C)
UiO-661,4-Benzenedicarboxylic acid-H~1100 - 1500~0.50~500
UiO-66-NH₂2-Amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~0.48~380
UiO-66-NO₂2-Nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~0.45~450
UiO-66-(OH)₂2,5-Dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~0.42~400

Table 2: Properties of Isoreticular MOF (IRMOF) Series with Varying Rigid Linker Length

MOFLinkerLinker Length (Å)BET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition (°C)
IRMOF-1 (MOF-5)1,4-Benzenedicarboxylate6.9~2900 - 3800~1.0 - 1.4~400 - 500
IRMOF-82,6-Naphthalenedicarboxylate8.9~1500 - 1900~0.7 - 0.9~450
IRMOF-104,4'-Biphenyldicarboxylate11.3~4500 - 4900~1.8 - 2.2~425
IRMOF-164,4''-Terphenyldicarboxylate15.7~3000 - 3500~1.5 - 1.8~400

Experimental Protocols

Protocol 1: Synthesis of UiO-66

This protocol describes the solvothermal synthesis of UiO-66, a highly stable MOF constructed from zirconium clusters and the rigid linker 1,4-benzenedicarboxylic acid.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, as a modulator)

  • Ethanol

Procedure:

  • In a 100 mL Teflon-lined stainless-steel autoclave, dissolve ZrCl₄ (1.47 g) and H₂BDC (1.06 g) in 150 mL of DMF.

  • Add a modulator, such as a specific volume of concentrated HCl, to control crystal size and reduce defects.

  • Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.

  • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

  • Collect the white crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 20 mL) to remove unreacted starting materials.

  • Subsequently, wash the product with ethanol (3 x 20 mL) to exchange the DMF.

  • Dry the final product under vacuum at 150°C overnight to obtain activated UiO-66.

Protocol 2: Synthesis of MOF-5 (IRMOF-1)

This protocol outlines the solvothermal synthesis of MOF-5, a prototypical MOF with a high surface area, composed of zinc clusters and 1,4-benzenedicarboxylic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Dissolve Zn(NO₃)₂·6H₂O (4.66 g) and H₂BDC (1 g) in 16 mL of DMF in a 20 mL vial with a Teflon-lined cap.

  • Seal the vial tightly and place it in a preheated oven at 105°C for 24 hours.

  • After the reaction, allow the vial to cool to room temperature. Colorless, cubic crystals of MOF-5 should be visible.

  • Carefully decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL).

  • To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform with a fresh portion every 8 hours.

  • After the solvent exchange, decant the chloroform and dry the MOF-5 crystals under a dynamic vacuum at 120°C for 12 hours.

Protocol 3: Characterization of MOFs

A. Powder X-ray Diffraction (PXRD) PXRD is used to confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Sample Preparation: A small amount of the dried MOF powder is gently ground and placed on a sample holder.

  • Instrument Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 50°

    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Data Analysis: The experimental diffraction pattern is compared with the simulated or reported pattern for the target MOF to verify its structure and purity.

B. Thermogravimetric Analysis (TGA) TGA is employed to evaluate the thermal stability of the MOFs.

  • Sample Preparation: Place 5-10 mg of the activated MOF sample in an alumina crucible.

  • Instrument Parameters:

    • Atmosphere: Nitrogen or air flow (flow rate of 20-50 mL/min).

    • Heating Rate: 5-10 °C/min.

    • Temperature Range: 30 °C to 800 °C.

  • Data Analysis: The weight loss as a function of temperature indicates the removal of residual solvents and the decomposition of the organic linker, from which the thermal stability of the framework can be determined.

C. Brunauer-Emmett-Teller (BET) Surface Area Analysis This technique is used to determine the specific surface area and pore volume of the MOFs.

  • Sample Activation (Degassing):

    • Place approximately 50-100 mg of the MOF sample in a BET tube.

    • Heat the sample under a high vacuum (e.g., at 150-200 °C) for several hours (typically 4-12 hours) to remove any guest molecules from the pores. The activation temperature should be below the decomposition temperature of the MOF.

  • Measurement:

    • Adsorbate: Nitrogen gas.

    • Temperature: 77 K (liquid nitrogen bath).

  • Data Analysis: The amount of nitrogen adsorbed at various relative pressures is measured. The BET equation is applied to the adsorption isotherm data, typically in the relative pressure (P/P₀) range of 0.05 to 0.3, to calculate the specific surface area. The total pore volume is usually determined from the amount of gas adsorbed at a relative pressure close to unity.

Visualization of Structure-Property Relationships

The choice of a rigid linker has a direct and predictable impact on the resulting MOF's properties and its suitability for various applications. This relationship can be visualized as a logical workflow.

MOF_Design_Workflow cluster_linker Linker Selection cluster_properties Resulting MOF Properties cluster_applications Applications Linker_Length Linker Length (e.g., BDC, BPDC, TPDC) Surface_Area Surface Area Linker_Length->Surface_Area Linker_Func Linker Functionalization (e.g., -NH2, -NO2, -OH) Stability Chemical & Thermal Stability Linker_Func->Stability Chemistry Pore Chemistry Linker_Func->Chemistry Pore_Size Pore Size & Volume Drug_Delivery Drug Delivery Pore_Size->Drug_Delivery Gas_Storage Gas Storage & Separation Surface_Area->Gas_Storage Catalysis Catalysis Stability->Catalysis Chemistry->Drug_Delivery Controls Release Chemistry->Catalysis Active Sites

Caption: Logical workflow for designing MOFs with desired properties.

References

Application Notes and Protocols for the Preparation of Dysprosium-Doped 2,5-Thiophenedicarboxylic Acid (Dy:H2TPDC) Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of dysprosium-doped 2,5-thiophenedicarboxylic acid (Dy:H2TPDC) metal-organic framework (MOF) nanostructures. These materials are of significant interest for applications in drug delivery, bio-imaging, and sensing due to the luminescent properties of the lanthanide ion (Dy³⁺) incorporated within the porous framework. The following protocols are based on established solvothermal synthesis methods for lanthanide-based MOFs.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various biomedical applications, including drug delivery. The incorporation of luminescent lanthanide ions, such as Dysprosium(III), into the MOF structure can impart optical properties useful for tracking and imaging. This protocol details a solvothermal method for the synthesis of Dy:H2TPDC nanostructures.

Experimental Protocols

2.1. Materials and Reagents

ReagentFormulaPuritySupplier
Dysprosium(III) nitrate pentahydrateDy(NO₃)₃·5H₂O99.9%Sigma-Aldrich
2,5-Thiophenedicarboxylic acid (H₂TPDC)C₆H₄O₄S98%Alfa Aesar
N,N-Dimethylformamide (DMF)C₃H₇NO99.8%Fisher Scientific
Ethanol (EtOH)C₂H₅OH99.5%VWR Chemicals
Deionized WaterH₂O-Millipore

2.2. Equipment

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Analytical balance

  • Ultrasonic bath

  • Programmable laboratory oven

  • Centrifuge

  • Vacuum oven

  • Powder X-ray Diffractometer (PXRD)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Thermogravimetric Analyzer (TGA)

  • Scanning Electron Microscope (SEM)

  • Photoluminescence Spectrometer

2.3. Synthesis of Dy:H₂TPDC Nanostructures (Solvothermal Method)

This protocol describes the in-situ doping of Dysprosium into the H₂TPDC framework.

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of 2,5-thiophenedicarboxylic acid (H₂TPDC, 17.2 mg) in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.095 mmol of a suitable metal salt (e.g., Zinc nitrate hexahydrate for a host framework) and 0.005 mmol of Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O, 2.2 mg) in 5 mL of DMF. This corresponds to a 5% doping concentration of Dysprosium.

    • Sonicate both solutions for 15 minutes to ensure complete dissolution and homogeneity.

  • Reaction Mixture:

    • Combine the two precursor solutions in the 20 mL scintillation vial.

    • Seal the vial tightly. For higher temperatures, a Teflon-lined stainless steel autoclave is recommended.

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in a programmable laboratory oven.

    • Heat the mixture to 120°C and maintain this temperature for 24 hours.

    • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Purification and Activation:

    • A crystalline precipitate should be visible at the bottom of the vial.

    • Separate the solid product from the mother liquor by centrifugation at 8000 rpm for 10 minutes.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifuge and decant the supernatant after each wash.

    • To remove the high-boiling point DMF from the pores of the nanostructures, perform a solvent exchange by washing the product with ethanol (3 x 10 mL).

    • Dry the final product in a vacuum oven at 60°C overnight.

Data Presentation

Table 1: Summary of Synthesis Parameters and Characterization Data for Dy:H₂TPDC Nanostructures

ParameterValue
Synthesis Conditions
Metal PrecursorDysprosium(III) nitrate pentahydrate
Ligand2,5-Thiophenedicarboxylic acid (H₂TPDC)
SolventN,N-Dimethylformamide (DMF)
Molar Ratio (Metal:Ligand)1:1
Dysprosium Doping Percentage5% (hypothetical)
Reaction Temperature120°C
Reaction Time24 hours
Characterization Results
Crystal System (from PXRD)To be determined
Key FTIR Peaks (cm⁻¹)~1650 (C=O of DMF), ~1580 & ~1400 (COO⁻)
Thermal Stability (from TGA)Stable up to ~350°C
Morphology (from SEM)Rod-like or crystalline particles
Particle Size Range (from SEM)100 - 500 nm
Photoluminescence Emission PeaksCharacteristic Dy³⁺ emission peaks expected

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solvothermal synthesis of Dy:H₂TPDC nanostructures.

experimental_workflow start Start precursors Prepare Precursor Solutions - Dy(NO3)3·5H2O in DMF - H2TPDC in DMF start->precursors mixing Combine and Mix Solutions precursors->mixing sonication Sonicate for Homogenization mixing->sonication reaction Solvothermal Reaction (120°C, 24h) sonication->reaction cooling Cool to Room Temperature reaction->cooling separation Separate Crystals (Centrifugation) cooling->separation washing_dmf Wash with DMF separation->washing_dmf washing_etoh Solvent Exchange with Ethanol washing_dmf->washing_etoh drying Dry under Vacuum (60°C) washing_etoh->drying characterization Characterization (PXRD, FTIR, TGA, SEM, PL) drying->characterization end End Product: Dy:H2TPDC Nanostructures drying->end

Caption: Workflow for the solvothermal synthesis of Dy:H2TPDC nanostructures.

Characterization Methodologies

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. Data should be collected using a Cu Kα radiation source over a 2θ range of 5-50°.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the H₂TPDC linker to the metal centers. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which the framework starts to decompose. The analysis is usually performed under a nitrogen atmosphere with a heating rate of 10°C/min.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and determine the size distribution of the Dy:H₂TPDC nanostructures.

  • Photoluminescence Spectroscopy: To determine the excitation and emission spectra of the material, confirming the successful incorporation and luminescent properties of the Dy³⁺ ions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • N,N-Dimethylformamide (DMF) is a hazardous substance; avoid inhalation and skin contact.

  • Handle the solvothermal reaction vessel with care, especially when it is hot and under pressure.

Disclaimer: This protocol is a representative method based on existing literature for similar materials and should be adapted and optimized as necessary for specific research purposes. All laboratory work should be conducted in accordance with institutional safety guidelines.

Application Notes and Protocols for Carbon Dioxide Storage and Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current materials and methodologies for carbon dioxide (CO₂) capture and separation. The following sections detail the performance of various adsorbent and membrane materials, and provide step-by-step experimental protocols for their synthesis and evaluation.

Application Notes: Materials for CO₂ Capture

Carbon capture technologies are broadly categorized into three main approaches: post-combustion, pre-combustion, and oxy-fuel combustion.[1] This document focuses on materials and processes relevant to post-combustion capture, which involves separating CO₂ from flue gas streams. The primary methods for this separation are absorption, adsorption, and membrane separation.[1][2]

Adsorbent Materials

Adsorption-based processes utilize porous solid materials to capture CO₂. The ideal adsorbent should exhibit high CO₂ adsorption capacity, high selectivity over other flue gas components (like nitrogen), fast kinetics, stability over multiple regeneration cycles, and low cost.[3]

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a porous structure. Their high surface area and tunable pore environments make them highly promising for CO₂ capture.[4][5] The M-MOF-74 series, for example, exhibits high CO₂ adsorption capacities due to open metal sites.[6]

Zeolites: These are crystalline aluminosilicates with well-defined microporous structures. Zeolite 13X is a common benchmark for CO₂ adsorption due to its favorable pore size and strong electrostatic interactions with CO₂.[2]

Activated Carbon: Activated carbons are highly porous, amorphous carbonaceous materials. While they often exhibit lower selectivity compared to MOFs and zeolites, their low cost and stability are advantageous. Their performance can be enhanced through chemical modification, such as amine functionalization.[7]

Table 1: Comparative CO₂ Adsorption Capacities of Various MOFs

MOF MaterialMetal CenterBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)Conditions
Mg-MOF-74Mg14959.20298 K, 1 bar
Ni-MOF-74Ni-12.35298 K, 1 bar
Co-MOF-74Co---
Zn-MOF-74Zn--298 K, 1 bar
MIL-101(Cr)Cr1110.118.8Room Temp, 1 bar
Amino-MIL-101(Fe)Fe91513298 K, 4 MPa
DZU-6-->1.5x non-OMS version-
HMOFZn/Pb-39.3 cm³/g273 K

Note: Data is compiled from multiple sources and may have been collected under slightly different experimental conditions.[4][6][8]

Table 2: CO₂ Adsorption Capacities of Commercial Adsorbents

AdsorbentTypeCO₂ Adsorption Capacity (mmol/g)Conditions
Zeolite 13XZeolite~1.5298 K, 15% CO₂
Norit-RB2Activated Carbon0.99298 K, 5% CO₂
Date Stone Derived ACActivated Carbon1.66298 K, 5% CO₂
Waste Tire Char (TC)Carbonaceous~0.88 (3.9 wt%)50°C, pure CO₂
Commercial CaOMetal Oxide14.1 (0.62 g/g)750°C, 20% CO₂

Note: AC stands for Activated Carbon. Data is compiled from multiple sources.[2][9][10]

Membrane Separation

Membrane-based separation offers a potentially energy-efficient and compact alternative to solvent-based absorption and adsorption processes.[11] The performance of a membrane is characterized by its permeability (a measure of the gas flow rate through the membrane) and its selectivity (the ratio of permeabilities of two different gases).[12]

Polymeric Membranes: A wide variety of polymers have been investigated for CO₂ separation. Polymers with high free volume, such as polymers of intrinsic microporosity (PIMs) and thermally rearranged (TR) polymers, tend to have high permeability. Polymers containing CO₂-philic groups, like poly(ethylene oxide) (PEO), can exhibit high selectivity.[12]

Table 3: CO₂ Permeability and Selectivity of Various High-Performance Polymers

PolymerCO₂ Permeability (Barrer)CO₂/N₂ SelectivityTemperature (°C)
PEO126850
Pebax 10741205511
PDXLDA-co-PDXLEA7514006470
PDMS~2000-3000~3.537
PEG-based SLM~800~1137

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data is compiled from multiple sources.[12][13][14]

Experimental Protocols

Synthesis of Metal-Organic Frameworks

2.1.1. Protocol for Synthesis of MIL-101(Cr)

This protocol describes the hydrothermal synthesis of MIL-101(Cr).[15]

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • Deionized (DI) water

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Filtration apparatus

  • Beakers and stirring equipment

Procedure:

  • Prepare a solution by dissolving 12 g of Cr(NO₃)₃·9H₂O and 5 g of H₂BDC in 100 mL of DI water.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 220 °C for 8 hours.

  • Allow the autoclave to cool down to room temperature naturally over 24 hours.

  • Filter the resulting green solid to remove unreacted crystalline terephthalic acid.

  • Wash the green powder with 100 mL of hot DMF at 100 °C.

  • Wash the powder with 100 mL of hot ethanol at 80 °C.

  • Wash the powder with 100 mL of hot DI water.

  • Dry the washed solid at 120 °C overnight to activate the MIL-101(Cr) particles, yielding a fine green powder.

2.1.2. Protocol for Solvent-Free Synthesis of MIL-101(Cr)

This protocol details a more environmentally friendly, solvent-free synthesis method for MIL-101(Cr).[8]

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • Ethanol

Equipment:

  • Mortar and pestle

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • Weigh out equimolar amounts of Cr(NO₃)₃·9H₂O and BDC.

  • Mix and grind the starting materials together in a mortar and pestle for approximately 30 minutes at room temperature.

  • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 220 °C for 4 hours.

  • After cooling, wash the product with hot ethanol at 60 °C to remove any unreacted starting materials.

  • Dry the final product in an oven.

Gas Adsorption Measurements

2.2.1. Protocol for Breakthrough Analysis

Breakthrough analysis is a dynamic method to determine the adsorption capacity and kinetics of an adsorbent under flowing gas conditions.

Equipment:

  • Breakthrough analysis system (e.g., Micromeritics BTA)

  • Packed column

  • Mass flow controllers (MFCs)

  • Gas analyzer (e.g., mass spectrometer or thermal conductivity detector)

  • Helium (He) for purging and as a tracer gas

  • CO₂/N₂ gas mixture of known concentration

Procedure:

  • Sample Preparation: Pelletize the adsorbent material and sieve to a consistent particle size to minimize pressure drop.

  • Activation: Pack a known mass of the adsorbent into the column. Activate the sample in-situ by heating under an inert gas flow (e.g., N₂ or He) to remove any pre-adsorbed species. For example, heat at 200 °C for 12 hours under a 20 ml/min N₂ flow.

  • System Purge: Purge the system with He to establish a baseline.

  • Adsorption: Introduce a mixed gas stream with a known CO₂ concentration (e.g., 15% CO₂ in N₂) at a constant flow rate through the column at the desired temperature and pressure.

  • Data Acquisition: Continuously monitor the composition of the gas exiting the column using the gas analyzer.

  • Breakthrough Point: The breakthrough time is the time at which the CO₂ concentration at the outlet begins to rise significantly.

  • Saturation: Continue the gas flow until the outlet CO₂ concentration is equal to the inlet concentration, indicating that the adsorbent is saturated.

  • Desorption (Regeneration): Switch the gas flow back to the inert gas and/or apply heat or vacuum to regenerate the adsorbent for subsequent cycles.

  • Calculation: The amount of CO₂ adsorbed is calculated by integrating the area between the breakthrough curve and the saturation point.

Membrane Permeability Measurement

This protocol describes the constant-pressure/variable-volume method for determining the gas permeability of a polymeric membrane.

Equipment:

  • Gas permeation cell

  • Mass flow controllers (MFCs)

  • Pressure transducers

  • Vacuum pump

  • Bubble flowmeter or mass flowmeter

  • Test gases (e.g., pure CO₂ and N₂)

Procedure:

  • Membrane Preparation: Cut a circular sample of the membrane and place it in the permeation cell, ensuring a good seal.

  • Leak Test: Evacuate the entire system and monitor the pressure for several hours to ensure there are no leaks.

  • Permeate Side Evacuation: Evacuate the permeate side of the cell to a low pressure (e.g., < 1 mbar).

  • Feed Gas Introduction: Introduce the feed gas (e.g., pure CO₂) to the upstream side of the membrane at a constant pressure.

  • Permeate Flow Measurement: Measure the flow rate of the gas permeating through the membrane using a bubble flowmeter or a mass flowmeter on the permeate side.

  • Steady State: Allow the system to reach a steady state where the permeate flow rate is constant.

  • Permeability Calculation: Calculate the permeability (P) using the following equation: P = (V * l) / (A * t * Δp) where V is the volume of permeated gas, l is the membrane thickness, A is the membrane area, t is the time, and Δp is the pressure difference across the membrane.

  • Repeat for Other Gases: Repeat the procedure for other gases (e.g., N₂) to determine the selectivity.

  • Selectivity Calculation: The ideal selectivity (α) for CO₂ over N₂ is the ratio of their permeabilities: α = P(CO₂) / P(N₂)

Laboratory-Scale Amine Scrubbing

This protocol outlines a procedure for evaluating the CO₂ absorption performance of an amine solution in a lab-scale bubble column scrubber.[16]

Equipment:

  • Bubble column reactor

  • Gas inlet with sparger

  • Liquid inlet and outlet

  • Mass flow controllers for CO₂ and N₂

  • Gas analyzer (e.g., infrared CO₂ sensor)

  • Thermostatic bath

  • Amine solution (e.g., 30 wt% monoethanolamine - MEA)

Procedure:

  • Solution Preparation: Prepare the desired amine solution (e.g., 30 wt% MEA in water).

  • System Setup: Fill the bubble column with a known volume of the amine solution. Set the temperature of the solution using the thermostatic bath.

  • Gas Flow: Start the flow of a simulated flue gas (e.g., 15% CO₂ in N₂) through the sparger at the bottom of the column at a set flow rate.

  • Liquid Flow (for continuous operation): If operating in continuous mode, pump the fresh amine solution into the top of the column and withdraw the CO₂-rich solution from the bottom at the same rate.

  • Monitoring: Continuously measure the CO₂ concentration in the gas stream at the inlet and outlet of the bubble column.

  • Steady State: Allow the system to reach a steady state, where the inlet and outlet CO₂ concentrations are stable.

  • Data Analysis:

    • CO₂ Removal Efficiency (%): [(CO₂_in - CO₂_out) / CO₂_in] * 100

    • CO₂ Absorption Rate (mol/L·s): Calculated from the gas flow rate, the change in CO₂ concentration, and the volume of the amine solution.

  • Regeneration (Optional): The CO₂-rich amine solution can be heated in a separate vessel to release the captured CO₂ and regenerate the amine for reuse.

Visualization of Workflows and Processes

CO2_Capture_Technologies cluster_Source CO₂ Emission Source cluster_Capture CO₂ Capture Methods cluster_Storage CO₂ Storage/Utilization Source Power Plant / Industrial Facility Absorption Absorption Source->Absorption Flue Gas Adsorption Adsorption Source->Adsorption Flue Gas Membrane Membrane Separation Source->Membrane Flue Gas Storage Geological Storage Absorption->Storage Captured CO₂ Adsorption->Storage Membrane->Storage Utilization Conversion to Products Storage->Utilization

Breakthrough_Analysis_Workflow A Sample Preparation (Pelletize & Sieve) B Pack Column & Activate (Heat under Inert Gas) A->B C Introduce CO₂/N₂ Mixture B->C D Monitor Outlet Gas Composition C->D E Breakthrough Curve Generation D->E F Calculate Adsorption Capacity E->F

Membrane_Permeability_Measurement A Mount Membrane in Cell B Evacuate Permeate Side A->B C Apply Feed Gas Pressure B->C D Measure Permeate Flow Rate C->D E Calculate Permeability D->E F Repeat for Different Gases E->F G Calculate Selectivity F->G

Amine_Scrubbing_Process Absorber Absorber CleanGasOut Clean Gas Out Absorber->CleanGasOut RichAmine Rich Amine Stripper Stripper HeatExchanger Heat Exchanger Stripper->HeatExchanger Reboiler Reboiler Stripper->Reboiler CO2Out CO₂ Out Stripper->CO2Out HeatExchanger->Stripper Cooler Cooler HeatExchanger->Cooler Cooler->Absorber LeanAmine Lean Amine Reboiler->Stripper FlueGasIn Flue Gas In FlueGasIn->Absorber LeanAmine->Absorber RichAmine->HeatExchanger

References

Application Notes and Protocols for the Synthesis of Fluorescent Polymers Using Terphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of fluorescent polymers derived from terphenyl units. Detailed protocols for key synthetic methods are included, along with a summary of their photophysical properties and potential applications in drug development and biomedical research.

Introduction

Fluorescent polymers are a class of macromolecules that emit light upon excitation, offering significant advantages over small-molecule fluorophores, including enhanced signal amplification, improved photostability, and good processability. Terphenyl derivatives, with their rigid and conjugated structure, serve as excellent building blocks for creating highly fluorescent and stable polymers. These polymers have found applications in diverse fields, including organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging.

In the realm of drug development, fluorescent polymers based on terphenyl derivatives are emerging as powerful tools for bioimaging, tracking drug delivery, and developing high-throughput screening assays. Their tunable fluorescence properties allow for the design of probes that can monitor specific biological processes, such as apoptosis (programmed cell death), a key indicator of cancer therapy efficacy.

Data Presentation: Photophysical Properties of Terphenyl-Based Polymers

The photophysical properties of fluorescent polymers are crucial for their application. The following table summarizes key data for a selection of terphenyl-based polymers, including poly(p-phenylene vinylene) (PPV) derivatives.

Polymer IDMonomer StructurePolymerization MethodAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)Reference
P1 2,5-dioctyloxy-p-terphenyl & 1,4-dioctyloxybenzeneHeck Polymerization~400~461-[1]
P2 2,5-dioctyloxy-p-terphenyl & 1,3-dioctyloxybenzeneHeck Polymerization~329~439-[1]
P3 2,5-dioctyloxy-p-terphenyl & 4,4'-dioctyloxybiphenylHeck Polymerization~345~424-[1]
COPV2 Carbon-bridged oligo(p-phenylenevinylene)Not specified406444, 4721.00[2]
COPV2-Si1 Silyl-functionalized COPV2Not specified408448, 4760.62[2]
COPV2-Si2 Disilyl-functionalized COPV2Not specified408448, 4760.69[2]
MDMO-PPV 1-(chloromethyl)-4-(3,7-dimethyloctyloxy)-2-methoxybenzeneGilch Polymerization~510-531--[3]
Hyperbranched PPV (P1) Nitro-substituted xylylene derivativeGilch Polymerization503 (solution), 510 (film)595 (solution), 605 (film)-[4]
Hyperbranched PPV (P4) Nitro-substituted xylylene derivativeGilch Polymerization497 (solution), 505 (film)590 (solution), 600 (film)-[4]

Experimental Protocols

Detailed methodologies for two common polymerization techniques used in the synthesis of terphenyl-based fluorescent polymers are provided below.

Protocol 1: Synthesis of Poly[2-(3,7-dimethyloctyloxy)-5-methoxy-p-phenylenevinylene] (MDMO-PPV) via Gilch Polymerization[3]

Materials:

  • 1-(chloromethyl)-4-(3′,7′-dimethyloctyloxy)-2-methoxybenzene (monomer)

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Acetic acid

  • Nitrogen gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet/outlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Monomer Addition: Add the monomer, 1-(chloromethyl)-4-(3′,7′-dimethyloctyloxy)-2-methoxybenzene, to the reaction flask.

  • Base Solution Preparation: In a separate flask under nitrogen, dissolve potassium tert-butoxide in anhydrous THF.

  • Polymerization:

    • Slowly add the potassium tert-butoxide solution dropwise to the monomer solution in the reaction flask over a period of 5 minutes. The reaction mixture will turn from colorless to yellow, and the viscosity will increase.

    • Stir the mixture for an additional 5 minutes at the polymerization temperature.

    • Add a second portion of potassium tert-butoxide solution to the reactor over 1 minute.

    • Continue stirring the solution at the polymerization temperature for 2 hours (or 24 hours if using THF as the primary solvent) and then allow it to cool to room temperature.

  • Quenching and Precipitation:

    • Quench the reaction by adding a small amount of acetic acid diluted with THF and stir for 20 minutes. The solution will become deep orange.

    • Slowly pour the reaction mixture into a beaker of vigorously stirred water to precipitate the polymer.

    • Add methanol to the mixture and continue stirring for 10 minutes.

  • Purification:

    • Filter the precipitated polymer and wash it with methanol.

    • Dry the crude polymer under reduced pressure.

    • For further purification, dissolve the polymer in THF at 55-60 °C, cool the solution to 40-45 °C, and precipitate it by the dropwise addition of methanol.

    • Filter the purified polymer, wash with methanol, and dry under vacuum at room temperature to obtain dark orange-red fibers of MDMO-PPV.

Protocol 2: Synthesis of Poly(p-phenylene)s via Suzuki Catalyst Transfer Polymerization[5]

Materials:

  • o-terphenylene monomer with orthogonal bromo and boronic ester functional groups

  • Bidirectional palladium(II) initiator (e.g., as described in the reference)

  • RuPhos (ligand)

  • Potassium phosphate (K₃PO₄) aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Phenylboronic acid (for termination)

  • Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, combine the o-terphenylene monomer, the bidirectional palladium(II) initiator, and the RuPhos ligand in a reaction vial equipped with a stir bar.

  • Solvent and Base Addition: Add anhydrous THF to the vial, followed by the aqueous potassium phosphate solution.

  • Polymerization: Seal the vial and stir the reaction mixture at room temperature (24 °C). The polymerization will proceed, extending the polymer chain from the bidirectional initiator.

  • Termination: After the desired polymerization time, add an excess of a terminating agent, such as phenylboronic acid, to cap the growing polymer chains.

  • Work-up and Purification:

    • Remove the reaction mixture from the glovebox and dilute it with an appropriate organic solvent (e.g., chloroform).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to a non-solvent like methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Mandatory Visualizations

Experimental Workflow for Gilch Polymerization

Gilch_Polymerization_Workflow Monomer Monomer (α,α'-dihalo-p-xylene derivative) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer->Reaction_Setup Base Base (e.g., KOtBu in THF) Base->Reaction_Setup Polymerization Polymerization (Radical Chain Growth) Reaction_Setup->Polymerization Quenching Quenching (e.g., Acetic Acid) Polymerization->Quenching Precipitation Precipitation (in non-solvent, e.g., Water/Methanol) Quenching->Precipitation Purification Purification (Filtration, Washing, Reprecipitation) Precipitation->Purification Final_Polymer Fluorescent Polymer Purification->Final_Polymer

Caption: A schematic workflow for the synthesis of fluorescent polymers via Gilch polymerization.

Signaling Pathway: Caspase-3 Activation in Apoptosis

Fluorescent polymers functionalized with caspase-3 recognition motifs can be designed to monitor apoptosis. The following diagram illustrates the caspase-3 activation pathway, a key signaling cascade in programmed cell death.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_probe Fluorescent Probe Action Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Cleavage & Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Fluorescent_Polymer Terphenyl-based Polymer (Quenched Fluorescence) Caspase3->Fluorescent_Polymer Activated_Probe Activated Polymer (Fluorescent) Fluorescent_Polymer->Activated_Probe Cleavage by Active Caspase-3

Caption: Caspase-3 activation pathway in apoptosis and the mechanism of a responsive fluorescent polymer probe.

Applications in Drug Development

The unique properties of terphenyl-based fluorescent polymers make them highly suitable for various applications in drug discovery and development:

  • High-Throughput Screening (HTS): These polymers can be engineered as probes for specific enzymes or cellular events.[5] Changes in fluorescence upon interaction with a target can be used to screen large libraries of compounds for potential drug candidates.

  • Bioimaging and Cellular Tracking: The bright and stable fluorescence of these polymers allows for long-term imaging of cells and tissues.[6] They can be used to track the localization and trafficking of drug delivery vehicles, such as nanoparticles, within cells.

  • Monitoring Drug Efficacy: By designing polymers that respond to specific biomarkers of disease or drug response, it is possible to monitor the effectiveness of a therapeutic agent in real-time. For example, a caspase-3-responsive polymer can be used to visualize and quantify apoptosis induced by a cancer drug.[7]

  • Theranostics: Terphenyl-based polymers can be incorporated into nanoparticles that both carry a therapeutic agent and provide a fluorescent signal for imaging.[8] This theranostic approach allows for simultaneous diagnosis and treatment, enabling personalized medicine. For instance, nanoparticles functionalized with a PD-L1 antibody and loaded with a fluorescent terphenyl polymer could be used to image tumors that overexpress PD-L1 and simultaneously deliver a targeted therapy.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 1,4-dihalobenzene (commonly 1,4-dibromobenzene or 1,4-diiodobenzene) with two equivalents of 4-carboxyphenylboronic acid or its corresponding ester. The reaction is mediated by a palladium catalyst and a base in a suitable solvent system.

Q2: Why is my reaction yield for this compound consistently low?

A2: Low yields in Suzuki-Miyaura coupling reactions can arise from several factors. Key areas to investigate include the quality and stability of the boronic acid, the efficiency of the catalyst, the choice of base, and the reaction conditions. Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that can significantly reduce the yield of the desired product.[1] Ensuring anhydrous and oxygen-free conditions is crucial.

Q3: How can I minimize the formation of side products like homocoupling of the boronic acid?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2] To minimize this, it is essential to thoroughly degas all solvents and reagents before use and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be beneficial.[1]

Q4: My boronic acid seems to be decomposing during the reaction. What can I do to prevent this?

A4: Boronic acids can be prone to protodeboronation, especially in the presence of protic solvents like water at elevated temperatures.[1] To mitigate this, ensure you are using anhydrous solvents. Alternatively, you can use more stable boronic esters, such as pinacol esters, which are less susceptible to decomposition.[1]

Q5: What is the best way to purify the final this compound product?

A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[3] A common procedure involves dissolving the crude product in a hot solvent mixture, such as dimethylformamide (DMF) and water, followed by slow cooling to allow for the formation of pure crystals.[3] The choice of solvent is critical; the product should be highly soluble at high temperatures and poorly soluble at room temperature.

Troubleshooting Guide: Enhancing Reaction Yield

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem IDProblem DescriptionPotential Cause(s)Recommended Solutions
SY-01 Low or No Product Formation Inactive or poisoned palladium catalyst.- Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. - Use a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that effectively stabilizes the Pd(0) catalyst.[1]
SY-02 Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents prior to use. - Maintain a positive pressure of an inert gas throughout the experiment.[2]
Inappropriate base selection.- Opt for milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong bases such as NaOH or KOH.[1][4][5]
SY-03 Protodeboronation of Boronic Acid Presence of protic impurities (e.g., water).- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Consider using more stable boronic esters (e.g., pinacol esters).[1]
Unstable boronic acid.- Store boronic acids in a desiccator to prevent degradation.
SY-04 Incomplete Reaction Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, consider incrementally increasing the temperature.
Sterically hindered substrates.- For sterically hindered aryl halides, using more reactive boronic acids or more efficient catalyst systems may be necessary.
SY-05 Difficult Product Isolation/Purification Product is insoluble in common organic solvents.- Due to its rigid structure, the product can be difficult to dissolve. Recrystallization from a high-boiling polar aprotic solvent like DMF with the addition of water is often effective.[3]
Persistent impurities.- If recrystallization is insufficient, column chromatography may be required, although the low solubility of the product can make this challenging.

Experimental Protocols

Protocol 1: Synthesis of this compound dimethyl ester

This protocol is adapted from a similar synthesis of a substituted terphenyl dicarboxylate and serves as a representative procedure.[3]

  • Reagent Preparation : In a round-bottom flask, combine 4-methoxycarbonylphenylboronic acid (2.5 equivalents), 1,4-dibromobenzene (1 equivalent), potassium carbonate (K₂CO₃, 7.4 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.16 equivalents).

  • Solvent Addition : Add a 2:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing : Degas the solution by bubbling nitrogen gas through it for 15-20 minutes.

  • Reaction : Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 14 hours.

  • Work-up : After cooling to room temperature, add water to the reaction mixture and collect the precipitate by filtration.

  • Purification : Purify the crude product by recrystallization from a mixture of DMF and a small amount of water to yield the dimethyl ester as a white-gray solid.[3] A reported yield for a similar synthesis was 88%.[3]

Protocol 2: Hydrolysis to this compound
  • Hydrolysis : Suspend the dimethyl ester product in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition : Add an excess of potassium hydroxide (KOH, 30 equivalents).

  • Heating : Heat the mixture at 80 °C for 5 hours.

  • Acidification : After cooling, acidify the solution with 1.0 M HCl to precipitate the dicarboxylic acid.

  • Isolation : Collect the resulting precipitate by centrifugation or filtration.

  • Washing : Wash the solid sequentially with water and methanol.

  • Drying : Dry the final product under vacuum.

Data Presentation

The choice of base can significantly impact the yield of Suzuki-Miyaura coupling reactions. The following table summarizes the effect of different bases on the yield of a generic Suzuki coupling reaction, which can serve as a starting point for optimization.

Table 1: Effect of Various Bases on Suzuki Coupling Reaction Yield [4][5]

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4Cs₂CO₃90
5NaOH85
6KOH82
7NaOAc75
8TEA (Triethylamine)60

Yields are representative and may vary depending on the specific substrates, catalyst, and reaction conditions.

The selection of the palladium catalyst and associated ligands is also critical for achieving high yields.

Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of Aryl Chlorides [6]

Catalyst / LigandYield (%)
Pd(OAc)₂ / XPhos>95
Pd₂(dba)₃ / XPhos>95
Allyl(XPhos)PdCl~90
(XPhos)Pd G2~85

Yields are for the coupling of 4-chlorotoluene with phenylboronic acid and serve as a general comparison.

Visualizations

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OR)2) C->D Base E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Synthesis q1 Check Reaction Atmosphere start->q1 q1_yes Inert Atmosphere Maintained q1->q1_yes Yes q1_no Reaction Exposed to Air/Moisture q1->q1_no No q2 Evaluate Catalyst & Ligand q1_yes->q2 sol1 Degas Solvents & Reagents, Use Inert Gas (N2/Ar) q1_no->sol1 sol1->q2 q2_ok Catalyst/Ligand Appropriate q2->q2_ok Yes q2_issue Catalyst Inactive or Unsuitable q2->q2_issue No q3 Assess Boronic Acid Stability q2_ok->q3 sol2 Screen Different Pd Catalysts & Ligands (see Table 2) q2_issue->sol2 sol2->q3 q3_ok Boronic Acid is Stable q3->q3_ok Yes q3_issue Decomposition Observed (Protodeboronation/Homocoupling) q3->q3_issue No q4 Review Base & Solvent q3_ok->q4 sol3 Use Anhydrous Solvents, Consider Boronic Esters, Use Milder Base (see Table 1) q3_issue->sol3 sol3->q4 q4_ok Optimal Base/Solvent Used q4->q4_ok Yes q4_issue Suboptimal Conditions q4->q4_issue No end_node Improved Yield q4_ok->end_node sol4 Screen Different Bases & Solvents q4_issue->sol4 sol4->end_node

References

Technical Support Center: p-Terphenyl-4,4''-dicarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude p-Terphenyl-4,4''-dicarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Q1: My final product is a gray or off-white solid, and analysis shows residual palladium. How can I remove the catalyst?

A: Residual palladium catalyst from the synthesis is a common insoluble impurity.[1] The most effective way to remove it is by performing a hot filtration during the recrystallization process.

  • Solution: Dissolve your crude product in the minimum amount of boiling N,N-dimethylformamide (DMF).[1] While the solution is still hot, filter it through a pre-heated funnel with filter paper or a Celite pad. The insoluble palladium particles will be retained on the filter, and the purified product will crystallize from the clear filtrate upon cooling.

Q2: The yield after recrystallization is significantly lower than expected. What are the potential causes and solutions?

A: Low yield can result from several factors: using too much recrystallization solvent, premature crystallization during hot filtration, or the product having some solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent: Use only the minimum volume of boiling DMF required to fully dissolve the crude product. An excess of solvent will keep more of your product dissolved after cooling.

    • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel, filter flask) is hot to prevent the product from crashing out of solution during hot filtration. You can pre-heat the glassware in an oven.

    • Maximize Crystal Recovery: After cooling the filtrate to room temperature, place it in an ice bath to further decrease the solubility of the product and maximize precipitation.

    • Consider a Second Crop: After filtering the first batch of crystals, you can try concentrating the mother liquor (the remaining solution) by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Q3: My product has a persistent light brown or yellowish color. How can I obtain a colorless, white solid?

A: A persistent color indicates the presence of colored organic impurities, which may co-crystallize with your product.

  • Solutions:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot DMF solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use charcoal sparingly (a small spatula tip) as it can also adsorb your product, reducing the yield. Boil the solution with the charcoal for a few minutes before performing the hot filtration.

    • Acid-Base Purification: An alternative method is to dissolve the crude product in an aqueous basic solution (like aqueous potassium carbonate) and filter to remove insoluble impurities. The dicarboxylic acid will form a soluble salt.[1] Subsequently, acidifying the clear filtrate with a strong acid like HCl will precipitate the purified p-Terphenyl-4,4''-dicarboxylic acid as a solid, which can then be collected by filtration.[2]

Q4: The crude p-Terphenyl-4,4''-dicarboxylic acid is not dissolving well in the chosen recrystallization solvent, even with heating.

A: p-Terphenyl-4,4''-dicarboxylic acid has limited solubility in many common organic solvents. If it is not dissolving in a sufficient volume of a boiling solvent like DMF, it may indicate the presence of highly insoluble polymeric or inorganic impurities.

  • Solutions:

    • Confirm Solvent Choice: N,N-dimethylformamide (DMF) is the most commonly cited and effective solvent for recrystallizing this compound.[1]

    • Increase Solvent Volume Gradually: Add more hot solvent in small increments until the product dissolves. Be mindful that this may negatively impact your yield.

    • Switch to Acid-Base Method: If solubility remains an issue, the acid-base purification method described in Q3 is a highly effective alternative that does not rely on dissolution in an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the standard purification technique for crude p-Terphenyl-4,4''-dicarboxylic acid?

A: The most widely reported and effective method is recrystallization from N,N-dimethylformamide (DMF).[1] This procedure often includes a hot filtration step to remove insoluble impurities, particularly residual palladium catalyst from Suzuki-Miyaura cross-coupling reactions used in its synthesis.[1]

Q2: What are the common impurities found in crude p-Terphenyl-4,4''-dicarboxylic acid?

A: Common impurities stem from the synthetic route, which is often a Suzuki-Miyaura coupling. These can include:

  • Spent palladium catalyst.[1]

  • Unreacted starting materials (e.g., 4-carboxyphenylboronic acid).

  • Homocoupling byproducts.

  • Other colored organic impurities.

Q3: How can I verify the purity of my final product?

A: The purity of the final product can be assessed using several standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the presence of organic impurities. A clean spectrum with the correct integrations and chemical shifts is a strong indicator of high purity.[2]

  • Elemental Analysis: Comparing the found percentages of Carbon, Hydrogen, and Oxygen to the calculated values for the C₂₀H₁₄O₄ formula provides a quantitative measure of purity.[1]

  • Melting Point: A sharp melting point at the literature value indicates high purity. Impurities typically cause the melting point to broaden and become depressed.

Data Presentation

Table 1: Recommended Solvents for Purification

SolventRoleBoiling PointNotes
N,N-Dimethylformamide (DMF)Recrystallization153 °CThe most effective and commonly cited solvent.[1] Use the minimum boiling volume to dissolve the crude product.
Water (H₂O)Acid-Base100 °CUsed in the acid-base purification method in conjunction with a base (e.g., K₂CO₃) and an acid (e.g., HCl).[1][2]
Tetrahydrofuran (THF)Washing66 °CCan be used for washing the filtered crystals to remove residual DMF.
Ethanol (EtOH)Washing78 °CAn alternative solvent for washing the final product.

Experimental Protocols

Protocol 1: Recrystallization from DMF with Hot Filtration

  • Dissolution: Place the crude p-Terphenyl-4,4''-dicarboxylic acid in an Erlenmeyer flask. Add a minimal amount of DMF and bring the mixture to a boil with stirring. Continue adding small portions of DMF until the solid is completely dissolved.

  • Hot Filtration: Pre-heat a filtration setup (e.g., glass funnel with fluted filter paper and a receiving flask). Quickly filter the hot solution to remove insoluble impurities like spent palladium catalyst.[1]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Large crystals should form. To maximize yield, cool the flask in an ice bath for an additional 30-60 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold THF or ethanol to remove any residual DMF.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven, to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution in Base: Suspend the crude product in a 5-10% aqueous solution of potassium carbonate (K₂CO₃). Stir until the solid dissolves (the dicarboxylic acid forms a soluble potassium salt).

  • Filtration of Impurities: Filter the basic solution to remove any insoluble impurities (e.g., palladium catalyst).

  • Precipitation: Transfer the clear filtrate to a new beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2).[2] The pure p-Terphenyl-4,4''-dicarboxylic acid will precipitate as a white solid.

  • Collection: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the purified product completely under high vacuum.

Visualizations

PurificationWorkflow start_end start_end process process optional optional output output crude Crude Product dissolve Dissolve in Minimum Boiling DMF crude->dissolve hot_filter Hot Filtration (Removes Pd catalyst) dissolve->hot_filter If solids (catalyst) present cool Cool to Room Temp, then Ice Bath dissolve->cool If no solids present hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold THF / Ethanol vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure p-Terphenyl-4,4''- dicarboxylic Acid dry->pure TroubleshootingFlowchart problem problem cause cause solution solution start Problem with Purified Product? low_purity Low Purity / Off-White Color start->low_purity low_yield Low Yield start->low_yield pd_residue Cause: Residual Pd Catalyst low_purity->pd_residue color_imp Cause: Colored Impurities low_purity->color_imp too_much_solvent Cause: Excess Solvent Used low_yield->too_much_solvent premature_cryst Cause: Premature Crystallization low_yield->premature_cryst hot_filt Solution: Perform Hot Filtration pd_residue->hot_filt charcoal Solution: Use Activated Charcoal Before Hot Filtration color_imp->charcoal acid_base Solution: Use Acid-Base Purification Method color_imp->acid_base min_solvent Solution: Use Minimum Volume of Boiling Solvent too_much_solvent->min_solvent preheat Solution: Pre-heat Filtration Apparatus premature_cryst->preheat

References

Technical Support Center: Scaling Up Terphenyl Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of terphenyl dicarboxylic acids, particularly focusing on the challenges encountered during scale-up from laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing p-terphenyl-4,4''-dicarboxylic acid?

A1: The most prevalent and versatile method for synthesizing terphenyls, including p-terphenyl-4,4''-dicarboxylic acid, is the Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves the palladium-catalyzed reaction of a dihaloaromatic compound with an arylboronic acid. Other methods include Negishi coupling and reactions involving Grignard reagents, though these are often less favored for large-scale production due to factors like catalyst cost and sensitivity of reagents.[1][3]

Q2: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?

A2: Key challenges include maintaining high yield and purity, ensuring consistent reaction kinetics and selectivity, managing heat transfer in larger reactors, dealing with the handling of solids, and removing the palladium catalyst efficiently from the final product.[4] Issues such as changes in mixing efficiency can alter reaction outcomes between small and large-scale batches.

Q3: What purity level is typically expected for commercial p-terphenyl-4,4''-dicarboxylic acid?

A3: For applications such as the synthesis of metal-organic frameworks (MOFs) and high-performance polymers, a high purity of ≥95% is often required.[5][6] For more demanding applications, purity levels may need to exceed 98%.

Q4: What are the common impurities found in the final product?

A4: Common impurities can include unreacted starting materials, partially reacted intermediates (monocarboxylic acid species), homocoupling byproducts of the boronic acid, and dehalogenated starting materials. Residual palladium from the catalyst is also a critical impurity that needs to be minimized.

Q5: How can I effectively remove residual palladium from my product at a large scale?

A5: On a large scale, palladium can be removed through treatment with scavenging agents like SiliaMetS Thiol or by performing aqueous washes with reagents such as sodium bisulfite at elevated temperatures.[4] The choice of method depends on the overall process and cost considerations.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Q: My Suzuki-Miyaura reaction for p-terphenyl-4,4''-dicarboxylic acid gave a high yield in the lab, but the yield dropped significantly in the pilot plant. What are the likely causes and solutions?

A: A drop in yield during scale-up is a common problem and can be attributed to several factors:

  • Mixing and Mass Transfer: The efficiency of mixing does not scale linearly with reactor volume. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Re-evaluate the agitation speed and impeller design for the larger reactor. Consider a staged addition of reactants to better control the reaction rate.

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. If the reaction is exothermic, poor heat control can lead to thermal decomposition of reactants or products.

    • Solution: Ensure the cooling capacity of the reactor is sufficient. A slower, controlled addition of one of the reactants can help manage the heat generated.

  • Oxygen Sensitivity: While some Suzuki couplings can be sensitive to oxygen, it has been noted that in some cases, a controlled low level of oxygen can be beneficial. Inconsistent atmospheric control between scales can lead to variability.

    • Solution: Implement robust inert gas blanketing (e.g., with nitrogen or argon) in the large-scale reactor to ensure an oxygen-free environment if the reaction is sensitive. If trace oxygen is beneficial, this needs to be a carefully controlled parameter.

  • Reagent Quality: The quality and stability of reagents, particularly the boronic acid, can impact the yield. Boronic acids can undergo degradation.

    • Solution: Ensure all reagents are of high purity and are properly stored. Consider using more stable boronic acid derivatives if degradation is a persistent issue.

Issue 2: Poor Product Purity and Inconsistent Crystallinity

Q: The purity of my p-terphenyl-4,4''-dicarboxylic acid is lower than expected on a larger scale, and I'm observing different crystal forms. How can I address this?

A: Purity and crystallinity issues are often linked to changes in reaction conditions and the work-up process during scale-up.

  • Side Reactions: Inefficient mixing or temperature control can increase the formation of byproducts like homocoupled and dehalogenated compounds.

    • Solution: Optimize mixing and temperature control as mentioned for yield issues. The choice of palladium catalyst and ligand can also significantly influence selectivity.

  • Crystallization and Precipitation: The rate of cooling and solvent composition during crystallization can be harder to control in large vessels, potentially leading to the trapping of impurities or the formation of different polymorphs.

    • Solution: Develop a controlled cooling profile for the crystallization step. The solvent used for crystallization should be carefully chosen to ensure high solubility of the product at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.

  • Washing Efficiency: Washing the filter cake may be less efficient at a larger scale, leaving impurities in the final product.

    • Solution: Ensure adequate solvent volume and contact time during washing. Consider reslurrying the crude product in a suitable solvent to improve impurity removal.

Data Presentation

The following table provides an illustrative comparison of key parameters for the synthesis of p-terphenyl-4,4''-dicarboxylic acid at different scales. Note: This data is representative and may vary based on specific process optimizations.

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Reactants
4,4''-Dibromo-p-terphenyl100 g10 kg
(4-carboxyphenyl)boronic acid90 g (2.2 eq)9 kg (2.2 eq)
Palladium Catalyst (e.g., Pd(PPh₃)₄)1.5 mol%1.0 mol%
Base (e.g., K₂CO₃)3.0 eq3.0 eq
Solvent (e.g., Toluene/Ethanol/Water)1 L100 L
Reaction Conditions
Temperature85°C85-90°C
Reaction Time12 hours16-24 hours
Results
Yield (isolated) 85-92%82-88%
Purity (by HPLC) >98%>97%
Residual Palladium < 50 ppm< 20 ppm

Experimental Protocols

Representative Laboratory-Scale Synthesis of p-Terphenyl-4,4''-dicarboxylic acid

This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of p-terphenyl-4,4''-dicarboxylic acid at a laboratory scale.

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4,4''-dibromo-p-terphenyl (100 g, 0.24 mol), (4-carboxyphenyl)boronic acid (90 g, 0.54 mol), and potassium carbonate (99.5 g, 0.72 mol).

  • Solvent Addition: Add a solvent mixture of toluene (500 mL), ethanol (250 mL), and water (250 mL).

  • Degassing: Purge the mixture with nitrogen for 30 minutes while stirring.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (4.2 g, 1.5 mol%).

  • Reaction: Heat the mixture to 85°C and maintain under a nitrogen atmosphere with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer.

  • Purification: The crude product in the organic layer can be purified by precipitation, followed by crystallization from a suitable solvent system (e.g., DMF/water) to yield the final product.

Considerations for Pilot-Scale Synthesis

When scaling up the above protocol, the following modifications and considerations are crucial:

  • Reactor: A glass-lined or stainless steel reactor with appropriate heating/cooling jackets and a robust agitation system should be used.

  • Reagent Addition: For better temperature control, the boronic acid solution or the base solution may be added portion-wise or via a dosing pump over a period of time.

  • Inert Atmosphere: Maintaining a consistent nitrogen blanket is critical. The reactor should be equipped with a system to monitor and maintain positive pressure.

  • Work-up and Isolation: Phase separation may be slower at a larger scale. Filtration and drying equipment (e.g., centrifuge, filter dryer) suitable for the batch size should be used.

  • Palladium Removal: Post-reaction, specific steps to remove residual palladium, such as treatment with a scavenger, may be necessary to meet purity specifications.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge Reactants & Solvents degas Degas with Nitrogen charge_reactants->degas add_catalyst Add Pd Catalyst degas->add_catalyst heat Heat to 85-90°C add_catalyst->heat react Stir for 16-24h heat->react cool Cool to RT react->cool phase_sep Phase Separation cool->phase_sep crystallize Crystallization phase_sep->crystallize filter_dry Filter & Dry crystallize->filter_dry final_product final_product filter_dry->final_product Final Product

Caption: General experimental workflow for the scaled-up synthesis of terphenyl dicarboxylic acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield at Scale check_mixing Investigate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_reagents Assess Reagent Quality start->check_reagents check_atmosphere Confirm Inert Atmosphere start->check_atmosphere solution_mixing Optimize Agitation / Staged Addition check_mixing->solution_mixing solution_temp Improve Cooling / Slow Addition check_temp->solution_temp solution_reagents Use High Purity Reagents / Stable Derivatives check_reagents->solution_reagents solution_atmosphere Ensure Robust N2 Blanket check_atmosphere->solution_atmosphere

Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.

Simplified Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R2-B(OR)2 pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: Simplified representation of the Suzuki-Miyaura catalytic cycle.

References

solubility issues of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in many organic solvents?

A1: The low solubility of this compound stems from its rigid, planar structure and the strong intermolecular hydrogen bonding between the carboxylic acid groups. This leads to a highly stable crystalline lattice that is difficult for many solvent molecules to disrupt.

Q2: Are there any recommended solvents for dissolving this compound?

A2: Based on available data, high-boiling point, polar aprotic solvents are the most effective. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used, often requiring heat and sonication to achieve even slight dissolution.

Q3: Can the solubility be improved by modifying the compound?

A3: Yes, converting the dicarboxylic acid to its corresponding dimethyl ester, for example, can significantly improve solubility in organic solvents. For instance, dimethyl biphenyl-4,4'-dicarboxylate is soluble in DMSO at approximately 0.25 mg/mL and in DMF at about 1 mg/mL.

Q4: How critical is the purity of the compound for its solubility?

A4: Purity is highly critical. Impurities can disrupt the crystal lattice, sometimes leading to an apparent increase in solubility, or they can be less soluble and interfere with the dissolution of the primary compound. It is crucial to use a high-purity grade of this compound for consistent and reproducible results.

Solubility Data

Quantitative solubility data for this compound is not widely available in the literature. The following table provides a qualitative summary based on empirical observations from various sources.

SolventIUPAC NamePubChem CIDQualitative SolubilityConditions
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxide679Slightly SolubleSonication and/or heating improves solubility[1]
N,N-Dimethylformamide (DMF)N,N-Dimethylformamide6228Slightly SolubleOften used in syntheses requiring dissolution, sometimes with heating[2]
Tetrahydrofuran (THF)Oxolane8028Very Sparingly Soluble-
MethanolMethanol887Insoluble-
EthanolEthanol702Insoluble-
AcetonePropan-2-one180Insoluble-
Dichloromethane (DCM)Dichloromethane6344Insoluble-
WaterWater962Insoluble-

Troubleshooting Guide

Issue 1: The compound does not dissolve in the chosen solvent.

  • dot

    Caption: Troubleshooting workflow for insolubility.

Issue 2: The compound precipitates out of solution upon cooling.
  • Possible Cause: The solution was saturated at a higher temperature, and the solubility decreases significantly as it cools.

  • Troubleshooting Steps:

    • Reheat the Solution: Gently warm the solution to redissolve the precipitate.

    • Use a Co-solvent: In some cases, adding a small amount of a co-solvent can help to keep the compound in solution at lower temperatures.

    • Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at an elevated temperature.

Issue 3: Inconsistent results in experiments.
  • Possible Cause: Incomplete dissolution of the compound.

  • Troubleshooting Steps:

    • Visual Inspection: Ensure that no solid particles are visible in the solution before proceeding with your experiment.

    • Filtration: Filter the solution through a syringe filter (PTFE, 0.45 µm) to remove any undissolved microparticles.

    • Standardized Dissolution Protocol: Use a consistent and optimized protocol for dissolving the compound for every experiment.

Experimental Protocols

Protocol 1: Dissolution for Metal-Organic Framework (MOF) Synthesis

This protocol is adapted from procedures where this compound is used as an organic linker.

  • Preparation: In a clean, dry vial, weigh the desired amount of this compound.

  • Solvent Addition: Add the primary solvent, typically N,N-dimethylformamide (DMF).

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.

  • Heating: If the compound is not fully dissolved, heat the mixture to 60-80 °C while stirring.

  • Co-solvent/Modulator (Optional): In some syntheses, a co-solvent like methanol or a modulator such as benzoic acid is added at this stage to aid in both the dissolution and the subsequent MOF crystallization.[2]

  • Cooling and Use: Once a clear solution is obtained, it can be cooled to the reaction temperature or used directly.

  • dot

    Caption: Workflow for dissolving the compound for MOF synthesis.

Protocol 2: Preparation of a Stock Solution for Screening

This protocol is designed for preparing a stock solution in DMSO, which is common for biological screening and other applications.

  • Preparation: Weigh this compound into a glass vial.

  • Solvent Addition: Add high-purity, anhydrous DMSO.

  • Vortexing: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication: Sonicate the vial for at least 30 minutes. The slight heating from the sonicator can aid dissolution.

  • Gentle Heating: If solids persist, warm the solution to 40-50 °C with intermittent vortexing until a clear solution is obtained.

  • Storage: Store the stock solution at room temperature, protected from light and moisture. Note that the compound may precipitate out at lower temperatures.

Protocol 3: Sample Preparation for NMR Spectroscopy

Due to the poor solubility, preparing a sample for NMR can be challenging. Deuterated DMSO (DMSO-d6) is the recommended solvent.

  • Sample Amount: Use a slightly larger amount of the compound than for highly soluble substances (e.g., 10-15 mg).

  • Solvent: Add approximately 0.7 mL of DMSO-d6 to the NMR tube containing the sample.

  • Dissolution:

    • Cap the NMR tube securely.

    • Vortex the tube for several minutes.

    • If necessary, gently warm the sample using a heat gun or a warm water bath. Be cautious not to heat excessively, as it can cause pressure buildup.

    • Sonication of the NMR tube (carefully supported in a beaker of water in the sonicator) can also be effective.

  • Analysis: Acquire the NMR spectrum promptly, especially if the compound has a tendency to precipitate over time. The characteristic carboxylic acid protons are expected to appear at a downfield chemical shift (>10 ppm).

  • dot

    NMR_Prep_Logic start Start NMR Sample Prep add_sample Add 10-15 mg of compound to NMR tube start->add_sample add_solvent Add ~0.7 mL DMSO-d6 add_sample->add_solvent dissolve Vortex Warm Gently Sonicate add_solvent->dissolve check_clarity Is the solution clear? dissolve->check_clarity acquire_spectrum Acquire NMR Spectrum check_clarity->acquire_spectrum Yes troubleshoot Re-attempt dissolution or filter if necessary check_clarity->troubleshoot No troubleshoot->dissolve

    Caption: Logical steps for NMR sample preparation.

References

optimizing reaction conditions for MOF-74 formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of MOF-74.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis and activation of MOF-74.

Q1: My MOF-74 synthesis resulted in a low yield. What are the potential causes and solutions?

A1: Low yields in MOF-74 synthesis can stem from several factors related to reaction conditions.

  • Suboptimal Solvent Ratios: The solvent composition is critical. For instance, in the synthesis of Mg-MOF-74, increasing the proportion of ethanol and water relative to dimethylformamide (DMF) can lead to a drop in yield, even though it may increase crystal size.[1]

  • Inappropriate Reaction Time: Synthesis times can vary significantly, from hours to several days.[1][2] Insufficient reaction time may lead to incomplete crystallization. Conversely, excessively long reaction times are not always beneficial and may promote the formation of more stable, but undesired, phases.

  • Precursor Concentration: The molar ratio of the metal salt and the organic linker is a key parameter.[2][3] Deviation from the optimal ratio can result in incomplete reaction and the formation of byproducts.

  • Temperature Fluctuations: Inconsistent or incorrect temperatures can negatively affect nucleation and crystal growth, leading to lower yields.

Solution Strategy:

  • Optimize Solvent Mixture: Systematically vary the ratios of your solvents (e.g., DMF, ethanol, water) to find the optimal balance for yield in your specific system.

  • Conduct a Time Study: Run the synthesis for different durations (e.g., 12, 24, 48, 72 hours) to identify the point of maximum yield without phase impurity formation.[4]

  • Verify Precursor Stoichiometry: Ensure accurate weighing and molar calculations of your metal salt and organic linker.

  • Ensure Temperature Stability: Calibrate your oven or heating block to maintain a consistent and accurate reaction temperature.

Q2: I am observing poor crystallinity or an amorphous product in my synthesis. How can I improve this?

A2: Poor crystallinity is often related to kinetics and thermodynamic factors during MOF formation.

  • Reaction Temperature: Temperature directly influences the reaction kinetics and thermodynamics. Temperatures that are too low may not provide sufficient energy to overcome the activation barrier for crystallization, resulting in an amorphous product. Conversely, very high temperatures can sometimes lead to the rapid formation of less-ordered materials or decomposition.

  • Solvent Choice: The coordinating nature of the solvent plays a significant role. Strongly coordinating solvents like DMF facilitate the formation of the desired porous structures.[2] The presence of water is also crucial in converting initial metal dimers into the stable one-dimensional chains characteristic of the MOF-74 structure.[2]

  • Post-Synthesis Handling: MOF-74 can be sensitive to moisture.[5][6] Exposure to humid air after synthesis but before proper activation can lead to framework decomposition and loss of crystallinity.

Solution Strategy:

  • Adjust Synthesis Temperature: For solvothermal methods, typical temperatures range from 100-120°C.[2][7] If you are getting an amorphous product, a modest increase in temperature might promote crystallinity.

  • Control Water Content: Ensure the appropriate amount of water is present in your solvent system. The DMF/water/ethanol system is commonly used to achieve good crystallinity.[1]

  • Handle with Care: After synthesis and washing, minimize the exposure of the material to ambient air. Store it under an inert atmosphere or proceed to activation promptly.

Q3: How can I control the crystal size and morphology of my MOF-74 product?

A3: Controlling crystal size is essential for applications like thin-film fabrication and membrane production.

  • Solvent Composition: This is a primary tool for tuning crystal size. For Mg-MOF-74, using only DMF as the solvent tends to produce nano-scale crystals.[1] Increasing the relative amounts of water and ethanol in a DMF/water/ethanol system leads to the formation of larger crystals.[1]

  • Modulators: The addition of modulating agents, such as sodium acetate (NaAc), can influence crystal nucleation and growth, often leading to smaller crystal sizes. The introduction of NaAc into the precursor solution for Mg-MOF-74 was found to decrease crystal size and crystallinity.[8]

  • Reactant Concentration: Higher concentrations of precursors can lead to faster nucleation and the formation of smaller crystals.

Solution Strategy:

  • Systematically Vary Solvent Ratios: To obtain larger crystals, incrementally increase the volume percentage of ethanol and/or water in your DMF-based solvent system. For smaller, nano-sized crystals, reduce or eliminate these co-solvents.[1]

  • Experiment with Modulators: Introduce a modulator like sodium acetate to the reaction mixture. Perform a concentration screening to find the optimal amount that yields the desired crystal size without excessively compromising crystallinity.[8]

  • Adjust Precursor Concentration: Lowering the overall concentration of the metal salt and linker in the solution can sometimes promote the growth of larger, higher-quality crystals by favoring crystal growth over nucleation.

Q4: My characterization shows a different MOF isomer (e.g., UTSA-74) instead of MOF-74. Why did this happen?

A4: The Zn²⁺/dobdc⁴⁻ system is known for its supramolecular isomerism, where different framework topologies can form under slightly different conditions.[2]

  • Solvent System: The choice of solvent is a determining factor. For example, using DMSO can favor the formation of UTSA-74, which is built from discrete secondary building units (SBUs), unlike the helical chains in MOF-74.[2] While UTSA-74 can also be synthesized in a DMF/H₂O mixture, the presence of other components can direct the outcome.[2]

  • Additives/Modulators: The presence of additives, such as Cinchona alkaloids, has been shown to control the formation of different isomers.[2]

  • Thermodynamics: The MOF-74 phase is generally considered thermodynamically more stable than isomers like UTSA-74. The conversion of UTSA-74 to MOF-74 can occur at the crystal surface, indicating that reaction conditions might initially favor a kinetic product that later transforms.[2]

Solution Strategy:

  • Review Your Solvent System: Ensure you are using the correct solvent system reported for the desired MOF-74 isomer. For standard MOF-74, a DMF/water/ethanol mixture is a common choice.[1]

  • Check for Contaminants: Unintended additives or impurities in the reagents could be acting as modulators, directing the synthesis toward an alternative isomer.

  • Increase Reaction Time/Temperature: Since MOF-74 is often the thermodynamically favored product, increasing the reaction time or temperature may promote the conversion of any initially formed metastable isomers into the desired MOF-74 structure.[2]

Q5: My MOF-74 sample has low porosity and poor gas adsorption performance after synthesis. What went wrong during activation?

A5: Activation is a critical post-synthesis step to clear the MOF pores of solvent molecules and expose the active metal sites.[3] Improper activation is a common cause of poor performance.

  • Incomplete Solvent Removal: If the activation temperature is too low or the time is too short, residual solvent molecules will remain in the pores, blocking access for gas molecules.[3]

  • Framework Collapse: Over-activation, i.e., using excessively high temperatures, can lead to the thermal decomposition or collapse of the MOF structure, resulting in a loss of porosity.[3]

  • Insufficient Vacuum: A high-quality vacuum is necessary to effectively remove the solvent molecules from the pores during heating.

Solution Strategy:

  • Follow a Standard Protocol: A common activation procedure for MOF-74 involves heating the sample under a dynamic vacuum. For Mg-MOF-74, temperatures around 100-120°C for 12-24 hours are often recommended.[3]

  • Use a Stepwise Heating Ramp: To avoid sudden solvent release that could damage the framework, gradually ramp the temperature to the final activation temperature.

  • Ensure High Vacuum: Use a high-vacuum line (e.g., Schlenk line) or a vacuum oven capable of reaching low pressures to facilitate complete solvent removal.

  • Characterize Before and After: Perform powder X-ray diffraction (PXRD) before and after activation to confirm that the framework integrity is maintained. Use thermogravimetric analysis (TGA) to confirm the removal of solvent molecules.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different synthesis parameters affect the properties of MOF-74.

Table 1: Effect of Solvent Ratio on Mg-MOF-74 Crystal and Film Formation

Sample ID Solvent Ratio (DMF:Water:Ethanol) Synthesis Time (h) Resulting Crystal/Film Thickness Reference
F1 Pure DMF - Nano-scale crystals, no film formation [1]
F2 16:2:2 2.5 - 6 1-2 µm films [1]

| F3 | 12:4:4 | 2.5 - 6 | 10-20 µm films |[1] |

Table 2: Effect of Synthesis Method and Time on Ni-MOF-74 Formation

Synthesis Method Solvent System Temperature (°C) Time (h) Key Outcome Reference
Conventional Synthesis Tetrahydrofuran-Water 110 72 Forms crystalline Ni-MOF-74 [4]
Dry-Gel Conversion Tetrahydrofuran-Water 110 12 Forms Ni-MOF-74 with similar performance [4]

| Dry-Gel Conversion | Tetrahydrofuran-Water | 110 | 24 | Best performance characteristics observed |[4] |

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of Mg-MOF-74 Crystals

This protocol is adapted from literature procedures for synthesizing Mg-MOF-74 powder.[1]

  • Ligand Solution Preparation: Dissolve 0.40 g of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in 10 mL of N,N-dimethylformamide (DMF) in a beaker using a magnetic stirrer until fully dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, completely dissolve 1.18 g of magnesium acetate tetrahydrate in a 10 mL solvent mixture. For example, to target larger crystals, use a mixture of DMF, deionized water, and ethanol with a volume ratio of 12:4:4.

  • Mixing: Add the ligand solution to the metal salt solution while stirring.

  • Reaction: Transfer the final mixture to a 20 mL Teflon-lined stainless-steel autoclave or a sealed Pyrex tube.[2] Place the vessel in a preheated oven at 120°C for 48 hours.[2]

  • Cooling and Collection: After the reaction time, allow the vessel to cool down to room temperature naturally.

  • Washing: Filter the solid crystalline product and wash it thoroughly three times with fresh synthesis solvent (e.g., DMF) to remove unreacted precursors. Subsequently, wash multiple times with a volatile solvent like methanol to exchange the high-boiling-point DMF.

  • Drying: Dry the washed product under vacuum at room temperature before proceeding to activation.

Protocol 2: Activation of MOF-74

This is a crucial step to ensure high porosity.[3]

  • Sample Loading: Place the solvent-exchanged and dried MOF-74 powder in a suitable sample tube (e.g., a Schlenk tube or a specific sample tube for a gas adsorption analyzer).

  • Evacuation: Connect the sample tube to a high-vacuum line.

  • Heating: While under dynamic vacuum, place the sample in a heating mantle or oven.

  • Temperature Program: Slowly increase the temperature to 120°C and hold for 12-24 hours. This temperature and time are typical but may need optimization depending on the specific metal variant of MOF-74.[3]

  • Cooling: After the designated time, turn off the heating and allow the sample to cool to room temperature while still under vacuum.

  • Backfilling and Storage: Once cooled, backfill the sample tube with an inert gas (e.g., N₂ or Ar). The sample is now activated and should be stored under an inert atmosphere to prevent re-adsorption of atmospheric moisture.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in MOF-74 synthesis.

MOF74_Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Product Work-up cluster_activation 4. Activation p1 Dissolve Metal Salt (e.g., Mg(OAc)₂) in Solvent Mixture (DMF/H₂O/EtOH) r1 Combine Solutions p1->r1 p2 Dissolve Linker (H₄DOBDC) in DMF p2->r1 r2 Heat in Autoclave (e.g., 120°C, 48h) r1->r2 w1 Cool to RT r2->w1 w2 Filter Product w1->w2 w3 Wash with DMF w2->w3 w4 Solvent Exchange with Methanol w3->w4 a1 Heat under High Vacuum (e.g., 120°C, 12-24h) w4->a1 a2 Cool under Vacuum a1->a2 fp Activated MOF-74 a2->fp

Caption: General workflow for the synthesis and activation of MOF-74.

MOF74_Troubleshooting start Synthesis Issue? p1 Low Yield start->p1 p2 Poor Crystallinity start->p2 p3 Incorrect Crystal Size start->p3 c1a Suboptimal Solvent Ratio p1->c1a Cause c1b Incorrect Time / Temp p1->c1b Cause c2a Low Temperature p2->c2a Cause c2b Moisture Exposure p2->c2b Cause c3a Wrong Solvent Mix p3->c3a Cause c3b Modulator Issue p3->c3b Cause s1a Vary Solvent Ratios (e.g., DMF/H₂O/EtOH) c1a->s1a Solution s1b Optimize Time & Temp c1b->s1b Solution s2a Increase Temperature (e.g., to 120°C) c2a->s2a Solution s2b Handle under Inert Conditions c2b->s2b Solution s3a Adjust Co-solvents (↑ H₂O/EtOH for larger crystals) c3a->s3a Solution s3b Add/Remove Modulator (e.g., NaAc) c3b->s3b Solution

Caption: Troubleshooting decision tree for common MOF-74 synthesis issues.

References

how to prevent interpenetration in MOFs with long linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with interpenetration in Metal-Organic Frameworks (MOFs), particularly those synthesized with long organic linkers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is interpenetration in MOFs and why is it common with long linkers?

A1: Interpenetration in Metal-Organic Frameworks refers to the growth of two or more independent framework lattices that are entangled with one another without any covalent bonds between them.[1] The use of elongated organic linkers is a common strategy to create MOFs with large pores. However, these long linkers often lead to frameworks with large, empty void spaces that can make the structure unstable.[2] To enhance stability, the framework may self-assemble to form multiple interpenetrating networks that fill the void space, thereby increasing the overall density and stability of the crystal structure.[2][3]

Q2: What are the primary consequences of framework interpenetration?

A2: Interpenetration has significant effects on the properties of a MOF:

  • Reduced Porosity: The most common consequence is a reduction in the accessible pore size and total pore volume, which can be detrimental for applications like gas storage that rely on high surface areas.[1][4]

  • Enhanced Stability: Interpenetrated frameworks often exhibit higher thermal and mechanical stability due to the filling of void spaces and the creation of repulsive forces that prevent collapse.[3]

  • Modified Sorption Properties: While porosity might be reduced, interpenetration can create smaller, more selective pores, which can be advantageous for specific gas separations.[5][6] Some interpenetrated MOFs show unique gas sorption behaviors, such as dramatic steps in CO2 adsorption isotherms.[3]

  • Functional Applications: The modulation of pore size through interpenetration has proven useful for the selective separation of gases and can endow MOFs with structural flexibility.[2][5]

Q3: What are the main strategies to prevent or control interpenetration?

A3: Several synthetic strategies can be employed to control the degree of interpenetration (DOI). These can be broadly categorized as:

  • Ligand Design: Modifying the organic linker to introduce steric hindrance is a primary method. Attaching bulky side groups to the linker can physically block the space needed for a second network to form.[4][7] Additionally, using linkers with specific conformations that are energetically unfavorable to twisting can prevent the geometry required for interpenetration.[8][9]

  • Modification of Synthesis Conditions: Key reaction parameters can be tuned to favor non-interpenetrated products. These include temperature, reactant concentration, and the choice of solvent.[2][5]

  • Use of Templates or Modulators: Introducing molecules that can direct the growth of the framework can prevent interpenetration. Solvents with larger molecular sizes can act as templates, occupying the pore space and preventing a second network from forming.[3] Coordination modulators, which are monotopic ligands that compete with the primary linker, can also control crystal growth and influence the final structure.[8][10]

Section 2: Troubleshooting Guide

Q: My synthesis with a long linker resulted in a highly interpenetrated MOF. What steps can I take to achieve a non-interpenetrated version?

A: Obtaining an interpenetrated framework is a common challenge when targeting large-pore MOFs. The following workflow outlines a systematic approach to troubleshoot this issue. Start with the simplest modifications (synthesis conditions) before moving to more complex changes (ligand re-design).

Troubleshooting_Interpenetration start Problem: Interpenetrated MOF Obtained strategy1 Adjust Synthesis Conditions (Easiest to Implement) start->strategy1 Start Here strategy2 Introduce Modulators or Templates start->strategy2 strategy3 Modify Organic Linker (Requires Resynthesis of Ligand) start->strategy3 cond1 Decrease Reactant Concentration strategy1->cond1 cond2 Lower Synthesis Temperature strategy1->cond2 cond3 Change Solvent System strategy1->cond3 mod1 Add a Coordination Modulator (e.g., Monocarboxylic Acid) strategy2->mod1 mod2 Use a Bulkier Solvent (Template Effect) strategy2->mod2 lig1 Introduce Bulky Functional Groups strategy3->lig1 lig2 Increase Linker Rigidity to Control Conformation strategy3->lig2 outcome Synthesize and Characterize New Product (e.g., PXRD) cond1->outcome cond2->outcome cond3->outcome mod1->outcome mod2->outcome lig1->outcome lig2->outcome

Caption: Troubleshooting workflow for preventing MOF interpenetration.

Troubleshooting Steps in Detail:
  • Decrease Reactant Concentration: More dilute reaction solutions are often prone to affording non-interpenetrated MOFs.[3] Reducing the concentration of your metal salt and organic linker can slow down crystal growth, giving the system more time to reach a thermodynamically stable, non-interpenetrated phase.

  • Lower the Synthesis Temperature: Higher temperatures generally increase reaction kinetics, which can favor the formation of interpenetrated MOFs.[2] Try reducing the solvothermal reaction temperature to see if it influences the degree of interpenetration.

  • Change the Solvent System: Solvents can act as templates during MOF growth.[3] Using a solvent with a larger molecular size (e.g., switching from N,N-dimethylformamide (DMF) to N,N-diethylformamide (DEF)) can physically block the pores and prevent a second framework from forming inside the first.[3][11]

  • Introduce a Coordination Modulator: The addition of a competing monotopic ligand, such as a simple monocarboxylic acid (e.g., formic acid, acetic acid), is a powerful technique known as coordination modulation.[8][12] The modulator competes with the linker for coordination to the metal centers, which can slow down and control crystal growth, often leading to more crystalline, non-interpenetrated products.[10][12]

  • Modify the Organic Linker: If the above methods fail, a redesign of the organic linker may be necessary.

    • Add Bulky Groups: Incorporating bulky functional groups (e.g., methyl, tert-butyl, or phenyl groups) onto the linker backbone can create steric hindrance that prevents the formation of a second, entangled network.[7][13]

    • Control Linker Conformation: The ability of a linker to twist or bend can be crucial for enabling interpenetration. Designing a more rigid linker or one whose conformation disfavors the geometry required for π-stacking between networks can effectively "turn off" interpenetration.[8][9]

Section 3: Key Experimental Protocols

Protocol 1: General Solvothermal Synthesis for a Non-Interpenetrated MOF

This protocol provides a baseline methodology. The parameters in bold are key variables to adjust when troubleshooting interpenetration.

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in 10 mL of solvent (e.g., N,N-diethylformamide, DEF).

    • In a separate vial, dissolve the long-chain organic linker (e.g., a dicarboxylic acid, 0.1 mmol) in 10 mL of the same solvent . Sonication may be required to achieve full dissolution.

  • Reaction Assembly:

    • Combine the two solutions into a single 20 mL scintillation vial.

    • Cap the vial tightly.

  • Crystallization:

    • Place the vial in a pre-heated isothermal oven at a synthesis temperature of 80°C . Higher temperatures often lead to interpenetration.[2]

    • Allow the reaction to proceed for 24-72 hours .

  • Product Isolation and Activation:

    • Remove the vial from the oven and allow it to cool slowly to room temperature.

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals by immersing them in a fresh solvent (e.g., DMF, 3 x 10 mL) over 24 hours to remove unreacted starting materials.

    • Activate the sample by exchanging the solvent with a more volatile one (e.g., ethanol or acetone) and then heating under a dynamic vacuum to remove all guest molecules from the pores.

  • Characterization:

    • Analyze the product using Powder X-ray Diffraction (PXRD) to confirm its crystalline phase and compare it with simulated patterns for interpenetrated and non-interpenetrated structures.

Protocol 2: Coordination-Modulated Synthesis

This protocol introduces a modulator to control crystal growth and prevent interpenetration.[8][12]

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve the metal salt (e.g., Scandium Nitrate Hydrate, 0.05 mmol) in 5 mL of N,N-dimethylformamide (DMF).

    • Add the organic linker (e.g., biphenyl-4,4′-dicarboxylate, 0.05 mmol) to the solution.

    • Add the coordination modulator (e.g., acetic acid, 10-100 equivalents relative to the metal salt). The amount of modulator is a critical parameter to screen.

    • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Reaction Assembly & Crystallization:

    • Cap the vial tightly and place it in a pre-heated oven at 120°C for 24 hours.

  • Product Isolation and Characterization:

    • Follow steps 4 and 5 from Protocol 1 for product isolation, activation, and characterization. The morphology and crystallinity of the product may differ significantly from the unmodulated synthesis.[8]

Section 4: Data Summary

The choice of solvent and the addition of modulators are critical factors in controlling interpenetration. The table below summarizes examples from the literature.

MOF SystemLinker TypeCondition 1 (Solvent/Modulator)Outcome 1Condition 2 (Solvent/Modulator)Outcome 2Reference(s)
CMOFs (Chiral MOFs) with Zn4O SBUElongated dicarboxylatesDMFInterpenetratedDEFNon-interpenetrated[3]
Cu(II) paddlewheel with hfipbb linkerTetracarboxylateDMF or DEF (formamides)InterpenetratedDMA or DEA (acetamides)Non-interpenetrated[11][14]
Sc-based MOFbpdcNo modulatorInterpenetratedAcetic Acid (modulator)Non-interpenetrated[8]
Cu-paddlewheel MOF with tripodal ligandTricarboxylateEthanolNon-interpenetratedDioxane2-fold Interpenetrated[6]

SBU = Secondary Building Unit; DMF = N,N-dimethylformamide; DEF = N,N-diethylformamide; DMA = N,N-dimethylacetamide; DEA = N,N-diethylacetamide; bpdc = biphenyl-4,4'-dicarboxylate; hfipbb = 4,4'-(hexafluoroisopropylidene)bis(benzoate)

Section 5: Visualization of Control Strategies

The following diagram illustrates the conceptual relationships between different strategies employed to prevent interpenetration in MOFs.

Control_Strategies main Control of MOF Interpenetration s1 Ligand Design main->s1 s2 Synthesis Conditions main->s2 s3 Use of Additives main->s3 s1_1 Introduce Steric Bulk (e.g., Bulky side groups) s1->s1_1 s1_2 Control Linker Conformation (e.g., Increase rigidity) s1->s1_2 s2_1 Lower Temperature s2->s2_1 s2_2 Lower Concentration s2->s2_2 s2_3 Vary Reaction Time s2->s2_3 s3_1 Coordination Modulators (e.g., Monocarboxylic acids) s3->s3_1 s3_2 Solvent as Template (e.g., Use of bulky solvents) s3->s3_2 outcome Non-Interpenetrated MOF s1_1->outcome s1_2->outcome s2_1->outcome s2_2->outcome s2_3->outcome s3_1->outcome s3_2->outcome

Caption: Key strategies and approaches to control and prevent interpenetration.

References

Technical Support Center: Troubleshooting Crystallinity in Terphenyl-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor crystallinity in the synthesis of terphenyl-based Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity. What are the primary causes?

A1: Poor crystallinity in terphenyl-based MOFs typically arises from suboptimal synthesis conditions. The most common factors include:

  • Rapid Nucleation and Crystal Growth: If the reaction proceeds too quickly, it can lead to the formation of many small, disordered crystals instead of larger, well-defined ones.

  • Inappropriate Solvent System: The polarity and coordinating ability of the solvent play a crucial role in the solubility of the metal salt and organic linker, as well as in the modulation of the crystallization process. An unsuitable solvent can lead to amorphous precipitates.

  • Incorrect Temperature or Reaction Time: Both temperature and time significantly influence the kinetics of MOF formation. Suboptimal values can either prevent crystal growth or lead to the dissolution or degradation of the crystalline product.

  • Suboptimal Reagent Concentrations: The molar ratio of metal precursor to organic linker, as well as the overall concentration of reagents, can impact the nucleation rate and crystal growth.

  • Presence of Impurities: Impurities in the reagents or solvent can interfere with the crystallization process.

  • Ineffective Modulation: Modulators, such as monocarboxylic acids, are often used to control the nucleation and growth of MOFs. The type and concentration of the modulator are critical for achieving high crystallinity.

Q2: How can I improve the crystallinity of my terphenyl-based MOF?

A2: Improving crystallinity involves carefully optimizing the synthesis parameters. Key strategies include:

  • Adjusting the Reaction Temperature: Lowering the temperature can slow down the reaction rate, promoting the growth of larger, more ordered crystals. Conversely, for some systems, a higher temperature may be necessary to overcome kinetic barriers to crystallization.

  • Varying the Reaction Time: Increasing the reaction time can allow for the slow growth of larger crystals and the healing of defects.[1] However, excessively long reaction times can sometimes lead to the formation of more stable, but less crystalline, phases.

  • Optimizing the Solvent System: Experiment with different solvents or solvent mixtures to find a system that provides appropriate solubility for the precursors and modulates the reaction rate effectively. For instance, using a co-solvent can sometimes improve crystallinity.

  • Modifying Reagent Concentrations: Systematically vary the metal-to-linker ratio and the overall concentration of the reactants to find the optimal conditions for crystal growth.

  • Utilizing Modulators: Introduce or vary the concentration of a modulator (e.g., benzoic acid, acetic acid) to control the nucleation rate. Modulators compete with the linker for coordination to the metal centers, which can slow down the formation of the framework and lead to more crystalline materials.[2]

  • Post-Synthetic Treatment: In some cases, a post-synthetic solvothermal treatment can improve the crystallinity of the as-synthesized material.

Q3: What is the role of a modulator in the synthesis of terphenyl-based MOFs?

A3: A modulator is a compound, typically a monocarboxylic acid, that is added to the synthesis mixture to control the nucleation and crystal growth of the MOF. It competes with the multitopic carboxylate linker for coordination to the metal clusters. This competitive binding slows down the overall reaction rate, reducing the number of nucleation events and promoting the growth of larger, more crystalline particles with fewer defects. The choice of modulator and its concentration are critical parameters that need to be optimized for each specific MOF system.

Q4: Can the choice of metal precursor affect the crystallinity of my terphenyl-based MOF?

A4: Yes, the choice of metal precursor can have a significant impact on the crystallinity. Different metal salts (e.g., nitrates, chlorides, acetates) have different solubilities and dissociation behaviors in a given solvent. These differences can affect the concentration of free metal ions in solution and, consequently, the kinetics of MOF formation. It is often beneficial to screen different metal precursors to identify the one that yields the highest crystallinity for a specific terphenyl-based MOF.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the synthesis of terphenyl-based MOFs, with a focus on improving crystallinity.

Issue 1: Amorphous Product or Very Broad PXRD Peaks

This is often the result of a reaction that is proceeding too quickly, leading to rapid precipitation of a disordered material.

Parameter Potential Problem Suggested Solution
Temperature Too high, causing excessively fast nucleation.Decrease the reaction temperature in increments of 10-20 °C.
Concentration Reagent concentrations are too high, leading to rapid precipitation.Decrease the concentration of both the metal precursor and the terphenyl linker.
Solvent Solvent does not adequately solubilize precursors or fails to moderate the reaction.Try a different solvent with a different polarity or coordinating ability. Consider using a co-solvent system (e.g., DMF/ethanol).
Modulator Absence of a modulator or insufficient concentration to control nucleation.Introduce a modulator (e.g., benzoic acid) or increase its concentration.
Issue 2: Crystalline Product with Broadened PXRD Peaks (Poor to Moderate Crystallinity)

This indicates that while crystallization is occurring, the conditions are not optimal for the growth of large, well-ordered crystals.

Parameter Potential Problem Suggested Solution
Reaction Time Insufficient time for crystal growth and defect annealing.Increase the reaction time in increments of 12-24 hours.[1]
Temperature Temperature may be slightly too high or too low, affecting the balance between nucleation and growth.Systematically vary the temperature around the initial setpoint.
Modulator Concentration The concentration of the modulator may not be optimal.Screen a range of modulator concentrations to find the optimal ratio relative to the linker.
Stirring Lack of or inadequate stirring can lead to inhomogeneous concentration gradients.Introduce gentle stirring to the reaction mixture.

Experimental Protocols

General Solvothermal Synthesis Protocol for a Crystalline Terphenyl-Based MOF (UiO-Type)

This protocol is a general starting point and may require optimization for specific terphenyl linkers and metal precursors.

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • p-Terphenyl-4,4''-dicarboxylic acid (H₂TPDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (Modulator)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.05 mmol) and benzoic acid (e.g., 10 equivalents relative to ZrCl₄) in 10 mL of DMF.

  • Add H₂TPDC (e.g., 0.05 mmol) to the solution.

  • Cap the vial tightly and sonicate for 10-15 minutes to ensure all solids are dissolved.

  • Place the vial in a preheated oven at 120 °C for 24-48 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or acetone (3 x 10 mL) to remove unreacted precursors and residual DMF.

  • Dry the product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF.

Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and assess the crystallinity. Sharper, more intense peaks indicate higher crystallinity.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and confirm the removal of solvent molecules after activation.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and porosity of the activated MOF.

Data Presentation

The following tables summarize the impact of key synthesis parameters on the crystallinity of MOFs, with data adapted from the literature.

Table 1: Effect of Synthesis Temperature and Time on UiO-66 Crystallinity [3]

Temperature (°C)Reaction TimeObserved Crystallinity
805-10 daysCrystalline product
1002 daysCrystalline product
12024 hoursHighly crystalline product

Table 2: Effect of Modulator (Acetic Acid) on UiO-66(Zr) Properties

Modulator (Acetic Acid) EquivalentsCrystallite Size (nm)BET Surface Area (m²/g)
0~50~1000
20~100~1200
100~200~1400

Note: This data is illustrative and based on general trends reported for UiO-type MOFs.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor crystallinity in terphenyl-based MOF synthesis.

TroubleshootingWorkflow start Start: Poor Crystallinity (Broad PXRD Peaks) d1 Is the reaction proceeding too quickly? start->d1 end_good Success: High Crystallinity end_moderate Moderate Crystallinity: Further Optimization May Be Needed d2 Is the reaction time and temperature optimized? d1->d2 No a1 Decrease Temperature & Decrease Concentration d1->a1 Yes d3 Is a modulator being used effectively? d2->d3 Yes a2 Systematically Vary Temperature & Time d2->a2 No d4 Is the solvent system appropriate? d3->d4 Yes a3 Introduce or Vary Modulator Concentration d3->a3 No a4 Screen Different Solvents or Co-solvent Systems d4->a4 No a5 Check Reagent Purity d4->a5 Yes a1->end_good If successful a1->d2 a2->end_good If successful a2->d3 a3->end_good If successful a3->d4 a4->end_good If successful a4->a5 a5->end_moderate

Caption: Troubleshooting workflow for improving MOF crystallinity.

This technical support guide provides a starting point for addressing challenges related to the crystallinity of terphenyl-based MOFs. Successful synthesis often requires a systematic and iterative approach to optimization.

References

Technical Support Center: Stability of Terphenyl Dicarboxylic Acid Under Solvothermal Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing terphenyl dicarboxylic acids in solvothermal synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability of the ligand during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of p-terphenyl-4,4''-dicarboxylic acid?

Q2: What are the primary decomposition pathways for terphenyl dicarboxylic acid under solvothermal conditions?

A2: The most probable decomposition pathway for terphenyl dicarboxylic acid under high-temperature solvothermal conditions is decarboxylation. This process involves the loss of one or both carboxylic acid groups as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction can be influenced by temperature, pressure, and the presence of catalysts.

Q3: How does the choice of solvent affect the stability and solubility of terphenyl dicarboxylic acid?

A3: The choice of solvent is critical for both the stability and solubility of terphenyl dicarboxylic acid.

  • Solubility: Terphenyl dicarboxylic acids have limited solubility in many common solvents due to their rigid and extended aromatic structure. Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are commonly used to achieve sufficient solubility for solvothermal synthesis.[3] In some cases, a mixture of solvents may be necessary to dissolve both the ligand and the metal salt.

  • Stability: The solvent can also impact the thermal stability of the ligand. While specific data for terphenyl dicarboxylic acid is limited, studies on other organic molecules have shown that solvents can influence decomposition pathways and rates at elevated temperatures. High-boiling point solvents like DMF can themselves decompose at higher temperatures, potentially leading to side reactions.

Q4: What is the role of modulators in the solvothermal synthesis of MOFs with terphenyl dicarboxylic acid?

A4: Modulators, typically monofunctional carboxylic acids like acetic acid or benzoic acid, are often added to the reaction mixture to control the nucleation and growth of MOF crystals. They compete with the dicarboxylic acid linker for coordination to the metal centers. This competitive binding can slow down the reaction rate, leading to the formation of larger, more crystalline, and less defective MOF particles. The choice and concentration of the modulator can significantly impact the final product's quality.

Troubleshooting Guides

This section addresses specific issues you may encounter during your solvothermal experiments with terphenyl dicarboxylic acid.

Issue Potential Cause Troubleshooting Steps
Low Yield of Crystalline Product Incomplete dissolution of the terphenyl dicarboxylic acid ligand. The bulky and rigid nature of the ligand can lead to poor solubility in the reaction solvent.- Increase the reaction temperature to improve solubility, but be mindful of potential ligand decomposition at excessively high temperatures.- Use a co-solvent system to enhance the solubility of the ligand.- Consider using a more polar, higher-boiling point solvent like NMP or DMAc.- If solubility remains an issue, solvent-assisted linker exchange (SALE) can be a useful technique.[4] In this method, a more soluble linker is first used to form a template MOF, which is then soaked in a solution of the desired, less soluble terphenyl dicarboxylic acid to exchange the linkers.
Suboptimal reaction conditions. The temperature, reaction time, and reactant concentrations may not be ideal for nucleation and crystal growth.- Systematically vary the solvothermal reaction temperature and time to find the optimal conditions for your specific system.- Adjust the molar ratio of the metal salt to the ligand.
Formation of Amorphous Precipitate or Poor Crystallinity Reaction is proceeding too quickly. Rapid precipitation can lead to the formation of amorphous material or poorly crystalline products.- Introduce a modulator (e.g., acetic acid, benzoic acid) to the reaction mixture. The modulator will compete with the terphenyl dicarboxylic acid for coordination to the metal ions, slowing down the reaction rate and promoting the growth of well-defined crystals.- Lower the reaction temperature to decrease the rate of nucleation and crystal growth.
Incorrect pH of the reaction mixture. The pH can influence the deprotonation of the carboxylic acid groups and the coordination to the metal center.- While not extensively documented for the free ligand, the pH of the synthesis solution is a critical parameter in MOF formation.[5] Experiment with small additions of an acid or base to adjust the pH and observe the effect on crystallinity.
Evidence of Ligand Decomposition (e.g., discoloration, unexpected byproducts) Excessive reaction temperature. Although generally thermally stable, terphenyl dicarboxylic acid can undergo decarboxylation at very high temperatures.- Lower the solvothermal reaction temperature. If a high temperature is required for crystal formation, consider reducing the reaction time.- Perform a thermogravimetric analysis (TGA) of your terphenyl dicarboxylic acid to determine its decomposition temperature under your experimental atmosphere.
Reactive solvent or impurities. The solvent may be decomposing at the reaction temperature, or impurities in the starting materials could be causing side reactions.- Use high-purity, anhydrous solvents. If using DMF, be aware that it can decompose at elevated temperatures to form dimethylamine and carbon monoxide, which could potentially react with your starting materials.- Ensure the purity of your terphenyl dicarboxylic acid and metal salt.

Experimental Protocols

Below is a generalized experimental protocol for the solvothermal synthesis of a Metal-Organic Framework using p-terphenyl-4,4''-dicarboxylic acid and a zirconium-based metal source. This should be considered a starting point and may require optimization for specific applications.

Synthesis of a Zr-based MOF with p-terphenyl-4,4''-dicarboxylic acid

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • p-Terphenyl-4,4''-dicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., acetic acid or benzoic acid)

Procedure:

  • In a Teflon-lined autoclave, dissolve the desired amount of p-terphenyl-4,4''-dicarboxylic acid in DMF. Sonication may be required to aid dissolution.

  • In a separate vial, dissolve ZrCl₄ in DMF.

  • Add the ZrCl₄ solution to the ligand solution with stirring.

  • Add the modulator to the reaction mixture. The amount of modulator will need to be optimized, but a starting point is often a molar excess relative to the metal salt.

  • Seal the autoclave and place it in a preheated oven.

  • Heat the reaction mixture at a specific temperature (e.g., 120-150°C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF to remove any unreacted starting materials.

  • Exchange the DMF solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals.

  • Dry the final product under vacuum to remove the solvent.

Note: This is a general procedure. The specific molar ratios of reactants, choice and amount of modulator, reaction temperature, and time will need to be optimized for the desired product.

Visualizations

Experimental Workflow for Solvothermal MOF Synthesis

experimental_workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation ligand Dissolve Terphenyl Dicarboxylic Acid in DMF mix Mix Ligand and Metal Solutions ligand->mix metal Dissolve Metal Salt in DMF metal->mix add_modulator Add Modulator mix->add_modulator heat Heat in Autoclave (e.g., 120-150°C) add_modulator->heat cool Cool to Room Temperature heat->cool filter Filter/Centrifuge cool->filter wash Wash with DMF filter->wash exchange Solvent Exchange (e.g., Ethanol) wash->exchange dry Dry under Vacuum exchange->dry product Final MOF Product dry->product

Caption: A typical workflow for the solvothermal synthesis of a MOF.

Troubleshooting Logic for Low Crystallinity

troubleshooting_crystallinity start Low Crystallinity/ Amorphous Product cause1 Rapid Reaction Rate start->cause1 cause2 Poor Ligand Solubility start->cause2 cause3 Suboptimal Temperature start->cause3 solution1a Add Modulator (e.g., Acetic Acid) cause1->solution1a solution1b Lower Reaction Temperature cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Use Co-solvent cause2->solution2b solution3 Optimize Temperature and Time cause3->solution3

Caption: A troubleshooting guide for addressing low product crystallinity.

References

Technical Support Center: Purification of Functionalized [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of functionalized [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid derivatives. This guide provides answers to frequently asked questions and detailed troubleshooting for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying functionalized this compound derivatives?

A1: The most prevalent purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods often depends on the nature of the impurities, the scale of the purification, and the physical properties of the specific derivative. For compounds that are crystalline and have significantly different solubility profiles from their impurities at different temperatures, recrystallization is often a highly effective and scalable method. Column chromatography is more suitable for separating compounds with similar polarities and for smaller-scale purifications where high purity is essential.

Q2: How do different functional groups on the terphenyl backbone affect the choice of purification solvent?

A2: Functional groups significantly influence the polarity and solubility of the molecule.[1][2] Generally, polar functional groups such as amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups increase the compound's polarity, making it more soluble in polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[1][2] Conversely, nonpolar functional groups like alkyl or aryl chains decrease polarity, favoring less polar solvents. The principle of "like dissolves like" is a good starting point for solvent selection.[3]

Q3: My purified compound still shows the presence of a palladium catalyst. How can I remove it?

A3: Residual palladium from coupling reactions is a common impurity. Filtration through a pad of Celite® is a simple and often effective method for removing heterogeneous palladium catalysts.[4][5] For soluble palladium species, specialized techniques such as treatment with activated carbon, the use of metal scavengers (e.g., thiol-functionalized silica), or precipitation by adding an anti-solvent may be necessary.[6]

Q4: I am observing significant product loss during purification. What are the likely causes?

A4: Product loss can occur at several stages. During recrystallization, using an excessive amount of solvent or washing the crystals with a solvent in which the product is partially soluble can lead to significant losses. In column chromatography, improper solvent system selection can lead to co-elution of the product with impurities or irreversible adsorption of the product onto the stationary phase. Careful optimization of solvent volumes and compositions is crucial to maximize yield.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of functionalized this compound derivatives.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound's polarity.Select a more suitable solvent or solvent mixture. For highly polar compounds, consider solvents like DMF or DMSO. For less polar derivatives, aromatic hydrocarbons or ethers may be more effective.
The compound "oils out" instead of crystallizing. The cooling rate is too fast. The boiling point of the solvent is higher than the melting point of the compound. High concentration of impurities.Allow the solution to cool more slowly by insulating the flask. Use a solvent with a lower boiling point. Consider a preliminary purification step like a solvent wash to reduce the impurity load.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the cold solvent.Evaporate some of the solvent to increase the concentration and induce crystallization. If the compound remains soluble, consider using a solvent/anti-solvent system. Add a seed crystal of the pure compound to initiate crystallization.
The recovered crystals are still impure. Impurities co-crystallized with the product. Inefficient removal of the mother liquor.Ensure slow cooling to allow for selective crystallization. Wash the crystals with a small amount of ice-cold, fresh solvent to remove adhering mother liquor. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
The compound does not move from the baseline (Rf = 0). The eluent is not polar enough to move the highly polar dicarboxylic acid.Increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol or a few drops of acetic or formic acid to the eluent can help.[7]
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane or toluene).
Poor separation of the desired compound from impurities (streaking or overlapping bands). The chosen solvent system does not provide adequate resolution. The column was not packed properly. The column was overloaded with the sample.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that gives good separation. Ensure the column is packed uniformly without any air bubbles or cracks. Reduce the amount of crude material loaded onto the column.
The compound appears to be degrading on the silica gel. The silica gel is too acidic for the compound.Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of a base like triethylamine (for basic compounds) or by using a neutral stationary phase like alumina.

Data Presentation

Table 1: Solubility of Functionalized [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acids

The following table provides a general guide to the expected solubility of terphenyl dicarboxylic acids with different functional groups in common laboratory solvents. Solubility is categorized as High (H), Medium (M), Low (L), or Insoluble (I). This is a qualitative guide and experimental verification is recommended.

Functional Group Hexane Toluene Ethyl Acetate Methanol DMF DMSO
Unsubstituted ILLMHH
-NO₂ (Nitro) ILMMHH
-NH₂ (Amino) ILMHHH
-OCH₃ (Methoxy) LMMMHH
-C(CH₃)₃ (tert-Butyl) MHMLMM

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent and heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is suitable. If the solid is soluble at room temperature, the solvent is not suitable. If the solid is insoluble even when heated, the solvent is not suitable. A solvent pair (a solvent in which the compound is soluble and a miscible solvent in which it is insoluble) can also be used.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: General Procedure for Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good separation of the desired compound from impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4. For dicarboxylic acids, adding a small amount of acetic or formic acid to the eluent can improve the spot shape and separation.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for compounds with low solubility, dry-loading (adsorbing the compound onto a small amount of silica gel) is recommended. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Functionalized This compound dissolution Dissolution in Minimal Hot Solvent synthesis->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation analysis Purity Analysis (e.g., NMR, HPLC) isolation->analysis pure_product Pure Product analysis->pure_product

Caption: Workflow for the purification of functionalized this compound derivatives by recrystallization.

troubleshooting_flowchart start Impure Crystals After First Recrystallization check_cooling Was cooling slow and undisturbed? start->check_cooling check_washing Were crystals washed with ice-cold solvent? check_cooling->check_washing Yes redo_recrystallization Perform a second recrystallization with slower cooling. check_cooling->redo_recrystallization No rewash Wash crystals again with minimal ice-cold solvent. check_washing->rewash No check_purity Analyze Purity (TLC, NMR) check_washing->check_purity Yes redo_recrystallization->check_purity rewash->check_purity success Pure Product check_purity->success Pure failure Consider Column Chromatography check_purity->failure Impure

References

Technical Support Center: Characterization of Impurities in Commercial H2TPDC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in commercial 2,5-thiophenedicarboxylic acid (H2TPDC).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercially available H2TPDC?

A1: Commercial H2TPDC is typically synthesized from adipic acid and thionyl chloride.[1][2][3] Based on this synthesis route, potential impurities can include:

  • Residual Starting Materials: Adipic acid.

  • Incompletely Reacted Intermediates: Such as adipoyl chloride or chlorinated adipic acid species.

  • Byproducts from Cyclization: Including sulfur-containing impurities like sulfur monochloride which may be formed during the reaction.[1][2]

  • Polymeric and Colored Impurities: Formed through side reactions, often indicated by discoloration of the product. The use of activated carbon during purification suggests the presence of such impurities.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification.

Q2: My H2TPDC sample is off-white or yellowish. What could be the cause?

A2: A white to off-white or light yellow color is common for commercial H2TPDC.[3] However, a distinct yellow or brown color may indicate the presence of polymeric or other colored impurities. These can arise from side reactions during the high-temperature synthesis process.[4] Purification using activated carbon is a common method to remove these colored impurities.[1][2]

Q3: I see unexpected peaks in the 1H NMR spectrum of my H2TPDC sample. How can I identify them?

A3: Unexpected peaks in the 1H NMR spectrum can be attributed to residual solvents or process-related impurities. Refer to the table below for the expected chemical shift of H2TPDC and common NMR solvent impurities. If the peaks do not correspond to common solvents, they may be from starting materials or byproducts. For example, the presence of peaks in the aliphatic region could indicate residual adipic acid or related intermediates.

Q4: My HPLC chromatogram shows more than one peak. How can I identify the main peak and the impurities?

A4: In a typical HPLC analysis of H2TPDC, the largest peak corresponds to the H2TPDC molecule. Smaller peaks are indicative of impurities. The retention time of H2TPDC can be confirmed by running a certified reference standard. The identity of impurity peaks can be further investigated using techniques like LC-MS to obtain the mass-to-charge ratio of the eluted compounds.

Q5: What are the expected mass spectral adducts for H2TPDC in ESI-MS?

A5: In electrospray ionization mass spectrometry (ESI-MS), H2TPDC (m/z = 172.16 g/mol ) can form several common adducts in both positive and negative ionization modes.[5][6][7] Recognizing these adducts is crucial for correct mass spectral interpretation. Refer to the data tables below for a list of common adducts.

Troubleshooting Guides

Troubleshooting Unexpected NMR Peaks
Observed Issue Potential Cause Recommended Action
Broad singlet around 13 ppm Carboxylic acid protons of H2TPDC. The chemical shift can vary with concentration and solvent.This is the expected peak for the acidic protons of H2TPDC.
Singlet around 7.9 ppm Thiophene protons of H2TPDC.This is the expected peak for the thiophene ring protons.
Multiple peaks in the aliphatic region (1.5-2.5 ppm) Residual adipic acid or related aliphatic intermediates from the synthesis.Compare the spectrum with an NMR spectrum of adipic acid. Consider further purification of the H2TPDC sample if the impurity level is significant.
Peaks corresponding to common solvents (e.g., DMSO, acetone, etc.) Residual solvents from the purification process.Identify the solvent using a reference table of common NMR solvent impurities.[8][9][10][11][12] If the solvent is detrimental to your experiment, consider drying the sample under vacuum.
Other unexpected aromatic peaks Aromatic byproducts.These may be difficult to identify without further characterization. Consider techniques like 2D NMR or LC-MS for structural elucidation.
Troubleshooting HPLC Analysis
Observed Issue Potential Cause Recommended Action
Peak Tailing Secondary interactions between the polar carboxylic acid groups of H2TPDC and the stationary phase.Adjust the mobile phase pH to suppress the ionization of the carboxylic acids (e.g., add a small amount of a volatile acid like formic acid).[13] Ensure the column is in good condition.
Ghost Peaks Contaminants in the mobile phase or carryover from previous injections.Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Run a blank gradient to check for system contamination.[14][15]
Poor Resolution Between Peaks Suboptimal mobile phase composition or gradient.Optimize the gradient profile (e.g., change the slope or initial/final solvent composition). Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Irreproducible Retention Times Fluctuations in temperature, mobile phase composition, or pump performance.Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations.[15]

Data Presentation

Table 1: 1H NMR Chemical Shifts of H2TPDC and Potential Impurities

CompoundFunctional GroupChemical Shift (δ, ppm) in DMSO-d6
H2TPDC -COOH~13.4 (broad s, 2H)
Thiophene-H~7.9 (s, 2H)
Adipic Acid -COOH~12.0 (broad s, 2H)
-CH2-CH2-COOH~2.2 (t, 4H)
-CH2-CH2-CH2-~1.5 (quintet, 4H)

Table 2: Common Adducts of H2TPDC in ESI-MS

Ionization ModeAdductMass-to-Charge Ratio (m/z)
Positive [M+H]+173.0
[M+Na]+195.0
[M+K]+211.0
[M+NH4]+189.0
Negative [M-H]-171.0
[M+Cl]-207.0
[M+HCOO]-217.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of H2TPDC purity. Method optimization may be required based on the specific instrument and impurities of interest.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of H2TPDC in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d6 is a common choice due to the good solubility of H2TPDC.

  • Concentration: Prepare a solution of approximately 5-10 mg of H2TPDC in 0.6-0.7 mL of deuterated solvent.

  • Acquisition: Acquire a standard 1H NMR spectrum. If further structural elucidation of impurities is needed, consider 13C, COSY, and HMBC experiments.

  • Reference: The residual solvent peak of DMSO-d6 at ~2.50 ppm can be used for referencing the chemical shifts.

Protocol 3: Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) is suitable for H2TPDC.

  • Mode: Acquire data in both positive and negative ion modes to observe different adducts and fragments.

  • Sample Introduction: Samples can be introduced via direct infusion or, for more complex mixtures, by coupling the mass spectrometer to an HPLC system (LC-MS).

  • Sample Preparation: For direct infusion, prepare a dilute solution of H2TPDC (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Commercial_H2TPDC Commercial H2TPDC Sample_Prep Sample Preparation (Dissolution) Commercial_H2TPDC->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC NMR NMR Spectroscopy Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_ID Impurity Identification NMR->Impurity_ID MS->Impurity_ID Purity_Assessment->Impurity_ID

Caption: Experimental workflow for the characterization of impurities in H2TPDC.

troubleshooting_logic Start Problem Encountered (e.g., Unexpected Peak) Check_NMR Check 1H NMR Spectrum Start->Check_NMR Check_HPLC Check HPLC Chromatogram Start->Check_HPLC Solvent_Impurity Residual Solvent? Check_NMR->Solvent_Impurity Process_Impurity Process-Related Impurity? Check_NMR->Process_Impurity Check_HPLC->Process_Impurity Solvent_Impurity->Process_Impurity No Identify_Solvent Identify Solvent (Use Reference Tables) Solvent_Impurity->Identify_Solvent Yes LC_MS_Analysis Perform LC-MS Analysis Process_Impurity->LC_MS_Analysis Yes Further_Purification Consider Further Purification Identify_Solvent->Further_Purification LC_MS_Analysis->Further_Purification

Caption: Troubleshooting logic for identifying unknown impurities.

References

Technical Support Center: Strategies for MOF Crystal Morphology Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs), with a specific focus on controlling crystal morphology.

Troubleshooting Guide

This guide addresses specific issues that may arise during MOF synthesis, presented in a question-and-answer format.

Question 1: My synthesis resulted in an amorphous powder or poorly crystalline material. How can I improve crystallinity?

Answer: Poor crystallinity often results from rapid precipitation, where nucleation and growth are too fast for a well-ordered framework to form. The key is to balance the reaction kinetics and thermodynamics.[1]

  • Reduce Reaction Temperature: Lowering the synthesis temperature can decrease the crystal growth rate, allowing more time for the framework to assemble correctly.[2]

  • Adjust Reaction Time: While higher temperatures can accelerate reaction rates, prolonged reaction times may improve crystallinity.[3] For example, in the synthesis of MOF-5, heating at 105°C for 144 hours or 120°C for 24 hours resulted in higher crystallinity.[4]

  • Introduce Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), compete with the organic linkers to coordinate with the metal centers.[5] This competition slows down the reaction kinetics, promoting the formation of more crystalline, thermodynamically stable products.[6]

  • Change the Solvent: The choice of solvent can influence the solubility of precursors and the overall reaction rate. Experimenting with different solvents or solvent mixtures can help optimize for crystallinity.

Question 2: The MOF crystals are too small, too large, or have a wide size distribution. How can I control the crystal size?

Answer: Crystal size is determined by the balance between nucleation and crystal growth rates. To control size, you must manipulate these two processes.

  • Use of Modulators/Capping Agents: This is a primary strategy for size control. Modulators can cap the growing crystal surfaces, inhibiting further growth and leading to smaller, more uniform crystals.[6] The type and concentration of the modulator are critical. For instance, in the synthesis of Mg-MOF-74, increasing the amount of a capping agent significantly decreased the crystal length.[7] Conversely, some modulators, like benzoic acid in UiO-66 synthesis, can slow down nucleation, leading to the formation of larger crystals.[5]

  • Vary Synthesis Temperature and Time: Lowering the reaction temperature generally results in a decreased crystal growth rate, which can lead to smaller particle sizes.[2] Shortening the reaction time can also limit crystal growth, yielding smaller particles.[2]

  • Adjust Reactant Concentration/Ratio: Increasing the molar ratio of the ligand to the metal salt can lead to faster nucleation kinetics, resulting in a drastic decrease in crystal size.[8]

Question 3: My MOF crystals have an undesirable or inconsistent morphology (e.g., needles instead of cubes). How can I control the crystal shape?

Answer: Crystal morphology is dictated by the relative growth rates of different crystal facets. To change the shape, you must alter these relative growth rates.

  • Employ Shape-Directing Modulators: Modulators can selectively adsorb onto specific crystal facets, inhibiting their growth and allowing other facets to grow more quickly. This changes the overall shape of the crystal.[9] This mechanism-based approach has been demonstrated for several MOFs, including cubic Zn4O-based frameworks.[10]

  • Change the Solvent System: Solvents can act as templates or modulators, influencing the final morphology. For the MOF [Zn2(bdc)2dabco]n, using dimethylformamide (DMF) as a solvent produces hexagonal rods, whereas methanol (MeOH) leads to the formation of tetragonal plates.[11] Using co-solvents in varying ratios can further tune the morphology between these two extremes.[11]

  • Modify the Reaction Temperature: Temperature can influence which crystal phase is thermodynamically favored, sometimes leading to different dimensionalities and shapes.[12] For MOF-5, an increase in temperature from 65°C to 105°C led to a change from a truncated cubic to a cubic crystal shape.[13]

Question 4: The synthesized MOF crystals are unstable and degrade after being removed from the mother liquor. What can I do to prevent this?

Answer: Some MOFs, particularly those synthesized in high-boiling point solvents like DMF, are unstable upon removal of solvent molecules from their pores. This can lead to framework collapse.

  • Gentle Solvent Exchange: Before drying the crystals, perform a solvent exchange. Carefully decant the mother liquor and replace it with a solvent that is less reactive and has a lower boiling point, such as ethanol or acetone. Repeat this process several times over a few days to ensure all the original synthesis solvent is removed.

  • Avoid Water: For certain MOFs, especially those with zinc-based secondary building units like MOF-5, exposure to water or atmospheric moisture can cause rapid degradation.[14] Ensure all solvents used for washing and exchange are anhydrous.

  • Supercritical Drying: For extremely sensitive MOFs, supercritical CO2 drying can be used to remove the solvent from the pores without the destructive force of surface tension that occurs during conventional evaporation, thus preserving the crystal structure.

  • Immediate Characterization: In some cases, crystals are only stable within their mother liquor. For techniques like single-crystal X-ray diffraction, it may be necessary to mount the crystal quickly in an oil or with a small amount of mother liquor in a sealed capillary to prevent degradation during data collection.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a modulator in controlling MOF morphology?

A modulator is a molecule, typically a monocarboxylic acid like acetic or benzoic acid, that resembles the organic linker and competes with it for coordination sites on the metal clusters.[5] This competitive binding has two main effects:

  • Kinetic Control: It slows down the overall rate of framework formation, allowing defects to be corrected and promoting higher crystallinity.[6]

  • Morphological Control: By binding to the surfaces of growing crystals, modulators can passivate or "cap" certain crystallographic facets, slowing their growth relative to other facets. This differential growth rate is a key mechanism for controlling the final crystal shape.[9]

Q2: How does synthesis temperature influence the final crystal structure and shape?

Temperature is a critical parameter that affects both the thermodynamics and kinetics of the reaction.[12]

  • Kinetics: Higher temperatures increase reaction rates, which can lead to faster nucleation and the formation of smaller crystals. However, if the rate is too high, it can result in amorphous material.[3] Conversely, lower temperatures slow down crystal growth, which can lead to larger, more well-defined crystals if given sufficient time.[2]

  • Thermodynamics: Temperature can determine the final crystal phase. In some systems, different temperatures can yield MOFs with entirely different structures and dimensionalities (e.g., a 2D network at a lower temperature and a 3D interpenetrated framework at a higher temperature) from the same set of reactants.[12]

Q3: Can the solvent system alone dictate the morphology of a MOF?

Yes, the solvent plays a crucial role and its effects can be multifaceted.[15]

  • Template Effect: Solvent molecules can arrange around the metal clusters and influence the direction of framework growth, acting as a template that directs the final structure and morphology.[11]

  • Coordination and Deprotonation: The coordinating ability of the solvent with the metal ion can determine the dimensionality of the final MOF network.[16] It can also affect the degree of deprotonation of the organic linker, which in turn influences the reaction.[16]

  • Solubility: The solvent determines the solubility of the precursors, which affects the rate of nucleation and crystal growth. A solvent system where precursors are highly soluble may favor slower nucleation and the growth of larger crystals.

Data Summary: Impact of Synthesis Parameters on MOF Morphology

The following table summarizes quantitative and qualitative data on how different synthesis parameters affect MOF crystal morphology.

ParameterMOF SystemParameter VariationObserved Effect on Morphology
Temperature MOF-565 °C vs. 105 °CShape changes from truncated cubic to cubic at higher temperature.[13]
Fe-MIL-88A65 °C vs. 100 °CCrystals synthesized at the lower temperature were consistently smaller.[2]
Co(II)-succinates60 °C to 250 °CDimensionality and density of the MOF increased as temperature was raised.[12]
Modulator Mg-MOF-74Increasing amount of chloroacetic acidCrystal length decreases significantly from ~10.1 µm to ~1.5 µm.[7]
Ce-UiO-NDCLow vs. High Benzoic Acid Conc.Low concentration yielded a different MOF phase (NU-350); higher concentration yielded pure-phase Ce-UiO-NDC with uniform particle size.[17]
UiO-66Addition of benzoic acidFacilitates the formation of larger crystals by slowing the formation of crystal nuclei.[5]
Solvent [Zn2(bdc)2dabco]n (ZBD)DMF vs. MethanolDMF produces hexagonal rod morphology; Methanol produces tetragonal plate morphology.[11]
Reactant Ratio Mg-MOF-74Increasing ligand/metal salt ratioCrystal length drastically decreased due to faster nucleation kinetics.[8]

Experimental Protocols & Workflows

Generalized Experimental Protocol for Modulator-Based Synthesis of UiO-66

This protocol provides a general methodology for synthesizing UiO-66 using a modulator to influence crystal size and quality.

  • Precursor Solution A: Dissolve Zirconium(IV) chloride (ZrCl₄) in N,N-Dimethylformamide (DMF).

  • Precursor Solution B: In a separate vial, dissolve the organic linker (e.g., terephthalic acid) and the modulator (e.g., benzoic acid or acetic acid) in DMF. The molar ratio of modulator to linker is a critical parameter to vary (e.g., from 1 to 50 equivalents).

  • Mixing: Combine Precursor Solution A and Precursor Solution B in a Teflon-lined autoclave or a suitable reaction vessel.

  • Reaction: Seal the vessel and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).

  • Cooling & Isolation: After the reaction, allow the vessel to cool to room temperature. The crystalline product will typically have settled at the bottom.

  • Washing: Carefully decant the mother liquor. Wash the collected solid by re-dispersing it in fresh DMF, centrifuging, and decanting. Repeat this step three times.

  • Solvent Exchange: After washing with DMF, perform a solvent exchange by re-dispersing the solid in a more volatile solvent like ethanol. Let it sit for several hours, then centrifuge and replace with fresh ethanol. Repeat this exchange process 3-5 times over 2-3 days to fully remove residual DMF.

  • Drying: After the final solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF by removing the solvent from its pores.

Visual Diagrams

troubleshooting_workflow start Observed Synthesis Result prob1 Poor Crystallinity / Amorphous Product start->prob1 prob2 Incorrect Crystal Size / Poor Uniformity start->prob2 prob3 Undesirable Crystal Shape start->prob3 sol1 Adjust T & Time Add Modulator Change Solvent prob1->sol1 Solution sol2 Vary Modulator Conc. Adjust Temperature Change Reactant Ratio prob2->sol2 Solution sol3 Use Shape-Directing Modulator Change Solvent System Modify Temperature prob3->sol3 Solution

Caption: Troubleshooting workflow for common MOF morphology issues.

experimental_workflow prep_metal Prepare Metal Precursor Solution (e.g., ZrCl4 in DMF) mix Combine Solutions in Reaction Vessel prep_metal->mix prep_linker Prepare Linker/Modulator Solution (e.g., BDC + Acetic Acid in DMF) prep_linker->mix react Solvothermal Reaction (e.g., 120°C for 24h) mix->react cool Cool to Room Temp & Isolate Crystals react->cool wash Wash with Synthesis Solvent (e.g., DMF) cool->wash exchange Solvent Exchange (e.g., with Ethanol) wash->exchange dry Activate / Dry (Vacuum heating) exchange->dry

Caption: Generalized experimental workflow for modulator-based MOF synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopy of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectral data for [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid and its derivatives. Due to the limited availability of the specific ¹H NMR spectrum for the parent compound, this document focuses on a detailed comparison with structurally related molecules, offering valuable insights for researchers, scientists, and professionals in drug development. The guide includes experimental protocols and visual workflows to aid in the understanding and application of these analytical techniques.

Comparison of ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, J (Hz), Integration, Assignment
This compound DMSO-d₆Predicted: ~8.1 (d, J ≈ 8 Hz, 4H, ortho to COOH), ~7.9 (d, J ≈ 8 Hz, 4H, meta to COOH), ~7.8 (s, 4H, central ring)
2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidN/A13.25 (s, 2H, COOH), 8.14 (d, J = 8.4 Hz, 4H), 7.74 (d, J = 8.1 Hz, 4H)
2′-amino-[1,1′:4,1′′-terphenyl]-4,4′′-dicarboxylic acidDMSO-d₆8.02 (d, J = 8.2 Hz, 4H), 7.74 (d, J = 8.2 Hz, 2H), 7.61 (d, J = 8.2 Hz, 2H), 7.17 (d, J = 7.9 Hz, 1H), 7.16 (d, J = 1.8 Hz, 1H), 7.02 (dd, J = 7.9, 1.8 Hz, 1H)
p-TerphenylCDCl₃7.67 (d, J = 7.7 Hz, 4H), 7.47 (t, J = 7.7 Hz, 4H), 7.37 (t, J = 7.4 Hz, 2H)

Note: The predicted chemical shifts for this compound are based on the analysis of its derivatives and fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the carboxylic acid groups is expected to deshield the ortho-protons, shifting them downfield.

Experimental Protocols

A general protocol for acquiring the ¹H NMR spectrum of aromatic carboxylic acids is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound or its derivative.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. The choice of solvent is critical, as the acidic protons of the carboxylic acid groups are exchangeable and may not be observed in protic solvents like D₂O or CD₃OD. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons.

  • Gently agitate the vial to ensure the complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a crucial step to obtain sharp, well-defined peaks.

  • Set the appropriate acquisition parameters, including the number of scans (typically 16 or 32 for a moderately concentrated sample), pulse width, and acquisition time.

  • Acquire the ¹H NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

Workflow for ¹H NMR Analysis

The following diagram illustrates the typical workflow for obtaining and analyzing the ¹H NMR spectrum of an aromatic carboxylic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Shifts, Integration, Coupling) process->analyze structure Structure Elucidation/ Comparison analyze->structure

A Tale of Two Linkers: Terphenyl-dicarboxylic Acid vs. Biphenyl-dicarboxylic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers. The geometry, length, and functionality of these molecular bridges dictate the resulting framework's topology, porosity, and ultimately, its performance in diverse applications such as gas storage, catalysis, and drug delivery. This guide provides an in-depth comparison of two closely related and widely employed linker families: terphenyl-dicarboxylic acids and biphenyl-dicarboxylic acids. By examining their impact on MOF properties through supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in the synthesis of next-generation porous materials.

At a Glance: Key Differences and Performance Metrics

The primary distinction between terphenyl- and biphenyl-dicarboxylic acid linkers lies in the length of their aromatic backbone. This seemingly simple variation has profound implications for the resulting MOF's structural and functional characteristics. The longer terphenyl linker, in comparison to the biphenyl linker, can lead to the formation of MOFs with larger pores and, consequently, higher surface areas, a critical factor for applications reliant on high sorption capacities. However, this increased pore volume can sometimes lead to the formation of interpenetrated frameworks, which may reduce the accessible surface area.

The rigidity of both linker types contributes to the formation of robust and thermally stable frameworks. Generally, the introduction of a longer and more rigid terphenyl backbone is expected to enhance the thermal stability of the resulting MOF.

The following tables summarize key quantitative data for MOFs synthesized using these two linker types. It is important to note that a direct comparison is often challenging due to variations in metal nodes, synthesis conditions, and characterization methods across different studies. The data presented here is collated from various sources to provide a representative overview.

Table 1: Performance Data for MOFs based on Biphenyl-dicarboxylic Acid Linkers

MOF DesignationMetal NodeLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Application Highlight
UiO-67Zr4,4'-Biphenyldicarboxylic acid (BPDC)~2100 - 3000~0.8 - 1.2~500Gas storage, Catalysis
MOF-508bZnBPDC and 4,4'-bipyridineNot reportedNot reported~400CO₂ capture
Ni-BPDCNiBPDC311.99Not reported>400Supercapacitors[1]
WUF-14Zn2,2'-Dimethyl-4,4'-biphenyldicarboxylic acidNot reportedNot reportedNot reportedCO₂ adsorption

Table 2: Performance Data for MOFs based on Terphenyl-dicarboxylic Acid Linkers

MOF DesignationMetal NodeLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Application Highlight
Zn-TPDC derivativeZn3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidNot reportedNot reportedNot reportedHeterogeneous catalysis[2]
Al(OH)tpdc-XL-100%Alp-Terphenyl-4,4''-dicarboxylic acid (TPDC) derivative1870Not reportedNot reportedCatalysis
CTH-18MnHexakis(4-carboxyphenyl)benzene (a terphenyl derivative)Not reportedNot reported>300SF₆/N₂ separation
Amino-functionalized TPDC MOFNot specified2'-amino-5'-(4-carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acidNot reportedNot reportedNot reportedGas separation, Catalysis, Sensing[3]

Experimental Corner: Synthesis Methodologies

The synthesis of MOFs using both terphenyl- and biphenyl-dicarboxylic acid linkers typically employs solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic linker in a high-boiling point solvent within a sealed vessel. The choice of solvent, temperature, reaction time, and modulator can significantly influence the resulting MOF's crystallinity, phase purity, and defect density.

Protocol 1: Solvothermal Synthesis of a Zirconium-based MOF with Biphenyl-dicarboxylic Acid (UiO-67)

This protocol is a representative example for the synthesis of UiO-67, a well-studied MOF known for its high stability.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (as a modulator)

Procedure:

  • In a glass vial, dissolve ZrCl₄ (e.g., 75 mg) and 4,4'-biphenyldicarboxylic acid (e.g., the stoichiometric equivalent) in DMF (e.g., 5 mL).

  • Add a significant excess of benzoic acid (e.g., 1.25 g) to the solution. Benzoic acid acts as a modulator, competing with the linker for coordination to the metal clusters, which helps to control the crystal growth and reduce defects.

  • Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white crystalline powder will have formed.

  • The product is collected by centrifugation or filtration and washed several times with fresh DMF to remove unreacted precursors.

  • To activate the MOF and remove solvent molecules from the pores, the product is typically solvent-exchanged with a low-boiling point solvent (e.g., ethanol or acetone) and then heated under vacuum.

Protocol 2: Solvothermal Synthesis of a Zinc-based MOF with a Terphenyl-dicarboxylic Acid Derivative

This protocol is adapted from the synthesis of a Zn-MOF with a functionalized terphenyl linker, highlighting a typical procedure for this class of materials.[2]

Materials:

  • Zinc(II) salt (e.g., Zinc nitrate hexahydrate)

  • 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of the zinc(II) salt and the terphenyl-dicarboxylic acid linker in a specific molar ratio is prepared in DMF in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).

  • After the reaction, the autoclave is allowed to cool down slowly to room temperature.

  • The resulting crystalline product is collected by filtration, washed with DMF, and then with a more volatile solvent like ethanol.

  • The final product is dried under vacuum to remove any residual solvent.

Visualizing the Concepts: Logical Relationships and Workflows

To better understand the interplay of factors in selecting these linkers for MOF synthesis, the following diagrams, generated using the DOT language, illustrate key relationships and processes.

Linker_Properties_and_MOF_Performance cluster_linkers Linker Characteristics cluster_properties Resulting MOF Properties cluster_applications Potential Applications Biphenyl-dicarboxylic acid Biphenyl-dicarboxylic acid Pore Size Pore Size Biphenyl-dicarboxylic acid->Pore Size Shorter Linker Thermal Stability Thermal Stability Biphenyl-dicarboxylic acid->Thermal Stability Terphenyl-dicarboxylic acid Terphenyl-dicarboxylic acid Terphenyl-dicarboxylic acid->Pore Size Longer Linker Terphenyl-dicarboxylic acid->Thermal Stability Potentially Higher Framework Interpenetration Framework Interpenetration Terphenyl-dicarboxylic acid->Framework Interpenetration Increased Likelihood Surface Area Surface Area Pore Size->Surface Area Catalysis Catalysis Pore Size->Catalysis Drug Delivery Drug Delivery Pore Size->Drug Delivery Gas Storage & Separation Gas Storage & Separation Surface Area->Gas Storage & Separation

Figure 1: Logical relationship between linker choice and resulting MOF properties and applications.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal/Hydrothermal Synthesis cluster_activation Activation cluster_characterization Characterization Mixing Mix Metal Salt & Organic Linker in Solvent Heating Heat in Sealed Vessel (e.g., 100-180 °C, 24-72h) Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Filtration/Centrifugation & Washing Cooling->Isolation Solvent_Exchange Solvent Exchange (e.g., with Ethanol/Acetone) Isolation->Solvent_Exchange Vacuum_Heating Heating under Vacuum Solvent_Exchange->Vacuum_Heating PXRD Powder X-ray Diffraction (PXRD) Vacuum_Heating->PXRD Gas_Sorption Gas Sorption Analysis (BET) Vacuum_Heating->Gas_Sorption TGA Thermogravimetric Analysis (TGA) Vacuum_Heating->TGA

Figure 2: General experimental workflow for the synthesis and characterization of MOFs.

Concluding Remarks

The choice between terphenyl-dicarboxylic acid and biphenyl-dicarboxylic acid as linkers for MOF synthesis is a nuanced one, with each offering distinct advantages. Biphenyl-dicarboxylic acids are well-established building blocks that reliably produce robust and porous frameworks, as exemplified by the highly stable UiO-67. Terphenyl-dicarboxylic acids, with their extended backbones, offer the potential for creating MOFs with even larger pores and higher surface areas, which can be advantageous for applications requiring the accommodation of larger guest molecules or enhanced storage capacities. However, the propensity for interpenetration with longer linkers must be carefully considered and can sometimes be mitigated through synthetic strategies such as the use of modulators or functionalized linkers.

Ultimately, the optimal linker choice will be dictated by the specific requirements of the target application. For applications demanding exceptional stability and well-defined microporosity, biphenyl-based linkers are a proven choice. For endeavors pushing the boundaries of pore size and surface area, terphenyl-based linkers present an exciting frontier, with ongoing research continuing to unlock their full potential in the design of advanced functional materials. This guide serves as a foundational resource, and researchers are encouraged to delve into the primary literature for more specific and detailed information relevant to their particular systems of interest.

References

A Comparative Guide to the Geometry of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional geometry of molecules is paramount for predicting their interactions and functionalities. This guide provides a comparative computational analysis of the geometry of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid and two key structural alternatives: biphenyl-4,4'-dicarboxylic acid and 2,5-diphenylterephthalic acid. The data presented herein, derived from both experimental crystallographic studies and theoretical density functional theory (DFT) calculations, offers a quantitative basis for evaluating their conformational flexibility and structural parameters.

Executive Summary

This guide presents a detailed comparison of the molecular geometries of this compound and its analogues. The analysis focuses on key structural parameters such as inter-ring dihedral angles and critical bond lengths, which govern the overall shape and potential for intermolecular interactions. While experimental data for the parent terphenyl dicarboxylic acid is limited, this report leverages data from closely related derivatives and robust computational models to provide a comprehensive overview. The findings indicate significant differences in the rotational freedom of the phenyl rings across the three molecules, a factor with profound implications for their application in materials science and drug design.

Data Presentation: A Comparative Analysis of Molecular Geometries

The following tables summarize the key geometric parameters for this compound and its selected alternatives. The data is compiled from a combination of experimental X-ray crystallography and computational Density Functional Theory (DFT) studies.

Table 1: Dihedral Angles (°)

MoleculeMethodDihedral Angle (Ring 1 - Ring 2)Dihedral Angle (Ring 2 - Ring 3)
3,3''-dipropoxy-[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acidX-ray Crystallography35.835.8
Biphenyl-4,4'-dicarboxylic acidX-ray Crystallography0.0 (in crystal)-
BiphenylDFT (B3LYP/6-311++G(d,p))44.4 ± 1.2-
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidX-ray Crystallography26.09 (4)-
2,5-dihydroxyterephthalic acidX-ray Crystallography--
2,5-dihydroxyterephthalic acidDFT--

Note: Experimental data for the parent this compound was not available. Data for a dipropoxy derivative is presented as a close approximation. The dihedral angle in crystalline biphenyl-4,4'-dicarboxylic acid is planar due to packing forces, while computational studies on biphenyl in the gas phase show a twisted conformation[1].

Table 2: Selected Bond Lengths (Å)

MoleculeMethodC-C (inter-ring)C-C (aromatic)C-C (carboxyl)C=OC-O
3,3''-dipropoxy-[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acidX-ray Crystallography1.491.38-1.411.481.251.30
Biphenyl-4,4'-dicarboxylic acidX-ray Crystallography1.493 (3)1.38-1.401.481.261.29
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidX-ray Crystallography1.491.37-1.401.491.241.31
2,5-dihydroxyterephthalic acidX-ray Crystallography-1.38-1.411.491.241.33
2,5-dihydroxyterephthalic acidDFT-1.39-1.411.481.221.36

Note: A range is provided for aromatic C-C bond lengths due to the slight variations within the phenyl rings.

Experimental and Computational Protocols

The data presented in this guide is based on established experimental and computational methodologies, ensuring a high degree of accuracy and reliability.

X-ray Crystallography

The experimental geometries are derived from single-crystal X-ray diffraction data. This technique provides the most accurate determination of atomic positions in the solid state.

General Protocol:

  • Crystal Growth: Single crystals of the target compound are grown from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (e.g., 150 K or 293 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson synthesis. The structural model is then refined using full-matrix least-squares on F².

  • Data Analysis: The refined structure provides precise bond lengths, bond angles, and dihedral angles.

For instance, the crystal structure of biphenyl-4,4'-dicarboxylic acid was determined from crystals obtained by recrystallization from N,N-dimethylformamide (DMF)[2].

Computational Geometry Optimization

The theoretical geometries are obtained through geometry optimization calculations using Density Functional Theory (DFT). DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying molecular structures.

General Protocol:

  • Initial Structure: An initial 3D structure of the molecule is generated.

  • Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. A common and reliable combination is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse and polarization functions to accurately describe the electron distribution.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process continues until the forces on the atoms are close to zero, indicating that a stable conformation (a local minimum on the potential energy surface) has been reached.

  • Frequency Analysis: A frequency calculation is typically performed after optimization to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies).

  • Data Extraction: Key geometric parameters such as bond lengths, angles, and dihedral angles are extracted from the optimized structure.

A study on fluorinated terphenyl dicarboxylic acids utilized the APFD functional with a 6-31+G(d,p) basis set for their DFT calculations, demonstrating a good correlation between computed and experimental data.

Visualizing Computational Workflows

To illustrate the logical flow of a typical computational analysis of molecular geometry, the following diagram is provided.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis & Comparison Initial_Structure Define Initial Molecular Structure Method_Selection Select Computational Method & Basis Set Initial_Structure->Method_Selection Geometry_Optimization Perform Geometry Optimization (DFT) Method_Selection->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Extract Optimized Geometric Parameters Frequency_Calculation->Optimized_Geometry Experimental_Data Compare with Experimental Data Optimized_Geometry->Experimental_Data

Caption: Workflow for computational analysis of molecular geometry.

Signaling Pathways and Logical Relationships

The conformational preference of these molecules, particularly the dihedral angles between the phenyl rings, is a result of the interplay between two opposing factors: steric hindrance and π-conjugation.

Dihedral_Angle_Factors Steric_Hindrance Steric Hindrance (Ortho-hydrogens) Dihedral_Angle Equilibrium Dihedral Angle Steric_Hindrance->Dihedral_Angle Favors Twisted Conformation Pi_Conjugation π-Conjugation (Across rings) Pi_Conjugation->Dihedral_Angle Favors Planar Conformation

Caption: Factors influencing the dihedral angle in terphenyl and biphenyl systems.

References

A Comparative Guide to the Single Crystal X-ray Diffraction Data of H2TPDC Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2,5-Thiophenedicarboxylic Acid and [p-Terphenyl]-4,4''-dicarboxylic Acid

The acronym H2TPDC has been used to refer to at least two distinct chemical compounds: 2,5-Thiophenedicarboxylic acid and [p-Terphenyl]-4,4''-dicarboxylic acid. Both are dicarboxylic acids and find application as ligands in the synthesis of metal-organic frameworks (MOFs). This guide provides a comparative analysis of their single crystal X-ray diffraction data, alongside detailed experimental protocols for their synthesis and crystallographic analysis, to aid researchers in their selection and use.

Crystallographic Data Comparison

The crystallographic data for 2,5-Thiophenedicarboxylic acid and a derivative of [p-Terphenyl]-4,4''-dicarboxylic acid are summarized below. It is important to note that obtaining a standalone single crystal structure for the parent [p-Terphenyl]-4,4''-dicarboxylic acid can be challenging, hence data for a closely related derivative is presented.

Parameter2,5-Thiophenedicarboxylic Acid2',5'-dihexyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Formula C₆H₄O₄SC₃₂H₃₈O₄
Crystal System MonoclinicNot specified in available data
Space Group P2₁/cNot specified in available data
a (Å) 8.12Not specified in available data
b (Å) 5.62Not specified in available data
c (Å) 13.62Not specified in available data
α (°) 90Not specified in available data
β (°) 92.4Not specified in available data
γ (°) 90Not specified in available data
Volume (ų) 620.7Not specified in available data
Z 4Not specified in available data
Density (calc.) (g/cm³) 1.838Not specified in available data
CCDC Number 2204452, 4504915[1]1040894

Experimental Protocols

Synthesis and Recrystallization for Single Crystal Growth

1. Synthesis of 2,5-Thiophenedicarboxylic Acid

A common method for the synthesis of 2,5-Thiophenedicarboxylic acid involves the reaction of adipic acid with thionyl chloride in the presence of a pyridine catalyst. The resulting diacid chloride is then hydrolyzed to yield the final product.

  • Procedure: A detailed, multi-step synthesis protocol is outlined in various patents and publications. A general laboratory-scale synthesis can be adapted from these procedures, involving the careful addition of adipic acid to a solution of thionyl chloride and pyridine, followed by heating to drive the reaction to completion. The excess thionyl chloride is removed under reduced pressure, and the resulting crude acid chloride is hydrolyzed with an aqueous base. Finally, the free acid is precipitated by acidification with a mineral acid.

  • Recrystallization for Single Crystals: High-quality single crystals of 2,5-Thiophenedicarboxylic acid suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution in a suitable solvent. Water is a commonly used solvent for this purpose. The crude product is dissolved in hot water, and the solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The resulting crystals are collected by filtration, washed with cold water, and dried.

2. Synthesis of [p-Terphenyl]-4,4''-dicarboxylic Acid

The synthesis of [p-Terphenyl]-4,4''-dicarboxylic acid and its derivatives often involves Suzuki coupling reactions to construct the terphenyl backbone, followed by oxidation of methyl or other functional groups to carboxylic acids.

  • Procedure: A representative synthesis involves the palladium-catalyzed cross-coupling of a dibromobenzene with a boronic acid derivative of benzoic acid. The resulting terphenyl derivative with ester or methyl groups at the 4 and 4'' positions is then subjected to hydrolysis or oxidation to yield the dicarboxylic acid.

  • Recrystallization for Single Crystals: Obtaining single crystals of the parent [p-Terphenyl]-4,4''-dicarboxylic acid can be challenging due to its rigidity and low solubility. However, single crystals of its derivatives, such as the 2',5'-dihexyl substituted version, have been successfully grown. A typical method involves the slow evaporation of a concentrated solution in a high-boiling point solvent like DMSO.

Single Crystal X-ray Diffraction Protocol

The following protocol outlines the general steps for collecting and analyzing single crystal X-ray diffraction data for small organic molecules like the H2TPDC isomers.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The data is collected using a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the reflection intensities and determine the unit cell parameters. The data is then corrected for various factors such as absorption and Lorentz-polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow Experimental Workflow for H2TPDC Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification synthesis->purification recrystallization Recrystallization purification->recrystallization crystal_selection Single Crystal Selection recrystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystallographic Data

Caption: Experimental workflow from synthesis to final crystallographic data.

logical_relationship Logical Relationship for Compound Identification compound_a 2,5-Thiophenedicarboxylic acid mof_synthesis MOF Synthesis compound_a->mof_synthesis is a ligand for compound_b [p-Terphenyl]-4,4''-dicarboxylic acid compound_b->mof_synthesis is a ligand for h2tpdc H2TPDC h2tpdc->compound_a can refer to h2tpdc->compound_b can refer to

Caption: Logical relationship of H2TPDC isomers and their application.

References

A Comparative Guide to Metal-Organic Frameworks from H2TPDC and H2BDC for Gas Sorption Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of MOF Performance Based on Linker Chemistry

Executive Summary

MOFs derived from H2TPDC, such as the MOF-74 series, often exhibit high gas adsorption capacities, particularly for CO2, which is attributed to the presence of open metal sites and the functional hydroxyl groups on the linker that can enhance interactions with guest molecules. In contrast, H2BDC is a foundational linker used in the synthesis of iconic MOFs like MOF-5 and the UiO-66 series, which are known for their high thermal and chemical stability and significant porosity. The choice between these linkers involves a trade-off between the potentially higher sorption capacity of H2TPDC-based MOFs and the often greater stability of H2BDC-based frameworks.

Data Presentation: A Comparative Look at Gas Sorption Performance

The following tables summarize the gas sorption capacities and surface areas of representative MOFs synthesized from H2TPDC and H2BDC. It is crucial to note that the data are compiled from different studies, and variations in experimental conditions (e.g., activation temperature, pressure, and instrumentation) can influence the reported values.

Table 1: CO2 Adsorption Capacities

MOFMetal CenterOrganic LinkerCO2 Uptake (mmol/g)Pressure (bar)Temperature (K)BET Surface Area (m²/g)
Mg-MOF-74MgH2TPDC10.9--1495
Zn-MOF-74ZnH2TPDC9.630303826
Ni-MOF-74NiH2TPDC12.350.1273-
MOF-5ZnH2BDC---2200-3800
UiO-66ZrH2BDC---~1200
UiO-66-NH2ZrH2BDC derivative3.35---

Data for MOF-5 and UiO-66 are presented as ranges or typical values due to the vast amount of literature with varying results. Direct CO2 uptake values under comparable conditions to the H2TPDC-based MOFs were not consistently available in the initial search.

Table 2: H2 Adsorption Capacities

MOFMetal CenterOrganic LinkerH2 Uptake (wt%)Pressure (bar)Temperature (K)
MOF-5ZnH2BDC1.3 - 7.11 - 4077

Comprehensive H2 adsorption data for H2TPDC-based MOFs under conditions comparable to H2BDC-based MOFs were not readily found in the initial search results.

Table 3: CH4 Adsorption Capacities

MOFMetal CenterOrganic LinkerCH4 Uptake (mmol/g)Pressure (bar)Temperature (K)
Mg-MOF-74MgH2TPDC10.9--
Zn-MOF-74ZnH2TPDC9.630303
IRMOF-6ZnH2BDC derivative- (240 cm³/g)36298

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in materials science. Below are representative protocols for the synthesis of a prominent MOF from each linker and a general procedure for gas sorption analysis.

Synthesis of Mg-MOF-74 (from H2TPDC)

A typical solvothermal synthesis of Mg-MOF-74 involves the following steps[1]:

  • Precursor Solution Preparation: 2,5-dihydroxyterephthalic acid (H4DOBDC) and magnesium nitrate hexahydrate (Mg(NO3)2·6H2O) are dissolved in a mixture of N,N-dimethylformamide (DMF), ethanol (EtOH), and water (H2O), often in a 15:1:1 volumetric ratio.

  • Solvothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to 125 °C for approximately 20-24 hours.

  • Product Isolation and Washing: After cooling to room temperature, the resulting yellow microcrystalline product is collected. The mother liquor is decanted, and the solid is washed multiple times with a solvent like methanol to remove unreacted starting materials and residual DMF.

  • Activation: To create a porous material, the solvent molecules within the pores must be removed. This is typically achieved by heating the MOF under a dynamic vacuum at an elevated temperature (e.g., 250 °C) for an extended period (e.g., 20 hours).

Synthesis of MOF-5 (from H2BDC)

The synthesis of MOF-5 can also be performed via a solvothermal method[2]:

  • Precursor Solution Preparation: Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) is dissolved in DMF. In a separate container, terephthalic acid (H2BDC) is also dissolved in DMF.

  • Reaction Mixture: The two solutions are combined. In some procedures, a base such as triethylamine (TEA) is added to facilitate the deprotonation of the carboxylic acid.

  • Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated to a temperature typically between 90 °C and 110 °C for 24 to 48 hours.

  • Product Isolation and Washing: After cooling, the colorless crystals of MOF-5 are collected by filtration and washed thoroughly with fresh DMF and then often with a more volatile solvent like chloroform or methanol to facilitate activation.

  • Activation: The washed crystals are activated by heating under vacuum to remove the solvent molecules occluded in the pores.

General Protocol for Gas Sorption Measurements

Gas sorption analysis is essential for characterizing the porosity and gas uptake performance of MOFs. The following is a general procedure for volumetric gas adsorption measurements[3]:

  • Sample Degassing (Activation): A known mass of the MOF sample is placed in a sample tube and degassed under high vacuum at an elevated temperature. The specific temperature and duration depend on the thermal stability of the MOF and are critical for removing guest molecules without causing framework collapse.

  • Analysis: The sample tube is transferred to the analysis port of a gas adsorption analyzer. The instrument doses a known amount of adsorptive gas (e.g., N2, CO2, H2, CH4) into the sample tube at a constant temperature (e.g., 77 K for N2 and H2, or 273/298 K for CO2 and CH4).

  • Isotherm Generation: The amount of gas adsorbed by the sample is measured at various equilibrium pressures, generating an adsorption isotherm (amount of gas adsorbed vs. relative pressure).

  • Data Analysis: The surface area is typically calculated from the N2 adsorption isotherm using the Brunauer-Emmett-Teller (BET) theory. Gas uptake capacities for specific gases are determined from their respective isotherms at given pressures and temperatures.

Visualization of Structure-Performance Relationship

The following diagrams, generated using the DOT language, illustrate the conceptual relationship between the choice of organic linker and the resulting MOF's performance in gas sorption.

MOF_Performance_Comparison cluster_linkers Organic Linkers cluster_mofs Resulting MOFs cluster_performance Gas Sorption Performance H2TPDC H2TPDC (2,5-dihydroxyterephthalic acid) MOF74 M-MOF-74 Series (e.g., Mg-MOF-74) H2TPDC->MOF74 Forms MOFs with open metal sites and functional -OH groups H2BDC H2BDC (terephthalic acid) MOF5_UiO66 MOF-5, UiO-66 Series H2BDC->MOF5_UiO66 Forms robust frameworks HighCapacity Potentially Higher Gas Capacity (esp. CO2) MOF74->HighCapacity Leads to HighStability Often Higher Thermal/Chemical Stability MOF5_UiO66->HighStability Leads to

Caption: Linker selection dictates MOF properties and gas sorption performance.

Experimental_Workflow start Select Organic Linker (H2TPDC or H2BDC) + Metal Salt synthesis Solvothermal Synthesis start->synthesis isolation Isolation & Washing synthesis->isolation activation Activation (Solvent Removal) isolation->activation characterization Characterization (PXRD, TGA, etc.) activation->characterization gas_sorption Gas Sorption Analysis (N2, CO2, H2, CH4) activation->gas_sorption data_analysis Data Analysis (BET, Uptake Capacity) gas_sorption->data_analysis

References

FT-IR Analysis of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing aromatic dicarboxylic acids in applications such as metal-organic frameworks (MOFs), polymer synthesis, and pharmaceutical development, a thorough understanding of their molecular structure is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for elucidating the functional groups and overall structure of these compounds. This guide provides a comparative FT-IR analysis of [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid against structurally related and commonly used alternatives, namely biphenyl-4,4'-dicarboxylic acid and terephthalic acid.

Comparative FT-IR Spectral Data

The FT-IR spectra of aromatic carboxylic acids are characterized by distinct vibrational modes of their constituent functional groups. The following table summarizes the key FT-IR absorption bands for this compound and its comparators. The assignments for this compound are based on data from closely related fluorinated terphenyl dicarboxylic acids and general spectroscopic principles, as direct spectral data is not extensively published.

Vibrational ModeThis compound (Expected, cm⁻¹)Biphenyl-4,4'-dicarboxylic Acid (cm⁻¹)Terephthalic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3300-2500 (broad)~3300-2500 (broad)~3100-2500 (broad)[1][2]
C-H Stretch (Aromatic) ~3100-3000~3100-3000~3104, 3064[1]
C=O Stretch (Carboxylic Acid) ~1690 (very strong)~1680 (very strong)~1692 (very strong)[1]
C=C Stretch (Aromatic Ring) ~1610, 1500, 1400~1600, 1500, 1420~1600, 1477, 1423[3][4]
C-O Stretch / O-H Bend (in-plane) ~1430, 1300~1420, 1300~1423, 1288[3][4]
O-H Bend (out-of-plane) ~930 (broad)~930 (broad)~937 (broad)[3]
C-H Bend (out-of-plane, para-sub.) ~860-800~850-800~850-784[3]

Experimental Protocols

The provided FT-IR data is typically obtained using one of the following standard protocols for solid-state analysis.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission FT-IR spectra of solid samples.

Protocol:

  • Sample Preparation: Dry the sample and spectroscopy-grade potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Store in a desiccator until use.

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample into a fine powder. Add approximately 200 mg of the dried KBr powder and continue to grind the mixture until it is homogeneous.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent KBr pellet containing the dispersed sample.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient alternative to the KBr pellet method that requires minimal sample preparation.

Protocol:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal.

  • Spectral Acquisition: Collect the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the ATR crystal. After analysis, the crystal should be cleaned thoroughly with an appropriate solvent (e.g., isopropanol or acetone).

Visualization of Comparative Analysis

The following diagram illustrates the logical workflow for the comparative FT-IR analysis of this compound and its alternatives.

FT_IR_Comparison_Workflow Workflow for Comparative FT-IR Analysis cluster_molecules Target and Alternative Molecules cluster_analysis FT-IR Analysis cluster_comparison Data Comparison and Interpretation Terphenyl This compound FTIR_Exp FT-IR Spectroscopy (KBr Pellet or ATR) Terphenyl->FTIR_Exp Biphenyl Biphenyl-4,4'-dicarboxylic acid Biphenyl->FTIR_Exp Terephthalic Terephthalic acid Terephthalic->FTIR_Exp Spectrum_Ter FT-IR Spectrum of Terphenyl FTIR_Exp->Spectrum_Ter Spectrum_Bi FT-IR Spectrum of Biphenyl FTIR_Exp->Spectrum_Bi Spectrum_Tere FT-IR Spectrum of Terephthalic FTIR_Exp->Spectrum_Tere DataTable Comparative Data Table (Peak Positions & Assignments) Spectrum_Ter->DataTable Spectrum_Bi->DataTable Spectrum_Tere->DataTable Interpretation Structural Interpretation (Identification of Key Functional Groups and Comparison of Aromatic Systems) DataTable->Interpretation

Caption: Workflow for Comparative FT-IR Analysis.

Discussion of Spectral Features

The FT-IR spectra of all three compounds are dominated by the characteristic absorptions of the carboxylic acid functional group. The very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[2] The intense C=O stretching vibration appears around 1690 cm⁻¹.

The primary differences in the spectra arise from the variations in the aromatic core. As the number of phenyl rings in the backbone increases from terephthalic acid (one ring) to biphenyl-4,4'-dicarboxylic acid (two rings) and finally to this compound (three rings), subtle shifts in the C=C aromatic stretching vibrations (around 1600-1400 cm⁻¹) and the C-H out-of-plane bending modes (below 900 cm⁻¹) can be observed. The para-substitution pattern on the terminal phenyl rings of all three molecules gives rise to a characteristic strong absorption in the 860-800 cm⁻¹ region.

For researchers synthesizing novel materials, these FT-IR data provide a valuable fingerprint for confirming the successful incorporation of these dicarboxylic acid linkers and for assessing the purity of their products. The distinct spectral features allow for clear differentiation between these structurally similar but functionally diverse building blocks.

References

A Comparative Guide to Alternative Linkers for Porous Polymers: Beyond [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the design and performance of porous polymers. The archetypal rigid linker, [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, has been instrumental in the development of highly porous materials with exceptional thermal and chemical stability. However, the quest for materials with tailored properties for specific applications, such as gas storage, separation, catalysis, and drug delivery, has spurred the exploration of a diverse array of alternative linkers. This guide provides an objective comparison of the performance of porous polymers synthesized with various alternative linkers, supported by experimental data, and offers detailed methodologies for their synthesis and characterization.

Performance Comparison of Porous Polymers with Different Dicarboxylic Acid Linkers

The selection of a dicarboxylic acid linker significantly influences the key properties of the resulting porous polymer, including Brunauer-Emmett-Teller (BET) surface area, pore volume, and gas adsorption capacity. The following table summarizes the performance of porous organic polymers (POPs) synthesized from this compound and a selection of its alternatives. The data presented is compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in synthetic conditions across different studies.

Linker NameStructurePolymer TypeBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g)H₂ Uptake (wt%)Reference
This compound (Benchmark) Linear, RigidMOF/POP~400 - 1200+~0.3 - 0.8~1.5 - 4.0 (at 273 K, 1 bar)~1.0 - 1.6 (at 77 K, 1 bar)[1][2]
Biphenyl-4,4'-dicarboxylic acidLinear, ShorterMOF/POP500 - 1000+0.2 - 0.6VariesVaries[3]
Terephthalic acid (Benzene-1,4-dicarboxylic acid)Linear, ShortestMOF/POP300 - 900+0.1 - 0.5VariesVaries[4]
Trimesic acid (Benzene-1,3,5-tricarboxylic acid)Trigonal, PlanarMOF/POP800 - 2000+0.4 - 1.2HighHigh[4]
4,4'-(Hexafluoroisopropylidene)bis(benzoic acid)Bent, FluorinatedMOF/POP300 - 800+0.2 - 0.5Enhanced selectivityVaries
3,3''-Dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidFunctionalized TerphenylMOFVariesVariesVariesVaries[1]
2',5'-Dimethyl-1,1':4',1''-terphenyl-3,3''-dicarboxylic acidSubstituted TerphenylCoordination PolymerVariesVariesNot ReportedNot Reported[1]

Note: The performance data presented are indicative and can vary significantly based on the specific synthetic method (e.g., choice of metal node in MOFs, polymerization conditions for POPs), and activation procedures.

Logical Relationship of Alternative Linkers

The relationship between the benchmark linker and its alternatives can be visualized as a branching diagram, where modifications to the core terphenyl structure or the adoption of entirely different molecular scaffolds lead to a diverse library of building blocks for porous polymers.

G Alternative Linkers to this compound cluster_terphenyl Terphenyl Derivatives cluster_shorter Shorter Linear Linkers cluster_geometry Different Geometries cluster_heterocyclic Heterocyclic Linkers A This compound (Benchmark) B Functionalized Terphenyls (e.g., 3,3''-dipropoxy) A->B Functionalization C Substituted Terphenyls (e.g., 2',5'-dimethyl) A->C Substitution D Biphenyl-4,4'-dicarboxylic acid A->D Reduced Length F Trigonal Linkers (e.g., Trimesic acid) A->F Change in Geometry G Bent Linkers (e.g., 4,4'-(Hexafluoroisopropylidene) bis(benzoic acid)) A->G Change in Geometry H Pyridine-based dicarboxylic acids A->H Introduction of Heteroatoms E Terephthalic acid D->E Reduced Length I Imidazole-based dicarboxylic acids H->I

Caption: Relationship between the benchmark terphenyl linker and its alternatives.

Experimental Protocols

General Solvothermal Synthesis of Porous Organic Polymers (POPs)

This protocol describes a general procedure for the synthesis of POPs from aromatic dicarboxylic acid linkers. Specific amounts and conditions should be optimized for each linker and desired polymer.

Materials:

  • Aromatic dicarboxylic acid linker (e.g., this compound or an alternative)

  • Co-monomer (if applicable, e.g., a tetrahedral or trigonal building block)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)

  • Catalyst (if required, e.g., a palladium or copper catalyst for coupling reactions)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, the aromatic dicarboxylic acid linker and any co-monomers are placed in a glass liner within a Teflon-lined autoclave.

  • Anhydrous solvent is added to dissolve or suspend the monomers. The choice of solvent can significantly impact the resulting polymer's morphology and porosity.[5][6]

  • If a catalyst is required for the polymerization reaction (e.g., Suzuki or Sonogashira coupling), it is added to the mixture under an inert atmosphere.

  • The autoclave is sealed and placed in an oven.

  • The temperature is ramped up to the desired reaction temperature (typically between 100°C and 200°C) and held for a specified period (ranging from 24 to 72 hours).[7]

  • After the reaction is complete, the autoclave is cooled to room temperature.

  • The solid product is collected by filtration and washed extensively with various solvents (e.g., DMF, methanol, acetone, and chloroform) to remove unreacted monomers and solvent molecules trapped within the pores.

  • The purified polymer is then dried under vacuum at an elevated temperature (e.g., 120-150°C) to activate the material by removing residual solvents from the pores.

Characterization of Porous Polymers: BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous materials.

Instrumentation:

  • Gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • High-purity nitrogen gas (adsorbate)

  • High-purity helium gas (for free space determination)

  • Liquid nitrogen

Procedure:

  • Degassing: A known mass of the porous polymer sample is placed in a sample tube. The sample is then degassed under vacuum at an elevated temperature (typically 120-200°C) for several hours to remove any adsorbed moisture and other volatile impurities from the surface.

  • Analysis: The degassed sample tube is transferred to the analysis port of the gas adsorption analyzer.

  • The sample is cooled to liquid nitrogen temperature (77 K).

  • Nitrogen gas is incrementally introduced into the sample tube, and the pressure is allowed to equilibrate at each step. The amount of gas adsorbed at each relative pressure (P/P₀) is measured.

  • An adsorption-desorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure.

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35 to calculate the monolayer adsorption capacity.[8][9]

  • From the monolayer capacity, the total surface area of the sample is determined, and the specific surface area is reported in m²/g.

Experimental Workflow

The general workflow for the synthesis and characterization of porous polymers using alternative linkers is outlined below.

G Experimental Workflow for Porous Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization A Monomer Selection (Linker + Co-monomer) B Solvothermal/Hydrothermal Reaction A->B C Purification (Solvent Exchange) B->C D Activation (Drying under Vacuum) C->D E Structural Analysis (FT-IR, NMR, XRD) D->E F Porosity Analysis (BET Surface Area, Pore Size Distribution) D->F G Performance Evaluation (Gas Adsorption, Catalysis, etc.) F->G

References

Unveiling Intermolecular Landscapes: A Comparative Guide to Hirshfeld Surface Analysis of Fluorinated Terphenyl Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of intermolecular interactions is paramount for designing novel materials and active pharmaceutical ingredients. This guide provides a detailed comparison of fluorinated terphenyl dicarboxylic acids using Hirshfeld surface analysis, a powerful tool for visualizing and quantifying crystal packing interactions. We present supporting experimental data, detailed methodologies, and a comparative look at how fluorine substitution impacts supramolecular assembly.

The Power of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method that partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.[1] This technique provides a visual and quantitative understanding of intermolecular interactions by mapping properties like normalized contact distance (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

dnormd{norm}dnorm​
) onto the molecular surface. The resulting three-dimensional surface and its two-dimensional "fingerprint" plot offer a comprehensive picture of all close contacts in a crystal structure.[2][3][4]

Comparative Analysis of Fluorinated Terphenyl Dicarboxylic Acids

A study by Dascalu et al. (2022) provides a valuable dataset for comparing three linear terphenyl dicarboxylic acids with varying degrees of fluorine substitution on the central phenyl ring.[5] The compounds investigated were 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (Compound 1), a derivative with four fluorine substituents (structure implied but not explicitly named as Compound 2 in the context of the quantitative data provided), and a third compound with two trifluoromethyl groups (structure implied, referred to as Compound 3 in the data).[5]

The relative contributions of different intermolecular contacts to the Hirshfeld surface area for these compounds are summarized in the table below, offering a clear comparison of their interaction profiles.

Intermolecular ContactCompound 1 Contribution (%)Compound 2 Contribution (%)Compound 3 Contribution (%)
H···O25.820.317.1
H···F13.914.823.8
H···H26.536.833.5
H···C (C-H···π)11.513.410.6
F···FNot specified1.93.8
C···C (π···π)Not specified3.64.0
F···CNot specified5.83.5

Data extracted from Dascalu et al., Journal of Molecular Structure, 2022.[5]

Key Observations:

  • Hydrogen Bonding (H···O): The contribution of H···O interactions, which includes classical O-H···O hydrogen bonds between carboxylic acid groups, is significant in all three compounds.[5]

  • Influence of Fluorine (H···F and F···F): The presence of fluorine atoms introduces H···F and F···F contacts. Notably, the H···F interactions are a substantial contributor to the overall crystal packing.[5] The contribution of F···F contacts increases with a higher number of fluorine substituents.[5]

  • Hydrophobic Interactions (H···H and H···C): H···H contacts represent a major portion of the intermolecular interactions in all three compounds, highlighting the importance of van der Waals forces in the crystal packing.[5] C-H···π interactions also play a role in stabilizing the crystal structures.[5]

Experimental and Computational Protocols

To ensure reproducibility and a clear understanding of the presented data, the following experimental and computational methodologies were employed in the analysis of the fluorinated terphenyl dicarboxylic acids.

Synthesis: The fluorinated terphenyl dicarboxylic acids were synthesized via a Suzuki-Miyaura coupling reaction. For example, 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid was prepared by reacting 1,4-dibromo-2,5-difluorobenzene with 4-carboxyphenylboronic acid in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and a base (potassium carbonate).[5]

Single-Crystal X-ray Diffraction: The crystal structures of the compounds were determined by single-crystal X-ray diffraction, which provides the atomic coordinates necessary for Hirshfeld surface analysis.

Hirshfeld Surface Analysis: The Hirshfeld surface analysis was performed using the CrystalExplorer software.[5] This involved calculating the Hirshfeld surface for each molecule in the crystal structure and generating 2D fingerprint plots that summarize the intermolecular contacts.

Computational Details: Theoretical calculations were carried out using Density Functional Theory (DFT) with the Gaussian 16 program. The APFD functional and the 6–31+G(d,p) basis set were selected for the calculations.[5]

Visualizing the Workflow and Comparative Interactions

To better illustrate the process and the comparative nature of the findings, the following diagrams are provided.

Hirshfeld_Workflow cluster_exp Experimental cluster_comp Computational Analysis cluster_output Outputs Synthesis Synthesis of Compound Crystallization Single Crystal Growth Synthesis->Crystallization XRD Single-Crystal X-ray Diffraction Crystallization->XRD CIF Crystallographic Information File (CIF) XRD->CIF Generates HS_Calc Hirshfeld Surface Calculation (CrystalExplorer) CIF->HS_Calc FP_Gen 2D Fingerprint Plot Generation HS_Calc->FP_Gen dnorm d_norm Surface Visualization HS_Calc->dnorm Quant Quantification of Intermolecular Contacts FP_Gen->Quant Fingerprint 2D Fingerprint Plot FP_Gen->Fingerprint Interaction_Table Table of Contact Contributions Quant->Interaction_Table

A generalized workflow for Hirshfeld surface analysis.

Interaction_Comparison cluster_c1 Compound 1 (2F) cluster_c2 Compound 2 (4F) cluster_c3 Compound 3 (2CF3) C1 H···O H···H H···F H···C C2 H···H H···O H···F H···C F···C C···C F···F C1->C2 Increased H···H, F···F, F···C Decreased H···O C3 H···H H···F H···O H···C C···C F···F F···C C2->C3 Increased H···F, F···F Decreased H···O, H···H Interactions Dominant Intermolecular Contacts

Comparative intermolecular contacts in fluorinated terphenyl dicarboxylic acids.

Comparison with Non-Fluorinated Analogues and Alternative Techniques

While a direct Hirshfeld surface analysis comparison with non-fluorinated terphenyl dicarboxylic acids is not available in the reviewed literature, the introduction of fluorine atoms is known to significantly influence intermolecular interactions. Fluorine's high electronegativity and the polarized C-F bond can lead to the formation of C-F···H and F···F interactions, which can compete with and modify traditional hydrogen bonding and π-stacking interactions.[5][6] The rigidity of the terphenyl backbone is a key feature in both fluorinated and non-fluorinated analogues, making them excellent candidates for the construction of metal-organic frameworks (MOFs).[7][8]

Other experimental techniques that can provide insights into intermolecular interactions include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect through-space interactions, such as hydrogen bonds and π-stacking, via techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

  • Infrared (IR) and Raman Spectroscopy: Shifts in vibrational frequencies can indicate the presence and strength of hydrogen bonding.

  • Calorimetry (e.g., Differential Scanning Calorimetry - DSC): Can provide information on the energetics of intermolecular interactions through the analysis of phase transitions.

However, Hirshfeld surface analysis offers a unique advantage by providing a holistic and quantitative picture of all intermolecular contacts simultaneously, making it an invaluable tool in crystal engineering and materials science.

Conclusion

The Hirshfeld surface analysis of fluorinated terphenyl dicarboxylic acids reveals a complex interplay of intermolecular forces, with H···O, H···H, and H···F interactions being the most significant contributors to crystal packing. The degree of fluorination has a discernible impact on the relative importance of these interactions. This comparative guide, supported by quantitative data and detailed methodologies, provides a valuable resource for researchers working on the design and characterization of novel fluorinated organic molecules for various applications, including the development of advanced materials and pharmaceuticals.

References

A Comparative Guide to Amino-Functionalized vs. Non-Functionalized Terphenyl Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architectural design of linker molecules is a critical determinant of efficacy and safety in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. Among the various scaffolds available, terphenyl-based linkers offer a rigid and tunable platform. The introduction of functional groups, particularly amino groups, can significantly alter the physicochemical and biological properties of these linkers. This guide provides a comprehensive comparison of amino-functionalized and non-functionalized terphenyl linkers, supported by established experimental methodologies to empower rational drug design.

Core Physicochemical and Biophysical Properties: A Comparative Analysis

The introduction of an amino group onto a terphenyl backbone can modulate several key parameters that influence a linker's performance in a biological system. While direct, head-to-head quantitative data for a specific set of amino-functionalized versus non-functionalized terphenyl linkers is not extensively available in the public domain, the following table summarizes the expected impact of amino-functionalization based on fundamental chemical principles and observations from related small molecules and linkers used in drug discovery.

PropertyNon-Functionalized Terphenyl LinkerAmino-Functionalized Terphenyl LinkerRationale for Difference
Solubility Generally low in aqueous media due to high hydrophobicity.Potentially increased aqueous solubility, especially at physiological pH where the amino group can be protonated.The amino group is polar and can participate in hydrogen bonding with water molecules, and its protonation introduces a positive charge.
Binding Affinity (to target protein/E3 ligase) Primarily driven by hydrophobic and van der Waals interactions of the terphenyl scaffold.Can exhibit altered binding affinity. The amino group can act as a hydrogen bond donor or acceptor, or engage in electrostatic interactions, potentially increasing affinity if a suitable binding pocket is present.The ability to form specific, directional interactions can enhance binding strength and specificity.
Permeability (Cellular) Generally good due to lipophilicity, but can be limited by low solubility.Permeability can be reduced due to increased polarity. The charged state at physiological pH can particularly hinder passive diffusion across cell membranes.The balance between solubility and lipophilicity (LogP) is crucial for cell permeability.
Metabolic Stability Generally stable due to the aromatic nature of the terphenyl core.The amino group can be a site for metabolic transformations such as oxidation or N-acetylation, potentially leading to lower metabolic stability.The presence of a reactive functional group can provide a handle for metabolic enzymes.
Conformational Rigidity High rigidity due to the interconnected phenyl rings, which can pre-organize the molecule for binding.The amino group can influence the rotational barrier between the phenyl rings through electronic effects, potentially altering the preferred conformation.Electronic effects of substituents can impact the torsional angles between the aromatic rings.
Chemical Reactivity/Synthetic Handle Chemically inert, requiring specific reactions for conjugation.The amino group provides a reactive handle for straightforward conjugation chemistry (e.g., amide bond formation), facilitating the synthesis of complex molecules like PROTACs.The nucleophilic nature of the amino group allows for a wide range of well-established chemical transformations.

Experimental Protocols for Characterization

Accurate and reproducible experimental data are fundamental to the rational design and selection of linkers. The following are detailed methodologies for key experiments to compare the properties of amino-functionalized and non-functionalized terphenyl linkers.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[1][2]

  • Objective: To determine the equilibrium solubility of the terphenyl linker in a relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Procedure:

    • Add an excess amount of the solid terphenyl linker to a known volume of the buffer in a glass vial.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Carefully collect the supernatant and determine the concentration of the dissolved linker using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Perform the experiment in triplicate to ensure reproducibility.

Binding Affinity Measurement: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for measuring the kinetics and affinity of molecular interactions in real-time.[3][4]

  • Objective: To determine the binding affinity (dissociation constant, KD) of the terphenyl linker (as part of a larger molecule, e.g., a PROTAC) to its target protein and E3 ligase.

  • Procedure:

    • Chip Preparation: Immobilize the target protein or E3 ligase onto a sensor chip.

    • Analyte Injection: Flow solutions of the terphenyl linker-containing compound at various concentrations over the chip surface.

    • Data Acquisition: Monitor the change in the SPR signal, which is proportional to the mass of the analyte binding to the immobilized protein.

    • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Cellular Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.

  • Objective: To assess the ability of the terphenyl linker to passively diffuse across a lipid membrane.

  • Procedure:

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The terphenyl linker solution in a donor buffer at a known concentration is added to the top of the filter plate (donor compartment).

    • The filter plate is placed in a receiver plate containing buffer.

    • After an incubation period, the concentration of the linker in both the donor and receiver compartments is measured by HPLC-UV.

    • The permeability coefficient (Pe) is calculated based on the rate of appearance of the compound in the receiver compartment.

Metabolic Stability Evaluation: In Vitro Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Objective: To evaluate the metabolic stability of the terphenyl linker in the presence of liver microsomes.

  • Procedure:

    • Incubate the terphenyl linker at a known concentration with liver microsomes (e.g., human, rat, or mouse) and NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the linker.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds to warhead PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds to E3 ligand Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for Linker Comparison start Synthesize Amino-functionalized & Non-functionalized Terphenyl Linkers solubility Solubility Assay (Shake-Flask) start->solubility binding Binding Affinity Assay (SPR) start->binding permeability Permeability Assay (PAMPA) start->permeability stability Metabolic Stability Assay (Microsomal) start->stability data_analysis Comparative Data Analysis solubility->data_analysis binding->data_analysis permeability->data_analysis stability->data_analysis decision Select Optimal Linker data_analysis->decision end Proceed to In Vivo Studies decision->end

References

No Data Found for ZJU-32: A Comparison of Experimental vs. Predicted PXRD Patterns Cannot Be Provided

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental and predicted powder X-ray diffraction (PXRD) data for a Metal-Organic Framework (MOF) designated as ZJU-32 has yielded no specific results. Extensive queries for "ZJU-32 metal-organic framework," "ZJU-32 crystal structure," and "ZJU-32 PXRD data" did not uncover any publications, crystallographic database entries, or other sources containing the necessary information to conduct the requested comparison.

While the search did identify numerous other MOFs from Zhejiang University, such as ZJU-48[1], ZJU-72, ZJU-74[2], ZJU-88[3], ZJU-105[4], and ZJU-300[5], no data corresponding to a "ZJU-32" MOF could be located. The search results for "ZJU-32" predominantly pointed to a "ZJU index," a diagnostic model for nonalcoholic fatty liver disease, which is unrelated to the field of materials science and crystallography.[6][7]

Without access to the experimental PXRD pattern of ZJU-32 and the corresponding predicted pattern derived from its crystal structure, it is impossible to generate the requested comparison guide. This includes the creation of a data table summarizing peak positions and intensities, a detailed description of the experimental protocols for PXRD data acquisition, and the computational methods used for the prediction.

Consequently, the mandatory visualization of the experimental workflow using Graphviz cannot be produced as the foundational data is unavailable.

We are unable to provide a comparison of the experimental and predicted powder X-ray diffraction patterns for ZJU-32 due to the absence of any publicly available data for a Metal-Organic Framework with this name. It is recommended that the user verify the designation of the MOF. It is possible that "ZJU-32" may be an internal designation not yet reported in scientific literature, a new material that has not been publicly disclosed, or a typographical error. Once the correct and available data is provided, a comprehensive comparison guide can be developed.

References

A Comparative Guide to the Toxicity of Aromatic Dicarboxylic Acids: Phthalic Acid, Isophthalic Acid, and Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of three key aromatic dicarboxylic acids: phthalic acid (ortho-phthalic acid), isophthalic acid (meta-phthalic acid), and terephthalic acid (para-phthalic acid). These isomers, while structurally similar, exhibit differences in their toxicological endpoints. This document summarizes available experimental data on their acute toxicity, cytotoxicity, and genotoxicity, and provides detailed experimental protocols for key assays.

Data Presentation

The following tables summarize the available quantitative data for the acute toxicity of phthalic acid, isophthalic acid, and terephthalic acid.

Table 1: Acute Oral Toxicity Data

CompoundSpeciesRouteLD50 (mg/kg)Reference
Phthalic AcidMouseOral550[1]
Isophthalic AcidRatOral10,400 - 13,000[2]
RatOral12,200[3]
Terephthalic AcidRatOral> 5,000[2]
RatOral> 15,380[4]

Table 2: Acute Dermal and Inhalation Toxicity Data

CompoundSpeciesRouteLC50/LD50Reference
Isophthalic AcidRabbitDermal> 2,000 mg/kg[5]
RatInhalation> 11.370 mg/m³ (4h)[5]
Terephthalic AcidRabbitDermal> 2,000 mg/kg[4]
RatInhalation> 1.01 mg/L (4h)[4]

Cytotoxicity and Genotoxicity Summary

Directly comparative in vitro cytotoxicity data (e.g., IC50 values) for all three isomers from a single study is limited in the reviewed literature. However, qualitative assessments and genotoxicity studies provide valuable insights:

  • Phthalic Acid (PA): Some studies suggest that phthalic acid may exhibit mutagenic effects in certain test systems, such as the fruit fly, while bacterial tests like the Ames assay have shown no mutagenicity.[2] It has been reported to not cause chromosomal alterations in Chinese hamster ovary (CHO) cells.[6]

  • Isophthalic Acid (IPA): Generally considered to have low toxicity.[2][3] For genotoxicity endpoints, data from its isomer, terephthalic acid, is often used as a surrogate due to their similar physicochemical and metabolic properties.[2]

  • Terephthalic Acid (TPA): Exhibits low acute toxicity.[2] Studies on the genotoxicity of TPA, including the Ames test, chromosome aberration test, and micronucleus test, have shown no mutagenic effects.[7][8]

A study by Lee & Lee (2007) directly compared the genotoxicity of phthalic acid and terephthalic acid and found neither to be mutagenic in the Ames test, chromosomal aberration test, or the in vivo micronucleus test.[7][8]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. In Vitro Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

  • Cell Culture: Human cell lines such as HeLa or HepG2, or rodent cell lines like Chinese Hamster Ovary (CHO) cells, are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compounds (phthalic acid, isophthalic acid, terephthalic acid) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cell cultures are then exposed to these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the exposure period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. Bacterial Reverse Mutation Test (Ames Test)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The test compound, the bacterial culture, and either the S9 mix or a buffer are combined in molten top agar. This mixture is then poured onto minimal glucose agar plates.

  • Incubation and Scoring: The plates are incubated at 37°C for 48-72 hours. The number of revertant colonies (colonies that can grow in the absence of histidine) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[3][5][9]

3. In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Cell Culture: Mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

  • Exposure: The cells are treated with various concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of cell division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Analysis: The slides are examined under a microscope to identify and score structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges). The frequency of aberrations in treated cells is compared to that in control cells.[1]

Visualizations

Experimental Workflow for In Vitro Toxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cell Cultures (e.g., CHO, HepG2) expose_cells Expose Cells to Compounds (Varying Concentrations & Durations) prep_cells->expose_cells prep_compounds Prepare Test Compound Solutions (Phthalic, Isophthalic, Terephthalic Acids) prep_compounds->expose_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) expose_cells->cytotoxicity genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration) expose_cells->genotoxicity analyze_cyto Calculate IC50 Values cytotoxicity->analyze_cyto analyze_geno Score Mutations/ Aberrations genotoxicity->analyze_geno compare Compare Toxicity Profiles analyze_cyto->compare analyze_geno->compare

Caption: Workflow for in vitro toxicity assessment of aromatic dicarboxylic acids.

Potential Cellular Toxicity Pathway

G compound Aromatic Dicarboxylic Acid cell_uptake Cellular Uptake compound->cell_uptake ros Reactive Oxygen Species (ROS) Generation cell_uptake->ros ox_stress Oxidative Stress ros->ox_stress dna_damage DNA Damage ox_stress->dna_damage mito_dys Mitochondrial Dysfunction ox_stress->mito_dys apoptosis Apoptosis dna_damage->apoptosis mito_dys->apoptosis cell_death Cell Death apoptosis->cell_death

References

Terphenyl Linkers in MOF Production: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the trade-offs between the high cost of terphenyl-based linkers and the enhanced performance of the resulting Metal-Organic Frameworks (MOFs), providing researchers and drug development professionals with a comprehensive guide to linker selection.

The rational design of Metal-Organic Frameworks (MOFs) is a cornerstone of advanced materials science, with applications spanning from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of the final properties of the MOF. While simple aromatic carboxylates like terephthalic acid (BDC) and trimesic acid (BTC) are widely used due to their low cost and commercial availability, more complex and rigid linkers, such as those based on terphenyl backbones, are gaining traction for their potential to yield MOFs with superior performance characteristics. This guide provides a cost-benefit analysis of using terphenyl linkers in MOF production compared to more common alternatives, supported by experimental data and detailed protocols.

Performance Comparison: The Advantage of Rigidity

The extended and rigid nature of terphenyl-based linkers, such as [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid (H4TPTA), imparts significant structural advantages to the resulting MOFs. This rigidity can lead to the formation of highly porous and stable frameworks with complex topologies that are often unattainable with smaller, more flexible linkers.

A key area where terphenyl linkers excel is in achieving high surface areas. For instance, zirconium-based MOFs synthesized with terphenyl dicarboxylate linkers, such as UiO-68-NH2, demonstrate the potential for high porosity, a critical factor for applications in gas storage and catalysis. While direct side-by-side comparisons under identical synthetic conditions are not extensively reported in the literature, individual studies highlight the impressive properties of terphenyl-based MOFs. For example, a Zr-based MOF synthesized with 3,3′′,5,5′′-tetrakis(4-carboxyphenyl)-p-terphenyl (H4TCPT) has been reported to exhibit a remarkable BET surface area of 3,595 m²/g. In comparison, the well-known MOF-5, which utilizes the much cheaper BDC linker, typically has a BET surface area in the range of 2500-3000 m²/g. Similarly, UiO-66, another BDC-based MOF, generally presents a surface area of around 1100-1500 m²/g.[1]

The enhanced stability of MOFs constructed from terphenyl linkers is another significant benefit. The rigid backbone of these linkers contributes to the overall robustness of the framework, leading to improved thermal and chemical stability. This is particularly crucial for applications in catalysis and drug delivery, where the MOF must withstand harsh conditions. Zirconium-based MOFs, in general, are known for their exceptional stability, and the incorporation of rigid terphenyl linkers can further enhance this property.[1]

Cost Analysis: A Significant Hurdle

The primary drawback of employing terphenyl linkers is their significantly higher cost compared to simpler, commercially available alternatives. The synthesis of these complex multitopic ligands is often a multi-step process, contributing to their high price.

This significant cost disparity necessitates a careful consideration of the performance gains offered by terphenyl linkers against the budgetary constraints of a research project or the economic viability of a large-scale industrial application.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for MOFs synthesized with terphenyl linkers and common alternative linkers. It is important to note that a direct, side-by-side comparison under identical experimental conditions is often lacking in the literature; therefore, these values are compiled from various sources and should be interpreted as representative examples.

Table 1: Linker Cost Comparison

LinkerCommon AbbreviationTypical Price Range (Research Grade)
[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acidH4TPTA$8 - $80 / gram
Terephthalic acidBDC< $1 / gram
Trimesic acidBTC< $1 / gram

Table 2: Performance Comparison of Representative MOFs

MOFLinkerMetal NodeBET Surface Area (m²/g)Thermal Stability (°C)
Terphenyl-based MOF (representative)Terphenyl dicarboxylate/tetracarboxylateZr~3600High
MOF-5BDCZn~2500 - 3000~400
UiO-66BDCZr~1100 - 1500~500
HKUST-1BTCCu~1500 - 2100~240

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below is a representative solvothermal synthesis protocol for a zirconium-based MOF using a terphenyl linker, which can be adapted for specific terphenyl ligands.

Protocol: Solvothermal Synthesis of a Zr-Terphenyl MOF

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terphenyl-based carboxylic acid linker (e.g., [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., acetic acid or benzoic acid)

Procedure:

  • In a Teflon-lined autoclave, dissolve the terphenyl-based linker and ZrCl₄ in DMF. The molar ratio of linker to metal salt is typically 1:1, but may require optimization.

  • Add a modulator to the solution. The modulator helps to control the crystallinity and size of the MOF crystals. The amount of modulator can vary significantly and should be optimized for the specific linker and desired crystal morphology.

  • Seal the autoclave and place it in a preheated oven. The reaction temperature and time are critical parameters and typically range from 120°C to 150°C for 24 to 72 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF to remove any unreacted starting materials and excess modulator.

  • Further wash the product with a volatile solvent such as ethanol or acetone to facilitate the removal of DMF from the pores.

  • Activate the MOF by heating under vacuum at a temperature below its decomposition point to remove the solvent molecules from the pores and make the internal surface area accessible.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal nodes.

Visualizing the Cost-Benefit Relationship

The decision to use a terphenyl linker over a more conventional one can be visualized as a logical workflow, weighing the initial investment against the desired performance enhancements.

CostBenefitAnalysis cluster_cost Cost Considerations cluster_benefit Performance Benefits cluster_decision Decision Pathway cluster_alternatives Common Alternatives Linker_Cost Linker Cost Decision Linker Selection Linker_Cost->Decision High Cost Synthesis_Complexity Synthesis Complexity Synthesis_Complexity->Decision Increased Complexity High_Surface_Area High Surface Area Application Target Application (e.g., Gas Storage, Catalysis, Drug Delivery) High_Surface_Area->Application Enhanced_Stability Enhanced Stability Enhanced_Stability->Application Novel_Topologies Novel Topologies Novel_Topologies->Application Decision->High_Surface_Area Select Terphenyl Linker Decision->Enhanced_Stability Select Terphenyl Linker Decision->Novel_Topologies Select Terphenyl Linker BDC BDC (e.g., MOF-5, UiO-66) Decision->BDC Select Alternative BTC BTC (e.g., HKUST-1) Decision->BTC Select Alternative BDC->Linker_Cost Low Cost BTC->Linker_Cost Low Cost

A logical diagram illustrating the cost-benefit trade-offs in selecting terphenyl linkers for MOF synthesis.

Conclusion: A Strategic Choice for High-Performance Materials

The use of terphenyl linkers in MOF production presents a clear trade-off between cost and performance. While the initial investment in these sophisticated linkers is substantially higher than for common alternatives like BDC and BTC, the resulting MOFs can exhibit significantly enhanced properties, including higher surface areas and improved stability. For researchers and professionals in drug development, the decision to employ terphenyl linkers should be a strategic one, guided by the specific requirements of the target application. When the desired performance metrics justify the increased cost, terphenyl linkers offer a powerful tool for the rational design of next-generation, high-performance porous materials. As the demand for advanced MOFs grows, further research into more cost-effective synthesis routes for these complex linkers will be crucial in bridging the gap between laboratory-scale innovations and large-scale industrial applications.

References

Safety Operating Guide

Proper Disposal of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard and Disposal Summary

All quantitative data and key disposal considerations derived from safety data sheets are summarized below for easy reference.

ParameterInformationSource
Primary Disposal Route Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local, state, or national legislation. Normal disposal is via incineration operated by an accredited disposal contractor.[1][2]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. Do not allow product to enter drains.[2][3][4]
Spill Cleanup (Dry) Use dry clean-up procedures and avoid generating dust. Sweep up and shovel into suitable, closed containers for disposal.[1][2][3][5]
Spill Cleanup (Wet) Vacuum/shovel up and place in labeled containers for disposal. Wash the area down with large amounts of water and prevent runoff into drains.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area.[1][3][5]
Container Disposal Recycle only completely emptied packaging. Handle uncleaned containers like the product itself.[2]

Experimental Protocol for Waste Disposal

This protocol outlines the detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure substance, contaminated labware (e.g., filter paper, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste.
  • Label a dedicated, chemically resistant waste container with "this compound Waste" and include appropriate hazard symbols.

2. Waste Collection:

  • Solid Waste: Carefully place solid this compound and contaminated solids into the designated waste container. Avoid creating dust. If the material is a fine powder, consider moistening it slightly with a non-reactive solvent (e.g., water, if compatible with the waste container) to minimize dust generation.
  • Solutions: Collect solutions containing dissolved this compound in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
  • Contaminated Labware: Rinse contaminated glassware three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed with soap and water. Dispose of single-use plastics and other contaminated items as solid waste.

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Wearing appropriate PPE (gloves, safety glasses, lab coat), gently cover the spill with an absorbent material to prevent the generation of dust.
  • Carefully sweep or scoop the material into the designated solid waste container.
  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

4. Storage and Disposal:

  • Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
  • Arrange for pickup and disposal by a licensed hazardous waste contractor, following your institution's established procedures. Provide the contractor with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Final Disposal A Generate Waste (this compound) B Segregate Waste A->B C Label Waste Container B->C I Store Waste in Designated Area C->I D Spill Occurs E Evacuate & Ventilate D->E Yes F Wear Appropriate PPE E->F G Contain & Clean Spill F->G H Collect Spill Debris as Waste G->H H->I J Arrange for Professional Disposal (Licensed Contractor) I->J K Incineration J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid (CAS No. 13653-84-4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound is a chemical that poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation and may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn where splashing or significant dust generation is likely.[1]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3] Gloves should be inspected before use and changed frequently. For larger quantities or potential spills, protective clothing and boots are necessary.[3]
Respiratory Protection Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[1][4] If dust generation is unavoidable, a NIOSH-approved dust respirator is recommended.

Operational and Disposal Plans

Adherence to the following step-by-step procedures is essential for safe handling and disposal.

Safe Handling Procedures
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is operational before handling the solid compound.

    • Confirm that an eyewash station and safety shower are readily accessible.[5][6]

    • All personnel must be equipped with the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle the substance exclusively within a well-ventilated area or a chemical fume hood to avoid dust generation and inhalation.[1][4]

    • Avoid all personal contact with the substance, including skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1]

    • Collect the residue and place it in a sealed, labeled container for disposal.[1]

    • Following the cleanup of a wet spill, or after any spill, wash the area with copious amounts of water.[1]

    • Prevent runoff from entering drains.[1]

  • Decontamination:

    • Thoroughly decontaminate the work area after handling is complete.

    • Wash hands and any exposed skin with soap and water after handling.[1]

    • Contaminated clothing should be removed and laundered separately before reuse.[1]

Disposal Plan
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

  • The compound should be disposed of at an authorized hazardous or special waste collection point.[1]

  • Empty containers may still contain chemical residues and should be treated as hazardous. If they cannot be properly cleaned for recycling, they should be punctured to prevent reuse and disposed of in an authorized landfill.[1]

  • Do not empty the substance or its container into drains.[3]

Emergency First Aid Procedures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][7] Seek medical attention if you feel unwell.[1]

  • If on Skin: Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]

  • If Swallowed: Rinse the mouth with water.[1][7] Do not induce vomiting.[7] Call a poison center or doctor for treatment advice.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Confirm Eyewash/ Safety Shower Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Keep Container Sealed When Not in Use handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Wash Hands and Exposed Skin clean1->clean2 disp1 Package Waste in Sealed, Labeled Container clean1->disp1 clean3 Segregate Contaminated Clothing clean2->clean3 disp2 Dispose via Authorized Hazardous Waste Vendor disp1->disp2

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.